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Saxagliptin

Cat. No.: B1141280
CAS No.: 1564265-96-8
M. Wt: 315.41
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Description

Saxagliptin is a potent, selective, and reversible competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound increases and prolongs the activity of endogenous incretin hormones, resulting in glucose-dependent insulin secretion and suppression of glucagon release from the pancreas . This well-established mechanism makes it an invaluable pharmacological tool for researching glucose homeostasis and the pathophysiology of Type 2 Diabetes Mellitus (T2DM) . Emerging research has identified novel, promising applications for this compound beyond metabolic studies. A recent deep learning-based drug screen identified this compound as a candidate awakening agent for disorders of consciousness (DOC) . Preclinical reviews suggest its potential efficacy in this field may operate through multiple pathways: restoring monoaminergic and GABAergic neurotransmission, reducing neuroinflammation and oxidative stress, clearing hyperphosphorylated tau and amyloid-β, and normalizing thalamocortical glucose metabolism . A supporting retrospective clinical analysis reported that brain-injured patients on incretin-based therapies, including this compound, recovered from coma at significantly higher rates compared to those on other diabetes medications or amantadine, a current standard of care . This positions this compound as a compelling compound for investigating novel mechanisms in neuroscience and neural recovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₈H₂₅N₃O₂ B1141280 Saxagliptin CAS No. 1564265-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-VFGQHSGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361442-04-8
Record name Saxagliptin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Saxagliptin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, bioavailability, and manufacturability. This compound hydrochloride, the salt form used in pharmaceutical formulations, is known to exist in various crystalline forms, including polymorphs, hydrates, and solvates. A thorough understanding of these crystalline structures is paramount for drug development, ensuring product quality, and meeting regulatory requirements. This guide provides a comprehensive overview of the crystal structure analysis of this compound hydrochloride, detailing the known crystalline forms, the experimental protocols for their characterization, and the relationships between them.

Crystalline Forms of this compound Hydrochloride

This compound hydrochloride exhibits a rich polymorphism, with numerous crystalline forms identified to date. These forms are primarily characterized by their unique powder X-ray diffraction (PXRD) patterns. While a complete single-crystal structure with detailed bond lengths and angles is available for the dihydrate form, other forms are described by their characteristic diffraction peaks.

This compound Hydrochloride Dihydrate (Form H2-1)

The dihydrate form of this compound hydrochloride is a well-characterized crystalline solid. A study utilizing synchrotron powder X-ray diffraction has provided precise unit cell parameters for this form. Commercial this compound hydrochloride dihydrate crystallizes in the monoclinic space group P21.

Table 1: Crystallographic Data for this compound Hydrochloride Dihydrate (Form H2-1)

ParameterValue
Crystal SystemMonoclinic
Space GroupP21
a (Å)11.02654(7)
b (Å)6.83957(4)
c (Å)12.97996(7)
β (°)95.7455(5)
Volume (ų)973.990(10)
Z2

Data obtained from synchrotron powder X-ray diffraction.

Other Polymorphic and Solvated Forms

Numerous other crystalline forms of this compound hydrochloride have been reported, primarily in patent literature. These are distinguished by their unique PXRD patterns. The characteristic 2θ peaks for some of these forms are summarized in Table 2.

Table 2: Characteristic PXRD Peaks (2θ ± 0.2°) for Various Crystalline Forms of this compound Hydrochloride

Form DesignationCharacteristic 2θ Peaks (°)
Form Z 9.3, 12.0, 14.2, 19.2
Form S 8.0, 9.1, 12.9, 18.4, 24.0
Form O 5.6, 9.1, 13.1, 19.7
Form D 10.6, 14.4, 15.4, 17.3, 22.6, 25.7
Form K 6.4, 11.4, 12.8, 15.7, 19.4
Form T 8.6, 14.3, 15.1, 17.5, 22.6
Form N 4.0, 13.9, 17.1, 18.4
Form C 4.4, 6.9, 17.2, 18.3
Form I-S 6.7, 14.6, 15.2, 16.6, 17.9
Form HT-S 6.6, 11.5, 13.3, 16.7, 17.6
Form HT-IV-S 2.6, 4.5, 6.8, 14.6, 18.1
Form IV-S 2.4, 4.1, 4.7, 6.3, 15.6
Form H0.75-3 Characterized by its preparation from Form H2-1

Experimental Protocols

The characterization of the different crystalline forms of this compound hydrochloride involves a combination of analytical techniques. The primary methods employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Powder X-ray Diffraction (PXRD)

PXRD is the principal technique for identifying and differentiating the various crystalline forms of this compound hydrochloride.

Methodology:

  • Sample Preparation: A small amount of the this compound hydrochloride sample is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The PXRD patterns are typically collected using a diffractometer with Cu Kα radiation (λ = 1.54184 Å).[1] Data is collected over a 2θ range, for example, from 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each crystalline form. The positions and relative intensities of the diffraction peaks are used for phase identification. For the dihydrate form, synchrotron radiation (λ = 0.413676 Å) has been used for high-resolution data collection, followed by Rietveld refinement to determine the unit cell parameters.

Thermal Analysis: DSC and TGA

Thermal analysis provides information on the thermal stability, melting points, and presence of solvates or hydrates in the crystalline structure.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A few milligrams of the sample are weighed into an aluminum pan, which is then hermetically sealed.

  • Analysis: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.[2] The DSC thermogram shows endothermic and exothermic events as a function of temperature. For this compound hydrochloride dihydrate (Form H2-1), a DSC thermogram shows a characteristic endotherm.[3]

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small amount of the sample is placed in a TGA pan.

  • Analysis: The sample is heated at a controlled rate, and the mass loss is recorded as a function of temperature. This is particularly useful for quantifying the amount of water or solvent in a crystalline form. For example, Form K is reported to have a water content of about 8% w/w, while Form D has about 6.3% w/w, as measured by TGA.[1]

Preparation of Crystalline Forms

The various polymorphic and solvated forms of this compound hydrochloride are typically obtained through different crystallization conditions.

  • Form H2-1 (Dihydrate): This form can be prepared by dissolving the monohydrochloride salt in a solvent mixture, such as ethanol and t-butylmethyl ether, followed by cooling to induce crystallization.[4] Another method involves dissolving BOC-protected this compound in 2-propanol and water, adding concentrated HCl, and allowing the product to crystallize.[2]

  • Form H0.75-3: This hydrated form is prepared by heating the dihydrate form (H2-1) at a temperature between 25°C and 55°C for 1 to 2 hours.[3][5]

  • Amorphous Form: An amorphous form can be prepared by dissolving BOC-Saxagliptin and hydrochloric acid in a dry alcohol (ethanol or isopropanol) and then adding an anti-solvent like methyl isobutyl ketone to precipitate the amorphous solid.[2]

  • Other Polymorphs (K, T, Z, N, S, O, B, C, D): These forms are generally prepared by crystallization from various solvent systems under specific conditions of temperature, concentration, and agitation, as detailed in the patent literature.[4] For instance, a mixture of Form Z and Form D can be obtained by dissolving Form H2-1 in a heated mixture of 2-butanol and water, followed by cooling and stirring.

Visualization of Analytical Workflow and Polymorphic Relationships

To better understand the processes involved in the crystal structure analysis and the interplay between different forms, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation start This compound HCl Sample grinding Gentle Grinding start->grinding packing Packing into Holder grinding->packing pxrd Powder X-ray Diffraction (PXRD) packing->pxrd dsc Differential Scanning Calorimetry (DSC) packing->dsc tga Thermogravimetric Analysis (TGA) packing->tga diff_pattern Diffraction Pattern pxrd->diff_pattern thermogram DSC Thermogram dsc->thermogram mass_loss TGA Curve tga->mass_loss structure Crystal Structure & Unit Cell diff_pattern->structure thermal_events Melting Point & Transitions thermogram->thermal_events solvate_content Water/Solvent Content mass_loss->solvate_content

Experimental workflow for the analysis of this compound hydrochloride crystalline forms.

polymorphic_relationships H21 Form H2-1 (Dihydrate) H0753 Form H0.75-3 H21->H0753 Heating (25-55°C) IS Form I-S (Anhydrous) IS->H21 >50% Relative Humidity Amorphous Amorphous Form Other Other Polymorphs (K, T, Z, N, S, O, B, C, D) Solution Solution Solution->H21 Crystallization Solution->IS Crystallization Solution->Amorphous Precipitation with anti-solvent Solution->Other Specific Crystallization Conditions

Logical relationships and interconversions of some this compound hydrochloride forms.

Conclusion

The solid-state landscape of this compound hydrochloride is complex, characterized by the existence of multiple polymorphs and hydrates. The dihydrate form (H2-1) is the most thoroughly characterized, with detailed crystallographic data available. Other forms are primarily identified and distinguished by their unique PXRD patterns. The selection and control of the crystalline form are critical for the development of stable and effective pharmaceutical products containing this compound hydrochloride. The experimental protocols outlined in this guide, including PXRD, DSC, and TGA, are essential tools for the comprehensive solid-state characterization of this important API. Further research focusing on obtaining single-crystal structures of the other polymorphic forms would provide a more complete understanding of the solid-state chemistry of this compound hydrochloride.

References

The Pharmacodynamics of Saxagliptin and Its Active Metabolite: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the enhancement of the incretin system. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound and its major active metabolite, 5-hydroxy this compound. It delves into their mechanism of action, quantitative enzymatic inhibition, and the downstream physiological effects on incretin hormones and glycemic control. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this area.

Mechanism of Action: DPP-4 Inhibition and the Incretin Effect

This compound exerts its glucose-lowering effects by competitively and reversibly inhibiting the DPP-4 enzyme.[1][2] DPP-4 is a serine protease responsible for the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[5]

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating concentrations.[6] This prolongation of incretin activity results in several beneficial downstream effects:

  • Glucose-Dependent Insulin Secretion: Elevated levels of active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[4][5]

  • Suppression of Glucagon Secretion: Increased GLP-1 levels also act on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[6] Reduced glucagon levels lead to decreased hepatic glucose production, further contributing to glycemic control.[7]

The primary active metabolite of this compound, 5-hydroxy this compound, is also a potent DPP-4 inhibitor, contributing to the overall therapeutic effect.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of DPP-4.

cluster_0 This compound Action cluster_1 Physiological Response This compound This compound & 5-Hydroxy this compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Incretins_active Active GLP-1 & GIP DPP4->Incretins_active Degrades Incretins_inactive Inactive GLP-1 & GIP Pancreas Pancreas Incretins_active->Pancreas Stimulates Incretins_active->Pancreas Beta_cells β-cells Pancreas->Beta_cells Alpha_cells α-cells Pancreas->Alpha_cells Insulin Insulin Secretion Beta_cells->Insulin Increases Glucagon Glucagon Secretion Alpha_cells->Glucagon Decreases Glucose_uptake Peripheral Glucose Uptake Insulin->Glucose_uptake Promotes Liver Liver Glucagon->Liver Acts on HGP Hepatic Glucose Production Liver->HGP Reduces Blood_Glucose Lowered Blood Glucose Glucose_uptake->Blood_Glucose HGP->Blood_Glucose

Caption: Signaling pathway of this compound's DPP-4 inhibition.

Quantitative Pharmacodynamic Parameters

The potency and selectivity of this compound and its active metabolite are crucial for their therapeutic efficacy and safety profile. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound and 5-Hydroxy this compound against DPP-4
CompoundKi (nM) at 37°CDissociation t1/2 (minutes) at 37°C
This compound1.3[2]50[2]
5-Hydroxy this compound2.6[2]23[8]
Table 2: In Vitro Selectivity of this compound and 5-Hydroxy this compound
CompoundSelectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
This compound~400[2]~75[2]
5-Hydroxy this compound~950[2]~160[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound, 5-hydroxy this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black microplate, add 25 µL of the assay buffer, 25 µL of the test compound dilution, and 25 µL of the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of test compounds C Add buffer, test compound, and DPP-4 enzyme to plate A->C B Prepare DPP-4 enzyme and substrate solutions B->C D Incubate at 37°C for 10 minutes C->D E Add substrate to initiate reaction D->E F Measure fluorescence kinetically E->F G Calculate reaction rates F->G H Determine % inhibition G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro DPP-4 inhibition assay.
In Vivo Pharmacodynamic Study in a Rat Model of Type 2 Diabetes

This protocol describes an in vivo study to assess the effects of this compound on plasma DPP-4 activity and incretin hormone levels in a diabetic rat model.[9][10]

Animal Model:

  • Male Sprague-Dawley rats with type 2 diabetes induced by a high-fat diet and a low dose of streptozotocin.[9]

Procedure:

  • Acclimatize the diabetic rats for at least one week before the experiment.

  • Fast the animals overnight prior to drug administration.

  • Administer this compound (e.g., 10 mg/kg) or vehicle orally by gavage.[11]

  • Collect blood samples from the tail vein or other appropriate site at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours).[9]

  • Collect blood into tubes containing a DPP-4 inhibitor and an anticoagulant (e.g., EDTA) to prevent ex vivo degradation of incretins.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure plasma DPP-4 activity using a fluorometric or colorimetric assay.

  • Measure plasma concentrations of active GLP-1, total GIP, insulin, and glucagon using commercially available ELISA or RIA kits.[4][6][12]

cluster_0 Animal Preparation cluster_1 Drug Administration & Sampling cluster_2 Sample Processing cluster_3 Biomarker Analysis A Induce Type 2 Diabetes in Sprague-Dawley rats B Acclimatize and fast animals overnight A->B C Administer this compound or vehicle orally B->C D Collect blood samples at specified time points C->D E Separate plasma by centrifugation D->E F Store plasma at -80°C E->F G Measure plasma DPP-4 activity F->G H Measure GLP-1, GIP, insulin, and glucagon levels F->H

Caption: Workflow for the in vivo pharmacodynamic study in rats.

Conclusion

This compound and its active metabolite, 5-hydroxy this compound, are potent and selective DPP-4 inhibitors that effectively enhance the incretin system. This leads to glucose-dependent increases in insulin secretion and suppression of glucagon, resulting in improved glycemic control in patients with type 2 diabetes. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of diabetes drug discovery and development, facilitating a deeper understanding and further exploration of the pharmacodynamics of this important therapeutic agent.

References

In Vitro DPP-4 Enzyme Inhibition Kinetics of Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro dipeptidyl peptidase-4 (DPP-4) enzyme inhibition kinetics of Saxagliptin. It is designed to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development. This document details the mechanism of action, key kinetic parameters, and experimental protocols for evaluating the interaction between this compound and the DPP-4 enzyme.

Introduction to this compound and DPP-4 Inhibition

This compound is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3][4][5] DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][6][7][8] By inhibiting DPP-4, this compound prevents the degradation of these incretins, thereby prolonging their activity.[1][4][9] This leads to increased glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes mellitus.[1][7][8]

Mechanism of Action and Binding Kinetics

This compound is a competitive inhibitor of DPP-4.[6][9] It belongs to the cyanopyrrolidine class of DPP-4 inhibitors and forms a reversible covalent bond with the catalytically active serine hydroxyl (Ser630) site in the DPP-4 enzyme.[6][10] This interaction is characterized by a slow dissociation from the enzyme's active site, which contributes to its prolonged pharmacodynamic effect.[5][11][12] The binding of this compound to DPP-4 is a rapid, electrostatically driven process, and the formation of the covalent complex is assisted by the catalytic dyad of histidine (His740) and serine (Ser630).[10][13]

The primary metabolite of this compound, 5-hydroxy this compound, is also an active DPP-4 inhibitor, although it is approximately two-fold less potent than the parent compound.[9][11][14]

Quantitative Kinetic Data

The following tables summarize the key in vitro kinetic parameters for this compound and its active metabolite, 5-hydroxy this compound, in comparison to other DPP-4 inhibitors.

Table 1: In Vitro Inhibition of Human DPP-4 by this compound and its Active Metabolite

CompoundIC50 (nM)Ki (nM)Dissociation Half-life (t½) at 37°C (minutes)
This compound26[2][3], 50[2]0.3[13], 1.3[2][11]~50[6][11][12]
5-hydroxy this compound-2.6[11]~23[11][12][15]

Note: IC50 and Ki values can vary depending on assay conditions such as substrate concentration and temperature.[11]

Table 2: Comparative In Vitro DPP-4 Inhibition Kinetics of Selected Gliptins at 37°C

InhibitorKi (nM)Dissociation Half-life (t½) (minutes)
This compound 1.3 [11]~50 [11][12]
Vildagliptin13[2]~3.5[11][12][15]
Sitagliptin18[2]< 2[11][12]
Linagliptin1[16]-
Alogliptin7[16]-

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This section provides a detailed methodology for a typical in vitro fluorometric assay to determine the inhibitory activity of this compound against DPP-4.

4.1. Materials and Reagents

  • Human recombinant DPP-4 enzyme

  • This compound

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: e.g., HEPES buffer

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric plate reader with excitation at 350-360 nm and emission at 450-465 nm[17]

  • Incubator set to 37°C

4.2. Preparation of Solutions

  • Assay Buffer: Prepare the appropriate concentration of HEPES buffer.

  • DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired final concentration (e.g., 50 pM) in the assay buffer.[18] Keep the enzyme solution on ice.

  • Substrate Solution: Prepare the Gly-Pro-AMC substrate solution by diluting the stock solution in the assay buffer. The final concentration should be close to the Km value for the enzyme to ensure competitive inhibition can be accurately measured.

  • This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.

  • Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Further dilute these concentrations in the assay buffer before adding to the assay plate.

4.3. Assay Procedure

  • Plate Setup:

    • Blank wells: Add assay buffer and the highest concentration of the inhibitor solution.

    • Control (100% activity) wells: Add assay buffer, DPP-4 enzyme solution, and DMSO (without inhibitor).

    • Inhibitor wells: Add assay buffer, DPP-4 enzyme solution, and the various dilutions of this compound.

  • Pre-incubation: Add 25 µL of the DPP-4 enzyme solution to the control and inhibitor wells. Add 50 µL of the respective inhibitor dilutions or DMSO to the appropriate wells.[18] Incubate the plate for a short period (e.g., 10 minutes) at room temperature.[18]

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.[18] The final volume in each well should be 100 µL.[18]

  • Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).[17]

  • Fluorescence Measurement: Read the fluorescence of the plate using a fluorometric plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17]

4.4. Data Analysis

  • Subtract Background: Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition: Determine the percentage of DPP-4 inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of inhibitor well / Fluorescence of control well))

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the DPP-4 enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve.

  • Calculate Ki: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the substrate for the enzyme.

Visualizations

5.1. Signaling Pathway of DPP-4 Inhibition by this compound

cluster_0 Physiological State (Post-Meal) cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcomes Ingestion Food Ingestion Incretins Release of Incretin Hormones (GLP-1, GIP) Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Increased_Incretins Increased Active GLP-1 and GIP Incretins->Increased_Incretins Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibition Insulin Increased Glucose-Dependent Insulin Secretion Increased_Incretins->Insulin Glucagon Decreased Glucagon Secretion Increased_Incretins->Glucagon Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control

Caption: Signaling pathway of DPP-4 inhibition by this compound.

5.2. Experimental Workflow for In Vitro DPP-4 Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - DPP-4 Enzyme - Substrate (Gly-Pro-AMC) - Assay Buffer Plate Dispense Reagents and Inhibitor into 96-well Plate Reagents->Plate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Plate Preincubation Pre-incubate Enzyme and Inhibitor Plate->Preincubation Initiate Initiate Reaction with Substrate Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Read Read Fluorescence (Ex: 360nm, Em: 460nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 and Ki Plot->Determine

References

A Technical Guide to the Binding Affinity and Selectivity of Saxagliptin for Dipeptidyl Peptidase (DPP) Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular interactions, binding kinetics, and selectivity profile of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The information herein is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a deeper understanding of this compound's mechanism of action.

Executive Summary

This compound is a highly effective therapeutic agent for type 2 diabetes mellitus, primarily functioning by enhancing the incretin effect. This is achieved through the potent and selective inhibition of DPP-4, the enzyme responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] this compound's clinical efficacy is fundamentally rooted in its molecular interaction with DPP-4, characterized by high binding affinity, a unique covalent but reversible binding mechanism, and remarkable selectivity against other homologous DPP family proteins, thereby minimizing the potential for off-target effects.

This compound's Binding Affinity and Mechanism of Action with DPP-4

This compound differentiates itself through its mechanism of inhibition, which involves the formation of a stable, yet reversible, covalent bond with the active site of the DPP-4 enzyme.[4][5][6] X-ray crystallography studies have revealed that the nitrile group of this compound forms a covalent imidate adduct with the hydroxyl group of the catalytic serine residue, S630.[4][7] This interaction is further stabilized by a network of hydrogen bonds and is critically assisted by the catalytic dyad residue, His-Asp (specifically H740).[4][5][6]

The primary amine of this compound is anchored by hydrogen bonds with the carboxyl groups of glutamic acid residues E205 and E206, as well as with Y662.[4][5] The imidate nitrogen formed post-covalent bond formation is also within hydrogen-bonding distance to the side-chain hydroxyl of Y547, which helps stabilize the enzyme-inhibitor complex.[4] This combination of a covalent bond and extensive non-covalent interactions results in a very tight and prolonged binding to DPP-4.[4][8]

Quantitative Binding Affinity Data

The potency of this compound's interaction with DPP-4 has been quantified through various in vitro assays, with key metrics summarized below.

ParameterValue (nM)SpeciesTemperatureNotes
K_i 1.3 ± 0.3Human37°CInhibition constant, reflects intrinsic binding affinity.[9][10]
IC_50 26--Half-maximal inhibitory concentration.[11]

K_i: Inhibition constant; IC_50: Half-maximal inhibitory concentration.

Selectivity Profile of this compound

A critical attribute of an effective DPP-4 inhibitor is high selectivity for the target enzyme over other closely related proteases, particularly DPP-8 and DPP-9. Non-selective inhibition of these other dipeptidyl peptidases has been a concern in drug development.[8] this compound demonstrates a high degree of selectivity, ensuring its action is focused on DPP-4.

Quantitative Selectivity Data

The following table presents the inhibition constants (K_i) of this compound and its active metabolite, 5-hydroxythis compound, for human DPP-4, DPP-8, and DPP-9, highlighting its selectivity.

CompoundDPP-4 K_i (nM)DPP-8 K_i (nM)DPP-9 K_i (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
This compound 1.3 ± 0.3508 ± 17498 ± 44~391-fold~75-fold
5-hydroxythis compound 2.6 ± 1.02495 ± 727423 ± 64~960-fold~163-fold

Data derived from in vitro assays at 37°C.[9]

Furthermore, this compound and its metabolite exhibit even greater selectivity against other proteases, including Fibroblast Activation Protein (FAP) (>1000-fold) and DPP-2 (>6000-fold).[9]

Experimental Protocols

The determination of binding affinity and inhibitory activity relies on precise and validated experimental methodologies. Below are detailed protocols for two key types of assays.

Protocol 1: Fluorescence-Based DPP-4 Enzyme Inhibition Assay

This method is commonly used for screening and determining the IC_50 values of potential inhibitors. It utilizes a fluorogenic substrate that, when cleaved by DPP-4, releases a fluorescent molecule.

A. Materials:

  • Human recombinant DPP-4 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

B. Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in Assay Buffer. The final concentration should be determined empirically for optimal signal-to-noise ratio.

    • Prepare a stock solution of the H-Gly-Pro-AMC substrate in Assay Buffer.

    • Prepare a serial dilution of this compound in the solvent to test a range of concentrations.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of solvent (without inhibitor).

    • Background Wells: Add 40 µL of Assay Buffer and 10 µL of solvent.

    • Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of the this compound dilution.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.[12]

  • Data Acquisition:

    • Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_50 value.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_reaction 3. Reaction & Incubation cluster_data 4. Data Acquisition & Analysis P1 Prepare DPP-4 Working Solution A1 Add Buffer, DPP-4, and Inhibitor/Solvent to 96-well plate P1->A1 P2 Prepare Substrate (H-Gly-Pro-AMC) R1 Initiate Reaction: Add Substrate to all wells P2->R1 P3 Prepare Serial Dilutions of this compound P3->A1 A1->R1 R2 Incubate Plate (30 min @ 37°C) R1->R2 D1 Read Fluorescence (Ex: 350-360nm, Em: 450-465nm) R2->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Workflow for a fluorescence-based DPP-4 inhibition assay.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters, including the dissociation constant (K_d), which is related to binding affinity.

A. Materials:

  • Isothermal Titration Calorimeter

  • Purified DPP-4 protein

  • This compound

  • Dialysis Buffer (e.g., 50 mM HEPES, pH 7.5)

  • DMSO (for inhibitor dissolution)

B. Procedure:

  • Sample Preparation:

    • Dialyze the purified DPP-4 protein extensively against the Dialysis Buffer to ensure buffer matching.

    • Determine the final protein concentration accurately (e.g., by UV absorbance at 280 nm).

    • Dissolve this compound in DMSO and then dilute it into the final dialysis buffer. The final DMSO concentration in both the cell and syringe solutions should be identical (e.g., 0.5% v/v) to minimize heat of dilution effects.[4]

  • ITC Experiment Setup:

    • Load the calorimetry cell with the DPP-4 solution (e.g., 2.5 µM).[4]

    • Load the titration syringe with the this compound solution (e.g., 50 µM).[4]

    • Set the experimental temperature (e.g., 25°C or 37°C) and allow the system to equilibrate.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 10-20 injections of 5-10 µL each) of the this compound solution into the DPP-4 solution in the cell.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat released/absorbed.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using analysis software (e.g., Origin) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.[4]

DPP-4 and the Incretin Signaling Pathway

DPP-4 plays a crucial physiological role in glucose homeostasis through its regulation of the incretin hormones.

  • Incretin Release: In response to food intake, L-cells and K-cells in the intestine release the incretin hormones GLP-1 and GIP, respectively.[3]

  • Incretin Action: These hormones travel through the bloodstream to the pancreas, where they bind to their respective receptors on pancreatic β-cells. This binding potentiates glucose-dependent insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α-cells.[1][2]

  • DPP-4 Inactivation: Circulating, active GLP-1 and GIP are rapidly degraded and inactivated by the DPP-4 enzyme, which cleaves a dipeptide from their N-terminus. This enzymatic action severely limits the half-life and physiological effect of the incretins.[2][3]

  • Effect of this compound: this compound binds to and inhibits DPP-4. This prevents the degradation of GLP-1 and GIP, thereby increasing their circulating concentrations and prolonging their action on the pancreas.[13] The result is enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner, leading to improved glycemic control.[1]

G cluster_gut Intestine cluster_pancreas Pancreas Food Food Intake Gut L-cells & K-cells Food->Gut GLP1 Active GLP-1 & GIP (Incretins) Gut->GLP1 Beta β-cells GLP1->Beta Stimulates Alpha α-cells GLP1->Alpha Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation by Insulin ↑ Insulin Secretion Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon Inactive Inactive Metabolites DPP4->Inactive This compound This compound This compound->DPP4 Inhibits

The Incretin signaling pathway and the inhibitory action of this compound.

G This compound Selectivity Profile (Relative Inhibition) center This compound DPP4 DPP-4 (Target Enzyme) center->DPP4 High Affinity Ki = 1.3 nM DPP9 DPP-9 (~75x Weaker Inhibition) center->DPP9 Low Affinity DPP8 DPP-8 (~391x Weaker Inhibition) center->DPP8 Low Affinity FAP FAP (>1000x Weaker Inhibition) center->FAP Very Low Affinity

Relative selectivity of this compound for DPP-4 over related proteases.

Conclusion

This compound is a potent, mechanism-based inhibitor of DPP-4, characterized by a high-affinity, covalent, and reversible binding interaction. Its efficacy is bolstered by a high degree of selectivity for DPP-4 over other DPP family members like DPP-8 and DPP-9, which is a critical feature for a favorable safety profile. The detailed understanding of its binding kinetics and selectivity, derived from robust experimental protocols, confirms the molecular basis for its role as a cornerstone therapy in the management of type 2 diabetes.

References

Preclinical Pharmacology and Toxicology Profile of Saxagliptin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saxagliptin is a potent, selective, and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By preventing the degradation of incretin hormones, this compound enhances glucose-dependent insulin secretion and suppresses glucagon production, thereby improving glycemic control.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology profile of this compound, summarizing key data from in vitro and in vivo studies conducted in various animal models. The information is intended for researchers, scientists, and professionals involved in drug development and diabetes research.

Preclinical Pharmacology

The primary pharmacological action of this compound is the competitive and reversible inhibition of the DPP-4 enzyme.[2] This enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3]

Mechanism of Action

Following food intake, GLP-1 and GIP are released from the gut and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5] DPP-4 rapidly degrades these incretins, limiting their physiological effect.[5] this compound forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl group in the active site of the DPP-4 enzyme, preventing the breakdown of GLP-1 and GIP.[6] The resulting increased and prolonged activity of these incretins leads to enhanced insulin release and reduced glucagon secretion from pancreatic α-cells, which in turn lowers hepatic glucose production and improves overall glycemic control.[3][4] This glucose-dependent mechanism minimizes the risk of hypoglycemia.[3]

Food Food Intake Gut Intestinal L-cells Food->Gut stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins releases Pancreas_Beta Pancreatic β-cells Incretins->Pancreas_Beta stimulates Pancreas_Alpha Pancreatic α-cells Incretins->Pancreas_Alpha inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas_Beta->Insulin Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver stimulates HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose_Control Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins degrades into This compound This compound This compound->DPP4 inhibits

Caption: this compound's DPP-4 Inhibition Pathway.
Pharmacodynamics

Preclinical studies in animal models of type 2 diabetes, such as Zucker (fa/fa) rats and ob/ob mice, demonstrated the efficacy of this compound. In these models, oral administration of this compound led to a dose-dependent improvement in glucose clearance during an oral glucose tolerance test (oGTT) and a significant elevation in plasma insulin levels.[5] The primary active metabolite of this compound, BMS-510849 (also known as M2), is also a DPP-4 inhibitor, although it is approximately two-fold less potent than the parent compound. The prolonged pharmacodynamic effect of this compound is attributed to the combined action of the parent drug and its active metabolite, as well as their distribution to the intestine and slow dissociation from the DPP-4 enzyme.[1]

Table 1: In Vitro DPP-4 Inhibition

Compound Target IC50 / Ki Source
This compound DPP-4 Ki = 0.9 nM [5]

| BMS-510849 (M2) | DPP-4 | ~2x less potent than this compound |[2] |

Pharmacokinetics (ADME)

The pharmacokinetics of this compound were evaluated in rats, dogs, and monkeys.[1]

  • Absorption: this compound is rapidly absorbed following oral administration, with good bioavailability ranging from 50% to 75% in the animal species tested.[1]

  • Distribution: The volume of distribution was greater than the total body water in rats, dogs, and monkeys (1.3-5.2 L/kg), indicating extravascular tissue distribution.[1] In vitro serum protein binding was low (≤30%) across all species tested, including humans.[1] Higher concentrations of this compound and its active metabolite M2 were found in the intestine compared to plasma, which is a proposed major site of action.[1]

  • Metabolism: The primary metabolic pathway involves hydroxylation mediated by cytochrome P450 3A4/5 (CYP3A4/5) to form the active metabolite, BMS-510849 (M2).[1][7]

  • Excretion: Elimination occurs through both metabolism and renal excretion.[1] The plasma elimination half-life was between 2.1 and 4.4 hours in rats, dogs, and monkeys.[1] Plasma clearance was notably higher in rats (115 ml/min/kg) compared to dogs (9.3 ml/min/kg) and monkeys (14.5 ml/min/kg).[1]

Table 2: Summary of Preclinical Pharmacokinetic Parameters of this compound

Parameter Rat Dog Monkey
Oral Bioavailability (%) 50-75 50-75 50-75
Plasma Clearance (mL/min/kg) 115 9.3 14.5
Volume of Distribution (L/kg) 1.3-5.2 1.3-5.2 1.3-5.2
Plasma Half-life (h) 2.1-4.4 2.1-4.4 2.1-4.4
Plasma Protein Binding (%) ≤30 ≤30 ≤30

Data compiled from Fura et al., 2009.[1]

Preclinical Toxicology

A comprehensive toxicology program was conducted to evaluate the safety of this compound, including safety pharmacology, single- and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Safety Pharmacology

In vitro and in vivo safety pharmacology studies were conducted to assess the effects of this compound and its active metabolite on the cardiovascular system.[8][9]

  • In Vitro: Neither this compound nor its active metabolite affected ligand binding to various receptors and ion channels, including potassium channels, or the action potential duration.[8][9]

  • In Vivo: No adverse effects on the cardiac conduction system, blood pressure, heart rate, contractility, heart weight, or cardiac histopathology were observed in animal toxicology studies in rats, dogs, and monkeys.[8][9] No ECG findings were noted in monkeys at exposures over 100 times the clinical Cmax.[10]

Acute, Subchronic, and Chronic Toxicity
  • Acute Toxicity: Single-dose oral studies in mice and rats established a maximum non-lethal dose of 2000 mg/kg, indicating low acute toxicity.[10] In monkeys, the maximum non-lethal dose was 25 mg/kg.[10]

  • Repeated-Dose Toxicity: Toxicity was generally dose-dependent, with no adverse effects observed at low multiples (≤ 8-fold) of clinical exposure.[11]

    • Monkeys and Dogs: At high exposures, this compound produced cutaneous lesions on the extremities (paws, tail, scrotum, nose) of cynomolgus monkeys and erosive lesions on the paws of dogs.[11][12] These findings, which have been observed with other DPP-4 inhibitors, were reversible at lower doses but necrotizing at higher exposures.[11][12]

    • Rats: High doses in male rats led to severe brain lesions. Mechanistic studies demonstrated this was a species- and sex-specific toxicity secondary to the release of cyanide from the this compound molecule by CYP2C11, an androgen-regulated enzyme highly expressed in male rats but not in female rats or other species, including humans.[11]

Table 3: Summary of Repeated-Dose Toxicity Findings

Species Duration Key Findings at High Doses NOAEL (No-Observed-Adverse-Effect Level)
Rat (Male) Chronic Severe brain lesions (cyanide-mediated, male-specific) Exposures ≤8x clinical exposure
Dog Chronic Erosive lesions on paws Not explicitly stated, occurred at high exposures
Cynomolgus Monkey Chronic Cutaneous lesions on extremities (scabs, ulcerations) Reversible at 20x MRHD exposure

Data compiled from FDA pharmacology reviews.[11][12]

Genotoxicity

This compound was evaluated in a standard battery of genotoxicity assays. An early in vitro clastogenicity assay using human lymphocytes showed a positive result, which was attributed to degradant impurities that were later reduced in the final commercial manufacturing process.[11] Subsequent assays with the purified compound were negative. Overall, this compound is considered non-genotoxic.[11]

Table 4: Summary of Genotoxicity Assay Results

Assay System Result
Ames Assay (Bacterial Reverse Mutation) S. typhimurium, E. coli Negative
In vivo Rat Micronucleus Assay Rat bone marrow Negative
In vivo/In vitro Lymphocyte Assay Rat peripheral blood Negative
Oral DNA Repair Assay Male rat hepatocytes Negative

Data compiled from FDA pharmacology review. [3. 10, 15]

Carcinogenicity

Two-year carcinogenicity studies were conducted in CD-1 mice and Sprague Dawley rats.

  • Mice: Doses of 50, 250, and 600 mg/kg/day were administered. There was no evidence of drug-related increases in tumor incidence.[11]

  • Rats: Doses of 25, 75, 150, and 300 mg/kg/day were administered. No drug-related tumors were observed.[11][12]

The studies were deemed adequate, and it was concluded that this compound is not carcinogenic in rodents.[11]

Table 5: Carcinogenicity Study Doses and Exposure Margins (vs. 5 mg Clinical Dose AUC)

Species Doses (mg/kg/day) This compound Exposure Margin (x-fold) Active Metabolite Exposure Margin (x-fold) Outcome
Mouse 50, 250, 600 ~20 to 1000x ~15 to 300x Negative
Rat 25, 75, 150, 300 ~50 to 2200x ~3 to 68x Negative

Data compiled from FDA pharmacology review.[11]

Reproductive and Developmental Toxicity

This compound was assessed for reproductive and developmental toxicity in rats and rabbits.

  • Fertility: No adverse effects on fertility were observed in rats.

  • Embryofetal Development:

    • This compound Alone: No teratogenicity was observed in rats or rabbits at doses up to 500 mg/kg and 200 mg/kg, respectively.[11] Findings such as incomplete ossification in rats occurred only at maternally toxic doses associated with exposures much higher than those expected clinically.[11]

    • This compound with Metformin: In a study in rats, the combination of this compound (25 mg/kg) and metformin (200 mg/kg) resulted in fetal malformations (e.g., craniorachischisis, cleft palate, absent digits).[11] Since neither drug alone showed teratogenicity, this finding was specific to the combination.[11]

Table 6: Summary of Reproductive and Developmental Toxicity Findings

Study Type Species Doses (this compound) Key Findings
Embryofetal Development Rat Up to 500 mg/kg No teratogenicity; incomplete ossification at maternally toxic doses.
Embryofetal Development Rabbit Up to 200 mg/kg No teratogenicity.
Embryofetal Development (Combination) Rat 25 mg/kg this compound + 200 mg/kg metformin Fetal malformations observed.

Data compiled from FDA pharmacology review.[11]

Experimental Protocols & Visualizations

Key Experimental Methodologies
  • In Vitro DPP-4 Inhibition Assay: The inhibitory activity of this compound on the DPP-4 enzyme is typically determined using purified enzyme and a fluorogenic substrate like Gly-Pro-7-amino-4-methylcoumarin (AMC). The enzyme, inhibitor, and substrate are incubated together, and the rate of fluorescent product formation is measured. The concentration of inhibitor that produces 50% inhibition (IC50) is then calculated.

  • Oral Glucose Tolerance Test (oGTT) in Rodents: After an overnight fast, diabetic animal models (e.g., Zucker rats) are administered the test compound (this compound) or vehicle via oral gavage. After a set period (e.g., 60 minutes), a glucose solution is administered orally.[5] Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure plasma glucose and insulin concentrations. The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.[5]

  • 2-Year Rodent Carcinogenicity Study: Groups of male and female rodents (e.g., Sprague Dawley rats) are administered this compound daily via oral gavage for 2 years.[11] Doses are selected based on results from shorter-term dose-ranging studies.[11] Control groups receive the vehicle. Animals are monitored for clinical signs, body weight changes, and survival. At the end of the study, a complete necropsy and histopathological examination of all tissues are performed to identify any neoplastic lesions.[11]

Start Study Start: Rodent Acclimation Dose_Selection Dose Range-Finding (e.g., 3-Month Study) Start->Dose_Selection Grouping Randomization into Groups (Control & this compound Doses) Dose_Selection->Grouping Dosing Daily Oral Dosing (24 Months) Grouping->Dosing Monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Survival Dosing->Monitoring Termination Study Termination Monitoring->Termination Necropsy Gross Necropsy Termination->Necropsy Histo Histopathology (Tissue Examination) Necropsy->Histo Analysis Data Analysis: Tumor Incidence Histo->Analysis Report Final Report Analysis->Report

Caption: Workflow for a 2-Year Carcinogenicity Study.
Preclinical Safety Assessment Framework

The preclinical evaluation of this compound followed a structured approach to identify potential hazards before human clinical trials. This involved a tiered system of testing, from in vitro assays to long-term in vivo studies in multiple species, to characterize the full pharmacological and toxicological profile.

cluster_0 Tier 1: In Vitro & Core Pharmacology cluster_1 Tier 2: In Vivo PK & Acute/Subchronic Toxicity cluster_2 Tier 3: Chronic & Specialized Toxicology cluster_3 Tier 4: Overall Risk Assessment a1 Primary Pharmacology (DPP-4 Inhibition, Ki) b1 Pharmacokinetics (ADME) (Rat, Dog, Monkey) a1->b1 a2 Genotoxicity Screening (e.g., Ames Test) a2->b1 a3 Safety Pharmacology (hERG, Receptor Binding) a3->b1 b3 Repeated-Dose Toxicity (e.g., 28-Day, 3-Month) b1->b3 b2 Acute Toxicity (Single Dose, MTD) b2->b3 c1 Chronic Toxicity (≥6 Months) b3->c1 c2 Carcinogenicity (2-Year, Rat & Mouse) b3->c2 c3 Reproductive & Developmental Toxicity (DART) b3->c3 d1 Hazard Identification & Risk Characterization c1->d1 c2->d1 c3->d1

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Saxagliptin Free Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility profile of Saxagliptin free base, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Chemical Properties

This compound is a complex molecule with distinct structural features that dictate its physicochemical characteristics. A summary of its key chemical properties is provided in Table 1.

PropertyValueReference
IUPAC Name (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile[1][2]
Chemical Formula C₁₈H₂₅N₃O₂[1]
Molecular Weight 315.41 g/mol [2]
CAS Number 361442-04-8[1]
Appearance White to light yellow or light brown, non-hygroscopic, crystalline powder[3][4]
Melting Point 103-107°C[3]
Boiling Point Not available (likely to decompose)
pKa (estimated) 7.9[1]

Solubility Profile

The solubility of this compound is a critical parameter for its formulation, dissolution, and subsequent bioavailability. The presence of both lipophilic (adamantyl group) and polar functional groups (amino, hydroxyl, nitrile) results in a varied solubility profile across different solvents and pH conditions.

Solubility in Various Solvents

A summary of the solubility of this compound free base in aqueous and organic solvents is presented in Table 2.

SolventSolubilityQuantitative Value (approx.)Reference
WaterSparingly soluble2.26 mg/mL[2]
0.1 N Hydrochloric AcidSoluble-[3]
Phosphate Buffered Saline (PBS) pH 7.2 (as HCl salt)-~2 mg/mL[5]
EthanolFreely Soluble~10 mg/mL (as HCl salt)[3][5]
MethanolFreely Soluble-[3]
Dimethyl Sulfoxide (DMSO)Soluble20 mg/mL (as HCl salt)[5]
Ethyl AcetateSlightly Soluble-[3]

Note: The quantitative values for ethanol and DMSO are for the hydrochloride salt, which may have different solubility from the free base. The term "Freely Soluble" generally corresponds to a solubility of 100 to 1000 mg/mL, while "Soluble" is 10 to 100 mg/mL, "Sparingly Soluble" is 1 to 10 mg/mL, and "Slightly Soluble" is 0.1 to 1 mg/mL, according to USP definitions.

pH-Dependent Solubility

With an estimated pKa of 7.9, this compound is a weak base.[1] Its aqueous solubility is expected to be pH-dependent, with higher solubility in acidic conditions where the primary amine is protonated. As the pH increases and approaches the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility. This is consistent with the observation that it is soluble in 0.1 N HCl.[3] A comprehensive pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract and for the development of oral dosage forms.

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound free base.

Melting Point Determination

The melting point can be determined using the capillary method as described in the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Glass capillary tubes, sealed at one end.

Procedure:

  • A small amount of finely powdered this compound free base is packed into a glass capillary tube to a height of 2-4 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of approximately 1-2°C per minute.

  • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transitioned to a liquid state is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method, a standard technique for assessing the thermodynamic solubility of a compound.

Apparatus:

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment.

  • Vials or flasks with screw caps.

  • Analytical balance.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector.

Procedure:

  • An excess amount of this compound free base is added to a series of vials containing the desired solvent (e.g., water, various pH buffers, organic solvents).

  • The vials are sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

  • Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.

  • The concentration of this compound in the clear supernatant is quantified using a validated analytical method, typically HPLC.

  • The experiment is performed in triplicate for each solvent.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) can be determined by potentiometric titration, a method that measures the change in pH of a solution upon the addition of a titrant.

Apparatus:

  • Potentiometer with a pH electrode.

  • Burette.

  • Magnetic stirrer and stir bar.

  • Beaker.

Procedure:

  • A known amount of this compound free base is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure complete dissolution.

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is recorded after each incremental addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the base has been neutralized.

Visualizations

DPP-4 Inhibition Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This pathway is central to glucose homeostasis.

DPP4_Inhibition cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Uninhibited) cluster_2 This compound's Mechanism of Action cluster_3 Downstream Effects Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Stimulates release from L-cells and K-cells Incretins_uninhibited Active Incretins DPP4_active DPP-4 Enzyme Inactive_Metabolites Inactive Metabolites DPP4_active->Inactive_Metabolites Degradation Incretins_uninhibited->DPP4_active Substrate This compound This compound DPP4_inhibited DPP-4 Enzyme This compound->DPP4_inhibited Inhibits Increased_Incretins Increased Active Incretin Levels DPP4_inhibited->Increased_Incretins Prevents Incretin Degradation Pancreas Pancreas Increased_Incretins->Pancreas Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake by Peripheral Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-4 Inhibition Pathway of this compound.
Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound free base.

Solubility_Workflow start Start: Solubility Determination prep Prepare Vials with Solvent (e.g., Water, Buffers) start->prep add_api Add Excess this compound Free Base to Each Vial prep->add_api equilibrate Equilibrate on Shaker (Constant Temperature, e.g., 24-72h) add_api->equilibrate sediment Allow Undissolved Solids to Sediment equilibrate->sediment sample Withdraw Supernatant sediment->sample centrifuge Centrifuge to Remove Fine Particles sample->centrifuge analyze Analyze Supernatant by Validated HPLC Method centrifuge->analyze calculate Calculate Solubility (e.g., in mg/mL) analyze->calculate end End: Report Results calculate->end

References

The Discovery and Development of Saxagliptin (BMS-477118): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Saxagliptin, marketed under the brand name Onglyza, is an orally active, highly potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2][3] By targeting the DPP-4 enzyme, this compound enhances the body's own mechanisms for glycemic control in a glucose-dependent manner. This document provides an in-depth technical guide on the discovery, mechanism of action, preclinical, and clinical development of this compound (formerly BMS-477118).

Discovery and Lead Optimization

The journey to discover this compound began with efforts to elucidate the structure-activity relationships (SAR) within a series of β-quaternary amino acid-linked l-cis-4,5-methanoprolinenitrile DPP-4 inhibitors.[2] Researchers investigated the effects of vinyl substitution at the β-position of α-cycloalkyl-substituted glycines. While these initial compounds demonstrated poor systemic exposure, they exhibited an extended duration of action in ex vivo plasma DPP-4 inhibition models in rats.[2][4]

A significant breakthrough occurred with the preparation of oxygenated putative metabolites of these vinyl-substituted compounds. These metabolites showed both the potency and the extended duration of action of their precursors in glucose clearance efficacy models using Zucker (fa/fa) rats.[2][4][5] This strategic extension to adamantylglycine-derived inhibitors led to the identification of highly potent compounds, culminating in the discovery of the hydroxyadamantyl compound BMS-477118, which was later named this compound.[2][4][5] this compound emerged as a highly efficacious, stable, and long-acting DPP-4 inhibitor, paving the way for its progression into clinical trials.[2][6]

G cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Clinical Candidate Initial Series β-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile DPP-IV inhibitors Vinyl Substitution Investigation of vinyl substitution at β-position of α-cycloalkyl- substituted glycines Initial Series->Vinyl Substitution SAR Elucidation Metabolite Preparation Preparation of oxygenated putative metabolites Vinyl Substitution->Metabolite Preparation Improved Duration of Action Adamantylglycine Extension Extension to adamantylglycine- derived inhibitors Metabolite Preparation->Adamantylglycine Extension Enhanced Potency and Efficacy This compound BMS-477118 (this compound) (hydroxyadamantyl compound) Adamantylglycine Extension->this compound Discovery

Figure 1: Lead optimization workflow for the discovery of this compound.

Synthesis

The commercial-scale synthesis of this compound involves the coupling of two key unnatural amino acid derivatives. The core structure is formed through the amide coupling of (S)-2-((tert-butoxycarbonyl)amino)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic acid and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide.[7][8] Subsequent dehydration of the primary amide and deprotection of the amine group yields this compound.[7] A significant challenge in the synthesis is the thermodynamically favorable conversion of the free amine to a six-membered cyclic amidine, which required careful process modifications to ensure the stability and desired form of the final product, the free base monohydrate.[7]

Mechanism of Action

This compound is a selective and reversible competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[9][10][11] The DPP-4 enzyme is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][9][12][13] These incretin hormones are released from the small intestine in response to meals and play a crucial role in glucose homeostasis.[14]

By inhibiting DPP-4, this compound prevents the degradation of GLP-1 and GIP, leading to a 2- to 3-fold increase in their circulating active levels.[1][9][14] This enhancement of incretin levels has two primary effects:

  • Increased Insulin Secretion: It augments glucose-dependent insulin synthesis and release from pancreatic beta cells.[9][12][13]

  • Decreased Glucagon Secretion: It reduces glucagon secretion from pancreatic alpha cells, which in turn decreases hepatic glucose production.[9][12][13]

These actions result in lower fasting and postprandial glucose concentrations in a glucose-dependent manner.[14][15]

G Food Intake Food Intake Intestine Intestine Food Intake->Intestine GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Pancreas Pancreas GLP1_GIP->Pancreas Inactive Incretins Inactive Incretins DPP4->Inactive Incretins This compound This compound (BMS-477118) This compound->DPP4 inhibits Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose Uptake ↑ Peripheral Glucose Uptake Insulin->Glucose Uptake Liver Liver Glucagon->Liver Glucose Production ↓ Hepatic Glucose Production Liver->Glucose Production Blood Glucose ↓ Blood Glucose Glucose Production->Blood Glucose Glucose Uptake->Blood Glucose

Figure 2: Mechanism of action of this compound in the DPP-4 signaling pathway.

Preclinical Development

In Vitro Studies

This compound is a potent and selective inhibitor of the DPP-4 enzyme, with a Ki value ranging from 0.6 to 1.3 nM.[16] Both this compound and its major active metabolite, 5-hydroxy this compound, demonstrate high selectivity for DPP-4 compared to other dipeptidyl peptidase enzymes.[1]

Table 1: In Vitro DPP-4 Inhibition

Compound Potency (Ki)
This compound 0.6-1.3 nM[16]

| 5-hydroxy this compound | Approximately 50% as potent as this compound[13][14] |

Animal Models

The efficacy of this compound was evaluated in various animal models of type 2 diabetes. In Zucker (fa/fa) rats, this compound demonstrated potent and durable glucose-lowering effects.[2][4] Studies in high-fat diet/streptozotocin-induced diabetic rats showed that a 12-week treatment with this compound (1 mg/kg) significantly improved the pancreas's insulin secretion capacity and increased the ratio of β-cell to α-cell areas.[16] In a murine model of dilated cardiomyopathy, this compound improved oral glucose tolerance.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice

An oral glucose tolerance test was performed on age-matched female TG9 mice following a 5-hour fast. A baseline blood sample was collected, after which the mice were administered a 2 gm/kg glucose load via oral gavage. Blood samples were then collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure glucose concentrations. The area under the curve (AUC) for glucose from 0 to 120 minutes was calculated to assess glucose tolerance.

Pharmacokinetics in Animals

Pharmacokinetic studies were conducted in rats, dogs, and monkeys. This compound was found to be rapidly absorbed with good bioavailability (50-75%) across these species.[17] The plasma clearance was higher in rats compared to dogs and monkeys.[17] The plasma elimination half-life ranged from 2.1 to 4.4 hours.[17] A significant circulating and pharmacologically active hydroxylated metabolite, M2 (5-hydroxy this compound), was identified.[17] The volume of distribution indicated extravascular distribution, and in vitro serum protein binding was low (≤30%) in all species tested.[17]

Table 2: Preclinical Pharmacokinetic Parameters of this compound

Species Bioavailability Plasma Clearance Elimination Half-life (t½) Volume of Distribution (Vd)
Rats 50-75%[17] 115 ml/min/kg[17] 2.1-4.4 h[17] 1.3-5.2 L/kg[17]
Dogs 50-75%[17] 9.3 ml/min/kg[17] 2.1-4.4 h[17] 1.3-5.2 L/kg[17]

| Monkeys | 50-75%[17] | 14.5 ml/min/kg[17] | 2.1-4.4 h[17] | 1.3-5.2 L/kg[17] |

Clinical Development

Pharmacokinetics and Pharmacodynamics in Humans

In humans, this compound is rapidly absorbed after oral administration and can be taken with or without food.[1][10] The pharmacokinetics are similar in healthy subjects and patients with type 2 diabetes.[14] Metabolism is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5) to its active metabolite, 5-hydroxy this compound, which is about half as potent as the parent compound.[1][13][14] Elimination occurs through both renal and hepatic clearance.[1] The half-life of plasma DPP-4 inhibition with a 5 mg dose is approximately 27 hours, supporting a once-daily dosing regimen.[1]

Table 3: Human Pharmacokinetic Parameters of this compound (5 mg dose)

Parameter This compound 5-hydroxy this compound
Time to Peak (Tmax) 2 hours[13] 4 hours[13]
Elimination Half-life (t½) 2.5 hours[13] 3.1 hours[13]
Mean Plasma AUC 78 ng•h/mL[14] 214 ng•h/mL[14]
Mean Plasma Cmax 24 ng/mL[14] 47 ng/mL[14]
Protein Binding Negligible[13] Negligible

| Excretion | Urine (75%), Feces (22%)[13] | |

Dose adjustments are recommended for patients with moderate to severe renal impairment and when co-administered with strong CYP3A4/5 inhibitors.[1][10]

Clinical Efficacy and Safety

The clinical development program for this compound included numerous Phase 2 and 3 trials evaluating its efficacy and safety as both monotherapy and in combination with other common oral antidiabetic agents like metformin, sulfonylureas (glyburide), and thiazolidinediones (TZDs).[15][18]

Across these trials, this compound demonstrated statistically significant and clinically meaningful improvements in glycemic control.[18][19] A meta-analysis of 14 Phase 2 and 3 trials showed that this compound 5 mg/day provided a mean reduction in HbA1c of -0.55% compared to control.[20][21] It also effectively lowered fasting plasma glucose (FPG) and postprandial glucose (PPG).[10][18] The therapy was generally well-tolerated, with a low risk of hypoglycemia and a neutral effect on body weight and lipids.[10][18][22] The most common adverse events reported were upper respiratory tract infection, urinary tract infection, and headache.[10][15]

Table 4: Summary of Placebo-Corrected HbA1c Reductions in Phase 3 Trials (24 weeks)

Therapy This compound Dose Mean HbA1c Reduction
Monotherapy 5 mg -0.6%[18]
Add-on to Metformin 5 mg -0.8%[18]
Add-on to Glyburide 5 mg -0.7%[18]

| Add-on to TZD | 5 mg | -0.6%[18] |

G cluster_0 Pre-clinical cluster_1 Clinical Trials cluster_2 Post-marketing In Vitro In Vitro Studies (Potency, Selectivity) Animal Models Animal Models (Efficacy, Safety) In Vitro->Animal Models Phase I Phase I (PK/PD, Safety in Healthy Volunteers) Animal Models->Phase I Phase II Phase II (Dose-ranging, Efficacy in Patients) Phase I->Phase II Phase III Phase III (Pivotal Efficacy & Safety, Monotherapy & Combination) Phase II->Phase III CVOT Cardiovascular Outcome Trial (SAVOR-TIMI 53) Phase III->CVOT Approval Regulatory Approval (FDA, EMA) CVOT->Approval Phase IV Phase IV (Post-marketing Surveillance) Approval->Phase IV

Figure 3: Clinical development workflow for this compound.
Cardiovascular Outcome Trial: SAVOR-TIMI 53

To assess the long-term cardiovascular safety of this compound, the this compound Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial was conducted.[23][24][25] This large, randomized, double-blind, placebo-controlled trial enrolled 16,492 patients with type 2 diabetes who had either a history of cardiovascular disease or multiple risk factors.[24][26]

The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[24] Over a median follow-up of 2.1 years, this compound met the primary safety objective of non-inferiority compared to placebo.[26] However, the trial did not demonstrate superiority in reducing the rate of ischemic events.[19] An unexpected finding was a statistically significant increase in the rate of hospitalization for heart failure in the this compound group (3.5%) compared to the placebo group (2.8%).[19][26]

Conclusion

The development of this compound (BMS-477118) represents a successful application of structure-activity relationship-driven drug design. From its origins in a series of β-quaternary amino acid-linked compounds, strategic chemical modifications led to a potent, selective, and long-acting DPP-4 inhibitor. Its mechanism of action, which enhances the endogenous incretin system, provides effective glycemic control with a low intrinsic risk of hypoglycemia and weight gain. Extensive clinical trials have established its efficacy and general safety profile, both as a monotherapy and in combination with other antidiabetic agents. While the SAVOR-TIMI 53 trial confirmed its overall cardiovascular safety regarding ischemic events, it also raised a concern about an increased risk of hospitalization for heart failure, a finding that warrants consideration in clinical practice.

References

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Validated HPLC-UV Quantification of Saxagliptin in Bulk

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise and accurate quantification of this compound in bulk drug substance. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and routine analysis in a pharmaceutical setting. The described isocratic reverse-phase method is demonstrated to be simple, specific, linear, accurate, and precise. All experimental protocols and validation data are presented to enable straightforward implementation by analytical chemists.

Introduction

This compound is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, used for the treatment of type 2 diabetes. Rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the bulk active pharmaceutical ingredient (API). A validated, stability-indicating analytical method is a regulatory requirement for batch release and stability studies. This application note provides a comprehensive protocol for a robust RP-HPLC-UV method for the determination of this compound.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector (e.g., Waters 2695 with a PDA detector).[1]

  • Analytical Column: A reverse-phase C18 column is commonly used. Examples include Grace C18 (250mm x 4.6mm, 5µm), Cosmosil C18 (250mm x 4.6mm, 5µm), or equivalent.[2][3]

  • Software: Chromatographic data acquisition and processing software (e.g., Empower).

  • Chemicals:

    • This compound Reference Standard (RS)

    • Methanol (HPLC Grade)[2][3]

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)[1]

    • Orthophosphoric Acid (OPA) (AR Grade)

    • Water (HPLC Grade/Milli-Q)[2][3]

  • Equipment: Analytical balance, sonicator, pH meter, 0.45µm membrane filters.

Preparation of Solutions
  • Mobile Phase Preparation (Example 1: Methanol/Water):

    • Prepare a mixture of Methanol and HPLC grade water in a ratio of 80:20 v/v.[2][4]

    • Degas the solution for 15 minutes in an ultrasonic bath.

    • Filter the mobile phase through a 0.45µm membrane filter before use.

  • Mobile Phase Preparation (Example 2: Buffered):

    • Buffer Preparation (0.1M KH₂PO₄, pH 4.6): Dissolve 13.6 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC water.[1] Adjust the pH to 4.6 using dilute Orthophosphoric Acid.[5]

    • Mobile Phase: Mix the prepared buffer and Methanol in a ratio of 65:35 v/v.[1]

    • Degas and filter the final solution as described above.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.

    • Make up the volume to 25 mL with the mobile phase and mix well.

  • Working Standard Solution Preparation (e.g., 30 µg/mL):

    • Pipette 1.5 mL of the Standard Stock Solution (1000 µg/mL) into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase to obtain a final concentration of 30 µg/mL.

  • Sample Solution Preparation (from Bulk):

    • Accurately weigh an amount of this compound bulk powder equivalent to 25 mg of this compound into a 25 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution to get a 1000 µg/mL solution.

    • Filter the solution through a 0.45µm membrane filter.

    • Perform a subsequent dilution, similar to the working standard, to achieve the target concentration (e.g., 30 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Stationary Phase (Column) C18 (250mm x 4.6mm, 5µm)[1][2][3]
Mobile Phase Methanol : Water (80:20, v/v)[2][4]
Flow Rate 0.8 mL/min[2][3][4]
Detection Wavelength 212 nm[2][3][4]
Injection Volume 20 µL[2][4]
Column Temperature Ambient
Run Time ~10 minutes

Method Validation Protocol

The method was validated according to ICH Q2(R1) guidelines for the following parameters.[3][6][7]

  • System Suitability: Assessed by injecting the working standard solution six times. The %RSD for peak area, theoretical plates, and tailing factor were calculated.

  • Specificity: The method's specificity was evaluated by injecting the mobile phase as a blank to check for any interfering peaks at the retention time of this compound.

  • Linearity: A series of solutions were prepared from the stock solution to cover a concentration range of 10-50 µg/mL.[2][3] Each concentration was injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.[3]

  • Accuracy (% Recovery): Accuracy was determined by the standard addition method. A known amount of this compound standard was spiked into the sample solution at three different concentration levels (e.g., 50%, 100%, and 150%). The % recovery was calculated at each level.

  • Precision:

    • Method Precision (Repeatability): Determined by performing six independent assays of the same this compound sample. The %RSD of the results was calculated.

    • Intermediate Precision (Ruggedness): Assessed by having the analysis performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated from the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

  • Robustness: The reliability of the method was tested by introducing small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min) and mobile phase composition (e.g., ±2% organic content). The effect on the results was evaluated.

Data Presentation

The quantitative results from the method validation are summarized in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min) -~4.2[2][4]
Tailing Factor ≤ 2.0[1]< 1.5
Theoretical Plates ≥ 2000[1]> 3000
% RSD of Peak Area (n=6) ≤ 2.0%< 1.5%[2]

Table 2: Linearity

ParameterResult
Linearity Range (µg/mL) 10 - 50[2][3]
Regression Equation Y = 9832x + 10745[2]
Correlation Coefficient (r²) ≥ 0.999[2]

Table 3: Accuracy (% Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 1514.9599.67%
100% 3029.8999.63%
150% 4544.9199.80%
Mean % Recovery 99.70% [1]

Table 4: Precision

Precision Type% Assay (n=6)Mean % Assay% RSD
Method Precision 99.5, 99.8, 100.1, 99.6, 100.3, 99.999.870.31%
Intermediate Precision 99.2, 99.5, 100.3, 99.8, 100.5, 99.799.830.45%

Acceptance Criteria: %RSD ≤ 2.0%[2]

Table 5: LOD, LOQ, and Robustness

ParameterResult
Limit of Detection (LOD) (µg/mL) 0.0268[1]
Limit of Quantification (LOQ) (µg/mL) 0.0893[1]
Robustness The method was found to be robust as the %RSD of results after deliberate variations was well within the acceptable limit of 2.0%.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical structure of method validation.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_standard Prepare Standard Stock and Working Solutions sys_suit System Suitability Check (6 Injections of Standard) prep_standard->sys_suit prep_sample Prepare Sample Solution (from Bulk Drug) analysis Inject Blank, Standards, and Samples prep_sample->analysis prep_mobile Prepare & Degas Mobile Phase prep_mobile->sys_suit sys_suit->analysis If Passes acquisition Acquire Chromatograms and Integrate Peaks analysis->acquisition validation Perform Validation Calculations (Linearity, Accuracy, Precision etc.) acquisition->validation report Generate Final Report validation->report

Caption: Experimental workflow for HPLC analysis of this compound.

G method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range_node Range method->range_node lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness linearity->range_node accuracy->range_node precision->range_node repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Logical relationship of ICH validation parameters.

Conclusion

The described RP-HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in bulk drug substance.[2] The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision.[1] The short run time and simple mobile phase make it cost-effective and suitable for high-throughput analysis in a quality control environment, ensuring the integrity and quality of the bulk drug.[2]

References

Application Note: High-Throughput Analysis of Saxagliptin and its Active Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy this compound, in human plasma. The described protocol is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The method utilizes either solid-phase extraction (SPE) or protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This document provides comprehensive experimental protocols, method validation data, and visual workflows to ensure successful implementation in a laboratory setting.

Introduction

This compound is an orally active, potent, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It is metabolized in humans to form an active metabolite, 5-hydroxy this compound. Accurate and simultaneous measurement of both the parent drug and its active metabolite in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This LC-MS/MS method provides the necessary sensitivity and selectivity for the bioanalysis of this compound and 5-hydroxy this compound in human plasma, supporting both clinical and research applications.

Experimental Protocols

Materials and Reagents
  • This compound and 5-hydroxy this compound reference standards

  • Stable isotope-labeled internal standards (e.g., this compound-¹⁵N d₂, 5-OH-saxagliptin-¹⁵N)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ammonium acetate, and ammonium formate

  • Human plasma (with anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or 96-well plates

  • Reversed-phase HPLC or UPLC column (e.g., ACQUITY HSS C18, 1.7 µm, 2.1 x 100 mm; Atlantis® dC18, 50 mm × 2.1 mm, 5 µm)[1][2]

Sample Preparation

Two primary methods for sample preparation are presented: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Protocol 1: Solid-Phase Extraction (SPE) [3]

  • Pre-treatment : To a 300 µL aliquot of human plasma, add 2% formic acid in water and mix.[1]

  • Conditioning : Condition the SPE cartridges (e.g., Oasis MCX 96-well µElution plate) with methanol followed by water.

  • Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with an appropriate solvent to remove interferences.

  • Elution : Elute the analytes with a suitable elution solvent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Protocol 2: Protein Precipitation (PPT) [2][4]

  • Precipitation : To a 50 µL aliquot of human plasma, add a known amount of internal standard. Add acetonitrile (typically in a 3:1 or 4:1 ratio to the plasma volume) to precipitate the plasma proteins.[2]

  • Vortexing : Vortex the mixture for approximately 2 minutes.[5]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 3200 rpm for 3 minutes) to pellet the precipitated proteins.[5]

  • Supernatant Transfer : Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

Experimental Workflow Diagram

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (e.g., Acetonitrile) IS->Precipitation Method 1 SPE Solid-Phase Extraction IS->SPE Method 2 Centrifuge Centrifugation Precipitation->Centrifuge Evap Evaporation & Reconstitution SPE->Evap Supernatant Collect Supernatant Centrifuge->Supernatant Analysis Transfer to Autosampler Vials Evap->Analysis Supernatant->Analysis LC UPLC/HPLC Separation Analysis->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report G cluster_0 Sample Preparation cluster_1 Chromatography cluster_2 Mass Spectrometry cluster_3 Data Analysis SP Plasma Sample Extraction Extraction (SPE or PPT) SP->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Data Quantification MS->Data

References

Application Notes and Protocols for Saxagliptin Administration in Rodent Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3][4] By inhibiting DPP-4, this compound prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][5] This leads to increased insulin secretion, suppressed glucagon release in a glucose-dependent manner, and consequently, improved glycemic control.[2][3][5] Rodent models of T2DM are invaluable tools for preclinical evaluation of this compound's efficacy and mechanism of action. This document provides detailed application notes and standardized protocols for the administration of this compound in commonly used rodent models of T2DM.

Data Presentation: Quantitative Summary of this compound Effects

The following tables summarize the quantitative data from studies administering this compound to rodent models of type 2 diabetes.

Table 1: Effects of this compound on Glycemic Control and Body Weight

Rodent ModelThis compound DoseTreatment DurationChange in Fasting Blood GlucoseChange in Insulin Resistance (HOMA-IR)Change in Body WeightReference
STZ-NA Induced Diabetic Rats10 mg/kg/day (oral gavage)8 weeksSignificantly reducedSignificantly reducedSlightly lowered (not significant)[6]
STZ-NA Induced Diabetic Rats10 mg/kg/day (oral gavage)4 weeksNot specifiedNot specifiedNot specified[7]
STZ-Induced Diabetic Mice10 mg/kg/day (oral gavage)35 daysSignificantly reducedNot specifiedNormal body weight maintained compared to untreated diabetic mice[8]
High-Fat Diet/STZ-Induced Diabetic MiceNot specified4 weeksSignificantly prevented high blood glucoseNot specifiedNot specified[9][10]

Table 2: Effects of this compound on Hepatic and Oxidative Stress Markers in STZ-NA Induced Diabetic Rats

ParameterEffect of this compound (10 mg/kg/day for 8 weeks)Reference
Liver WeightSignificantly lowered[6]
Liver IndexSignificantly lowered[6]
Serum ASTNo significant change[6]
Hepatic SOD ActivitySignificantly improved[6]
Hepatic MDA LevelSignificantly lowered[6]
Hepatic Bax ExpressionReversed increase[6]
Hepatic Bcl-2 ExpressionReversed decrease[6]
Testicular ROS ProductionMarkedly reduced[8]
Testicular GSH LevelsSignificant recovery[8]

Experimental Protocols

I. Protocol for Induction of Type 2 Diabetes in Rodents

A. Streptozotocin-Nicotinamide (STZ-NA) Induced Diabetes in Rats

This model is a widely used method for inducing non-obese type 2 diabetes.[11] Nicotinamide is administered to partially protect pancreatic β-cells from the cytotoxic effects of streptozotocin, resulting in a state of relative insulin deficiency.[11][12]

Materials:

  • Streptozotocin (STZ)

  • Nicotinamide (NA)

  • 0.1 M Citrate buffer (pH 4.5)

  • Saline solution (0.9% NaCl)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Glucometer and test strips

Procedure:

  • Fast the rats for 6-8 hours prior to induction.[13]

  • Prepare a fresh solution of nicotinamide in saline.

  • Administer nicotinamide (e.g., 230 mg/kg) via i.p. injection.

  • Fifteen minutes after the nicotinamide injection, administer a freshly prepared solution of STZ (e.g., 50-65 mg/kg) in cold citrate buffer via i.p. injection.[12][13]

  • Return the animals to their cages with free access to food and water. To prevent hypoglycemia in the initial 24 hours, provide a 10% sucrose solution in their drinking water.[12]

  • Monitor blood glucose levels 72 hours post-injection and then periodically. Rats with fasting blood glucose levels ≥ 200 mg/dL are typically considered diabetic and suitable for the study.[7]

B. High-Fat Diet (HFD) and Low-Dose STZ Induced Diabetes in Mice

This model mimics the progression of T2DM in humans, which often involves insulin resistance due to a high-fat diet followed by β-cell dysfunction.[14]

Materials:

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Standard chow diet

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5)

  • Syringes and needles for i.p. injection

  • Glucometer and test strips

Procedure:

  • Feed mice a high-fat diet for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • After the dietary induction period, administer a low dose of STZ (e.g., 40 mg/kg) dissolved in cold citrate buffer via i.p. injection for 3-5 consecutive days.[14]

  • Monitor blood glucose levels. Mice with sustained hyperglycemia (fasting blood glucose ≥ 200 mg/dL) are considered diabetic.[9]

C. Genetically Diabetic Rodent Models

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[15][16] They are a robust model for studying T2DM.[16]

  • ob/ob Mice: These mice have a mutation in the leptin gene, resulting in obesity and a prediabetic state with insulin resistance.[16][17]

  • Zucker Diabetic Fatty (ZDF) Rats: These rats have a mutation in the leptin receptor and develop obesity, hyperlipidemia, and hyperglycemia, closely mimicking human T2DM.[18][19] Male ZDF rats on a specific diet (e.g., Purina 5008) spontaneously develop diabetes.[18][20]

For these genetic models, the primary protocol involves careful monitoring of their metabolic state to determine the appropriate age and disease severity for the initiation of this compound treatment.

II. Protocol for Oral Gavage Administration of this compound in Rodents

Oral gavage is a precise method for administering liquid substances directly into the stomach of rodents.[21]

Materials:

  • This compound

  • Vehicle (e.g., distilled water, saline)

  • Appropriately sized gavage needles (stainless steel or flexible plastic)[22][23]

  • Syringes

Procedure:

  • Preparation:

    • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[22][23]

    • Prepare the this compound solution at the desired concentration in the chosen vehicle. For example, a 10 mg/kg dose for a 30g mouse would require 0.3 mg of this compound in a volume of 0.3 mL.

    • Select the appropriate gavage needle size based on the animal's weight.[21][23]

    • Measure the insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib; mark this length on the needle.[21][22]

  • Restraint:

    • Mice: Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head.[21][22]

    • Rats: Hold the rat near the thoracic region and support the lower body.[22]

    • The head and body should be in a straight line to facilitate passage of the needle.[21]

  • Administration:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth.[21]

    • The animal will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus.[21]

    • Pass the needle smoothly to the pre-measured depth. If resistance is met, do not force it; withdraw and re-attempt.[21][23]

    • Slowly administer the substance over 2-3 seconds.[21]

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for signs of distress (e.g., difficulty breathing, bleeding) for at least 10-15 minutes.[21][24]

    • Continue to monitor the animals 12-24 hours after dosing.[22][24]

Mandatory Visualizations

Signaling Pathway of this compound

Saxagliptin_Mechanism_of_Action Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins This compound This compound This compound->DPP4 inhibits Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose promotes uptake Liver Liver Glucagon->Liver acts on Hepatic_Glucose ↓ Hepatic Glucose Production Liver->Hepatic_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Mechanism of action of this compound.

Experimental Workflow for this compound Efficacy Study

Experimental_Workflow start Start animal_model Select Rodent Model (e.g., STZ-NA Rat, db/db Mouse) start->animal_model diabetes_induction Induce Type 2 Diabetes (if not a genetic model) animal_model->diabetes_induction confirmation Confirm Diabetic State (Blood Glucose ≥ 200 mg/dL) diabetes_induction->confirmation grouping Randomly Assign to Groups (Vehicle Control, this compound) confirmation->grouping Diabetic treatment Daily Administration (Oral Gavage of Vehicle or this compound) grouping->treatment monitoring Monitor Body Weight & Blood Glucose (Weekly) treatment->monitoring monitoring->treatment Continue for set duration endpoint Endpoint Assays (e.g., OGTT, Insulin, Tissue Collection) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

References

Application Note: Measuring the Potentiating Effect of Saxagliptin on GLP-1-Stimulated Insulin Secretion in a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2][3] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2][3][4] By inhibiting DPP-4, this compound increases the circulating levels and prolongs the activity of active GLP-1.[2][3][4] Active GLP-1, in turn, stimulates glucose-dependent insulin secretion from pancreatic β-cells.[2][4] This application note provides a detailed protocol for a cell-based assay to measure the potentiating effect of this compound on GLP-1 receptor agonist-stimulated insulin secretion in pancreatic β-cell models, such as the MIN6 or INS-1 cell lines.

This assay is a valuable tool for researchers in diabetes, endocrinology, and drug discovery to study the mechanism of action of DPP-4 inhibitors and to screen for novel compounds that enhance incretin signaling.

Principle of the Assay

This assay is based on the principle of glucose-stimulated insulin secretion (GSIS) in cultured pancreatic β-cells. In the presence of stimulatory glucose concentrations, β-cells depolarize, leading to an influx of calcium and the subsequent exocytosis of insulin-containing granules. The secreted insulin is then quantified using a sensitive immunoassay, such as an ELISA.

To specifically measure the effect of this compound, the cells are co-treated with a GLP-1 receptor agonist, such as Exendin-4. As GLP-1 receptor agonists are susceptible to degradation by DPP-4 present in the cell culture system, pre-treatment with this compound is expected to protect the agonist from degradation, leading to a more potent and sustained stimulation of insulin secretion compared to treatment with the GLP-1 receptor agonist alone.

Data Presentation

The following table summarizes representative data from an experiment designed to measure the effect of this compound and a GLP-1 receptor agonist on insulin secretion from pancreatic β-cells under low and high glucose conditions.

Treatment GroupGlucose Concentration (mM)Insulin Secretion (ng/mL)Fold Increase over Basal (Low Glucose)
Vehicle Control31.2 ± 0.21.0
Vehicle Control156.5 ± 0.85.4
This compound (100 nM)157.0 ± 0.95.8
GLP-1 Agonist (10 nM)1510.2 ± 1.18.5
This compound (100 nM) + GLP-1 Agonist (10 nM)1515.8 ± 1.513.2

Data are presented as mean ± standard deviation and are hypothetical, based on typical results from published literature.

Experimental Protocols

Materials and Reagents
  • Cell Lines: MIN6 or INS-1 pancreatic β-cell lines

  • Cell Culture Media:

    • Growth Medium: DMEM with 25 mM glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 55 µM 2-mercaptoethanol.

    • Starvation Medium: DMEM with no glucose, supplemented as above.

  • Buffers:

    • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer (1x): 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.

    • Low Glucose KRBH: KRBH buffer supplemented with 3 mM glucose.

    • High Glucose KRBH: KRBH buffer supplemented with 15 mM glucose.

  • Test Compounds:

    • This compound hydrochloride (or other DPP-4 inhibitor)

    • Exendin-4 (or other GLP-1 receptor agonist)

  • Detection System: Insulin ELISA kit (species-specific, e.g., mouse or rat)

  • Other: 24-well cell culture plates, sterile PBS, and standard laboratory equipment.

Experimental Workflow

experimental_workflow Experimental Workflow cluster_prep Cell Preparation cluster_assay Insulin Secretion Assay cluster_analysis Data Analysis cell_culture Culture MIN6/INS-1 cells to 80-90% confluency seeding Seed cells in 24-well plates cell_culture->seeding starvation Starve cells in glucose-free medium seeding->starvation preincubation Pre-incubate with low glucose KRBH buffer starvation->preincubation treatment Treat with this compound and/or GLP-1 Agonist in high glucose KRBH preincubation->treatment collection Collect supernatant for insulin measurement treatment->collection elisa Quantify insulin using ELISA collection->elisa data_analysis Analyze and plot data elisa->data_analysis signaling_pathway This compound's Mechanism of Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glp1 GLP-1 dpp4 DPP-4 glp1->dpp4 Degraded by glp1r GLP-1 Receptor glp1->glp1r Activates This compound This compound This compound->dpp4 Inhibits ac Adenylate Cyclase glp1r->ac Stimulates camp cAMP ac->camp Produces pka PKA camp->pka epac2 Epac2 camp->epac2 insulin_secretion Insulin Secretion pka->insulin_secretion Potentiates epac2->insulin_secretion Potentiates

References

Protocol for Assessing Saxagliptin's Impact on Pancreatic Beta-Cell Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is to prevent the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] This prolongation of incretin activity enhances glucose-dependent insulin (B600854) secretion from pancreatic beta-cells and suppresses glucagon (B607659) release from alpha-cells.[1][2][3] Beyond its effects on insulin secretion, preclinical studies suggest that this compound may also positively impact beta-cell health by promoting proliferation and preventing apoptosis.[4][5][6] This document provides a detailed protocol for assessing the multifaceted effects of this compound on beta-cell function in an in vitro setting.

Key Experimental Parameters:

This protocol outlines methods to evaluate the following key aspects of beta-cell function:

  • Insulin Secretion: Quantifying basal and glucose-stimulated insulin secretion (GSIS).

  • Cell Viability and Proliferation: Assessing the impact of this compound on beta-cell survival and growth.

  • Apoptosis: Determining the protective effects of this compound against induced cell death.

  • Gene Expression: Analyzing the expression of genes involved in beta-cell function and proliferation.

Data Presentation

Table 1: Glucose-Stimulated Insulin Secretion (GSIS)

Treatment GroupBasal Insulin (ng/mL) at Low Glucose (e.g., 2.8 mM)Stimulated Insulin (ng/mL) at High Glucose (e.g., 16.7 mM)Stimulation Index (High Glucose / Low Glucose)
Vehicle Control
This compound (e.g., 100 nM)
Positive Control (e.g., Exendin-4)

Table 2: Beta-Cell Viability and Proliferation

Treatment GroupCell Viability (% of Control)Proliferation Marker (e.g., BrdU Incorporation, OD)Proliferation-Related Protein Expression (Fold Change vs. Control)
Cyclin D1
Vehicle Control1001.0
This compound (e.g., 100 nM)
Cytokine-Induced Stress
Cytokine + this compound

Table 3: Beta-Cell Apoptosis

Treatment GroupCaspase-3/7 Activity (Fold Change vs. Control)TUNEL Positive Cells (%)
Vehicle Control1.0
Apoptosis Inducer (e.g., Cytokines, Streptozotocin)
Apoptosis Inducer + this compound (e.g., 100 nM)

Table 4: Gene Expression Analysis (RT-qPCR)

GeneTreatment GroupFold Change in Expression (vs. Vehicle Control)
Insulin Vehicle Control1.0
This compound
PDX1 Vehicle Control1.0
This compound
c-myc Vehicle Control1.0
This compound
Cyclin D1 Vehicle Control1.0
This compound
Bcl-2 Vehicle Control1.0
This compound
Bax Vehicle Control1.0
This compound

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Pancreatic beta-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.[7][8]

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol).

  • This compound (powder, to be dissolved in a suitable solvent like DMSO or water).

  • Vehicle control (solvent used for this compound).

Protocol:

  • Culture beta-cells or islets in a humidified incubator at 37°C and 5% CO2.[7]

  • Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and stabilize for 24-48 hours.

  • Prepare stock solutions of this compound and dilute to final working concentrations (e.g., 10-100 nM) in culture medium.[4]

  • Replace the culture medium with medium containing the desired concentrations of this compound or vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24-72 hours), depending on the specific assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Materials:

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.2% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

  • Insulin ELISA kit or HTRF assay kit.[9]

Protocol:

  • After this compound treatment, gently wash the cells twice with KRBH buffer containing low glucose.

  • Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with high-glucose KRBH buffer and incubate for 1-2 hours at 37°C.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Quantify the insulin concentration in the collected supernatants using an insulin ELISA or HTRF assay according to the manufacturer's instructions.[9][10]

Cell Viability and Proliferation Assays

Cell Viability (MTT Assay):

  • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm.

Cell Proliferation (BrdU Incorporation):

  • Add BrdU to the culture medium during the final hours of this compound treatment.

  • Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.

  • Quantify BrdU incorporation by measuring absorbance or by cell imaging.

Western Blot for Proliferation Markers:

  • Lyse the treated cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against proliferation markers such as PCNA, c-myc, and Cyclin D1.[4][5]

  • Use a suitable secondary antibody and detect the signal using chemiluminescence.

Apoptosis Assays

Caspase-Glo 3/7 Assay:

  • Induce apoptosis using a known stimulus (e.g., a cocktail of cytokines like IL-1β, TNF-α, and IFN-γ) with or without this compound.

  • After the incubation period, add the Caspase-Glo 3/7 reagent to each well.

  • Incubate at room temperature and measure luminescence.

TUNEL Assay:

  • Fix and permeabilize the cells after treatment.

  • Perform the TUNEL assay according to the manufacturer's protocol to detect DNA fragmentation.

  • Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

Gene Expression Analysis (RT-qPCR)

Materials:

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for target genes (e.g., Insulin, PDX1, c-myc, Cyclin D1, Bcl-2, Bax) and a housekeeping gene (e.g., GAPDH, β-actin).

Protocol:

  • Isolate total RNA from treated cells using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and qPCR master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Functional Assays cluster_analysis Data Analysis prep_cells Culture Beta-Cells (e.g., INS-1, MIN6) treatment Treat with this compound (e.g., 24-72h) prep_cells->treatment gsis GSIS Assay (Insulin ELISA/HTRF) treatment->gsis viability Viability/Proliferation (MTT, BrdU, Western Blot) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo, TUNEL) treatment->apoptosis gene_expression Gene Expression (RT-qPCR) treatment->gene_expression data_analysis Quantify & Analyze Data (Tables 1-4) gsis->data_analysis viability->data_analysis apoptosis->data_analysis gene_expression->data_analysis

Caption: Experimental workflow for assessing this compound's effects on beta-cells.

saxagliptin_signaling This compound This compound dpp4 DPP-4 Enzyme This compound->dpp4 Inhibits glp1_gip Active GLP-1 / GIP (Incretins) dpp4->glp1_gip Degrades sdf1a SDF-1α dpp4->sdf1a Degrades glp1r GLP-1 Receptor on Beta-Cell glp1_gip->glp1r Activates cxcr4 CXCR4 Receptor on Beta-Cell sdf1a->cxcr4 Activates camp ↑ cAMP glp1r->camp akt_beta_catenin Akt / β-catenin Signaling cxcr4->akt_beta_catenin pka_epac PKA / Epac Signaling camp->pka_epac insulin_secretion ↑ Glucose-Dependent Insulin Secretion pka_epac->insulin_secretion apoptosis ↓ Apoptosis pka_epac->apoptosis gene_expression ↑ Pro-survival & Proliferation Gene Expression (c-myc, Cyclin D1) akt_beta_catenin->gene_expression akt_beta_catenin->apoptosis

Caption: this compound's signaling pathways in pancreatic beta-cells.

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using radiolabeled saxagliptin. This document is intended to guide researchers in the non-clinical evaluation of the tissue distribution of this compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Introduction

This compound is a potent and selective inhibitor of the DPP-4 enzyme, which plays a crucial role in the regulation of glucose homeostasis.[1][2] By inhibiting DPP-4, this compound increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels in patients with type 2 diabetes.[1]

Understanding the distribution of this compound into various tissues is critical for its preclinical and clinical development. Biodistribution studies using radiolabeled compounds, such as [14C]this compound, provide quantitative data on the extent and rate of drug distribution to, and elimination from, various tissues and organs. This information is vital for interpreting efficacy and toxicology studies, as well as for predicting human pharmacokinetics.[1]

Data Presentation: Quantitative Tissue Distribution of [14C]this compound in Rats

The following table summarizes the quantitative tissue distribution of radioactivity in male Sprague-Dawley rats following a single oral administration of [14C]this compound. The data is presented as the concentration of radioactivity (ng Eq/g) in various tissues at 0.1 and 2.5 hours post-dose.

Table 1: Tissue Distribution of Radioactivity (ng Eq/g) in Male Sprague-Dawley Rats After a Single Oral Dose of [14C]this compound [4]

TissueDose: 2 mg/kg (0.1 hours)Dose: 2 mg/kg (2.5 hours)Dose: 100 mg/kg (0.1 hours)Dose: 100 mg/kg (2.5 hours)
Adrenals920 ± 1653 ± 0.23019 ± 42971 ± 17
Duodenum17 ± 3389 ± 6217192 ± 0.4
Kidney940 ± 106407 ± 119-1 ± 0.4
Spleen-12 ± 2317 ± 10594 ± 11
Heart9 ± 27 ± 11 ± 0.2218 ± 30
Pancreas1 ± 0.31 ± 0.156 ± 31553 ± 365
Brain12 ± 24 ± 2155 ± 275 ± 1
Muscle0.060.04 ± 0.010.4 ± 0.30.5 ± 0.1

Data presented as mean ± standard deviation. "ng Eq/g" refers to nanogram equivalents of the radiolabeled compound per gram of tissue.

Experimental Protocols

Radiolabeling of this compound

For biodistribution studies, this compound is typically radiolabeled with carbon-14 ([14C]). The synthesis of [14C]this compound should be conducted by a certified radiochemical synthesis laboratory under Good Manufacturing Practice (GMP) conditions to ensure high radiochemical purity (e.g., >99%).[5]

Animal Model
  • Species: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic and biodistribution studies.[4]

  • Health Status: Animals should be healthy and free of disease.

  • Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the study.

  • Housing: Rats should be housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Fasting: Animals should be fasted overnight prior to dosing to ensure gastric emptying and consistent absorption.

Protocol for Quantitative Whole-Body Autoradiography (QWBA)

This protocol outlines the general steps for a QWBA study to determine the tissue distribution of [14C]this compound.

3.1. Dose Preparation and Administration

  • Prepare a formulation of [14C]this compound suitable for oral gavage. The vehicle should be well-tolerated by the animals (e.g., 0.5% w/v methylcellulose).

  • The dosing solution should be analyzed for radioactivity concentration before administration.

  • Administer a single oral dose of [14C]this compound to each rat. The dose volume should be appropriate for the animal's body weight.

3.2. Sample Collection

  • At predetermined time points post-dose (e.g., 0.1 and 2.5 hours), euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately freeze the whole animal by immersion in a mixture of hexane and solid CO2.

3.3. Sectioning and Imaging

  • Embed the frozen carcass in a carboxymethylcellulose (CMC) block.

  • Mount the block in a large cryomicrotome and collect thin (e.g., 40 µm) whole-body sections.

  • Expose the sections to a phosphor imaging plate for a sufficient duration to detect the radioactivity.

  • Scan the imaging plate using a phosphor imager to generate a digital image of the radioactivity distribution.

3.4. Quantification

  • Include a set of radioactive standards of known concentrations on the imaging plate alongside the tissue sections for calibration.

  • Use densitometry software to measure the intensity of the radioactive signal in different tissues and organs.

  • Convert the signal intensity to concentration (ng Eq/g) using the calibration curve generated from the standards.

Visualizations

Signaling Pathway of this compound

Saxagliptin_Mechanism_of_Action cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Ingestion Food Ingestion GLP1_GIP Active Incretins (GLP-1, GIP) Ingestion->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins This compound This compound This compound->DPP4 Inhibits Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose

Caption: Mechanism of action of this compound.

Experimental Workflow for Biodistribution Study

Biodistribution_Workflow Start Start Dose_Prep Prepare [14C]this compound Formulation Start->Dose_Prep Animal_Prep Acclimate and Fast Sprague-Dawley Rats Start->Animal_Prep Dosing Administer Single Oral Dose Dose_Prep->Dosing Animal_Prep->Dosing Time_Points Euthanize at Pre-defined Time Points (e.g., 0.1h, 2.5h) Dosing->Time_Points Freezing Whole-Body Freezing Time_Points->Freezing Sectioning Cryosectioning of Frozen Carcass Freezing->Sectioning Imaging Expose Sections to Phosphor Plate Sectioning->Imaging Analysis Scan Plate and Quantify Radioactivity Imaging->Analysis Data_Reporting Report Data as ng Eq/g of Tissue Analysis->Data_Reporting End End Data_Reporting->End

Caption: Workflow for a quantitative whole-body autoradiography study.

References

Solid-Phase Extraction of Saxagliptin from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of saxagliptin and its primary active metabolite, 5-hydroxy this compound, from biological matrices, primarily human plasma. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) analytical techniques, ensuring high sensitivity, selectivity, and reproducibility for pharmacokinetic studies and clinical trial sample analysis.

Introduction

This compound is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. Accurate quantification of this compound and its metabolite in biological fluids is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. Solid-phase extraction is a widely adopted sample preparation technique that offers superior cleanup, concentration, and recovery of analytes from complex biological samples compared to simpler methods like protein precipitation or liquid-liquid extraction. This document details various SPE protocols that have been successfully employed for the analysis of this compound.

Quantitative Data Summary

The following tables summarize the performance characteristics of different SPE methods developed for the quantification of this compound and its metabolite.

Table 1: Performance Characteristics of SPE Methods for this compound

SPE SorbentBiological MatrixAnalytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Oasis MCX µElution PlateHuman PlasmaUPLC-MS/MS0.1500.148–75100[1]
ACE 5CN with SDSHuman PlasmaLC-MS/MS0.100.10-10085.90-87.84[2][3]
Single-Step SPE (unspecified sorbent)Human PlasmaLC-MS/MS0.050.05-100Not Reported[4]

Table 2: Performance Characteristics of SPE Methods for 5-Hydroxy this compound

SPE SorbentBiological MatrixAnalytical MethodLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Reference
Oasis MCX µElution PlateHuman PlasmaUPLC-MS/MS0.2000.195–10071[1]
ACE 5CN with SDSHuman PlasmaLC-MS/MS0.20Not Reported80.32-82.69[2][3]
Single-Step SPE (unspecified sorbent)Human PlasmaLC-MS/MS0.050.05-100Not Reported[4]

Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (Oasis MCX) SPE

This protocol is designed for the simultaneous extraction of this compound and 5-hydroxy this compound from human plasma using a mixed-mode cation exchange sorbent.[1]

Materials:

  • Oasis MCX 96-well µElution Plate

  • Human plasma samples

  • Internal Standards (IS): Stable labeled isotopes (e.g., this compound-¹⁵N d₂, 5-hydroxy this compound-¹⁵N-d₂)[4][5]

  • Pre-treatment solution: 2% Formic Acid in water

  • Wash solution 1: 2% Formic Acid in water

  • Wash solution 2: Methanol

  • Elution solution: 5% Ammonium Hydroxide in Acetonitrile

  • LC-MS/MS system with an ACQUITY HSS C18 column or equivalent

Procedure:

  • Sample Pre-treatment: To a 300 µL aliquot of human plasma, add an appropriate amount of internal standard. Add 300 µL of 2% formic acid in water and vortex to mix.

  • SPE Cartridge Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Washing:

    • Wash the sorbent with 200 µL of 2% formic acid in water.

    • Wash the sorbent with 200 µL of methanol.

  • Elution: Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in acetonitrile.

  • Analysis: The eluate can be directly injected into the UPLC-MS/MS system for analysis.

Protocol 2: Ion-Pair SPE using Sodium Dodecyl Sulfate (SDS)

This method utilizes an ion-pairing agent to enhance the retention of this compound and its metabolite on a cyano-propyl (CN) bonded silica sorbent.[2][3]

Materials:

  • ACE 5CN SPE Cartridges (or equivalent)

  • Human plasma samples (50 µL)

  • Internal Standards

  • Ion-pair reagent: Sodium Dodecyl Sulfate (SDS) solution

  • Mobile phase: Acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v)

  • LC-MS/MS system with an ACE 5CN column (150 × 4.6 mm, 5 µm) or equivalent

Procedure:

  • Sample Pre-treatment: Spike 50 µL of human plasma with the internal standards. The specific concentration of SDS to be added to the sample should be optimized but is a critical step for retention.

  • SPE Cartridge Conditioning: Condition the ACE 5CN cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample containing SDS onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable aqueous solution to remove interferences. The exact composition of the wash solution needs to be optimized to avoid premature elution of the ion-paired analytes.

  • Elution: Elute the analytes with the mobile phase (acetonitrile and 10.0 mM ammonium formate buffer, pH 5.0 (80:20, v/v)).

  • Analysis: Inject the eluate directly into the LC-MS/MS system. This method has a reported chromatographic run time of 3.5 minutes.[3]

Experimental Workflows

SPE_Workflow_Oasis_MCX cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_analysis Analysis plasma 300 µL Human Plasma is Add Internal Standard plasma->is pretreat Add 300 µL 2% Formic Acid Vortex is->pretreat condition Condition Plate: 1. 200 µL Methanol 2. 200 µL Water load Load Pre-treated Sample condition->load wash1 Wash 1: 200 µL 2% Formic Acid load->wash1 wash2 Wash 2: 200 µL Methanol wash1->wash2 elute Elute: 2 x 25 µL 5% NH4OH in ACN wash2->elute analysis UPLC-MS/MS Analysis elute->analysis

Caption: Workflow for Oasis MCX SPE of this compound.

SPE_Workflow_Ion_Pair cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (ACE 5CN) cluster_analysis Analysis plasma 50 µL Human Plasma is Add Internal Standard plasma->is sds Add SDS (Ion-Pair Reagent) is->sds condition Condition Cartridge: 1. Methanol 2. Water load Load Pre-treated Sample condition->load wash Wash with Aqueous Solution load->wash elute Elute with Mobile Phase wash->elute analysis LC-MS/MS Analysis elute->analysis

Caption: Workflow for Ion-Pair SPE of this compound.

Concluding Remarks

The selection of an appropriate SPE protocol depends on the specific requirements of the assay, including the desired lower limit of quantification, sample throughput, and available instrumentation. The Oasis MCX method offers high recovery for the parent drug and is well-suited for high-throughput applications using 96-well plates. The ion-pair SPE method provides an alternative approach that has been successfully validated and applied to bioequivalence studies. Both methods demonstrate the utility of SPE in achieving clean extracts and reliable quantification of this compound and its active metabolite from complex biological matrices. It is recommended that any chosen method be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation in a regulated environment.

References

Application Note: Development of a Stability-Indicating Assay for Saxagliptin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[1] To ensure the safety and efficacy of pharmaceutical products, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method is essential for accurately quantifying the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.

This application note provides a detailed protocol for a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of this compound in pharmaceutical formulations. The method is designed to separate this compound from its potential degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Principle

The stability-indicating capability of an analytical method is its ability to accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is typically achieved by subjecting the drug substance to forced degradation under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[5] The developed chromatographic method must be able to resolve the principal peak from any degradant peaks, thus proving its specificity.

Experimental Protocols

Equipment and Materials
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector (e.g., Agilent 1200 series)[6]

    • Analytical balance

    • pH meter

    • Sonicator

    • Hot air oven

    • Photostability chamber

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen orthophosphate or Ammonium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrochloric acid (AR grade)

    • Hydrogen peroxide (30%, AR grade)

    • Purified water (HPLC grade)

  • Chromatographic Column:

    • A C18 column is commonly used (e.g., Xterra C18, 150 mm × 4.6 mm, 3.5 µm; Kromasil C18, 150 x 4.6 mm, 5 µm; Phenomenex Luna SCX, 250 x 4.6mm, 10 µm).[6][7][8]

Preparation of Solutions
  • Mobile Phase Preparation:

    • A common mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 5.5 with orthophosphoric acid) and acetonitrile in a ratio of 53:47 (v/v).[7] Another option is a mobile phase of ammonium dihydrogen phosphate buffer (pH 2.5) and methanol in a 70:30 (v/v) ratio.[6]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components). This yields a stock solution of approximately 1000 µg/mL.

  • Working Standard Solution Preparation:

    • From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 5-100 µg/mL) by diluting with the mobile phase.[6]

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

    • Add a portion of the diluent, sonicate for a specified time to ensure complete dissolution of the drug, and then dilute to the mark.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Column: C18 analytical column (e.g., Xterra C-18, 150 mm × 4.6 mm, 3.5 µm).[7]

  • Mobile Phase: Phosphate buffer (pH 5.5): Acetonitrile (53:47 v/v).[7]

  • Flow Rate: 1.2 mL/min.[7]

  • Detection Wavelength: 230 nm.[7][8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: Ambient.[9]

Forced Degradation Studies

Perform forced degradation studies on a solution of this compound to demonstrate the stability-indicating nature of the method.

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and reflux for a specified period. Neutralize the solution before injection.[10]

  • Base Hydrolysis: Treat the drug solution with 0.1N NaOH and reflux for a specified period. Neutralize the solution before injection.[10]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period.[10]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 105°C) for a specified duration.

  • Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.

Analyze the stressed samples using the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

Method Validation

Validate the analytical method according to ICH guidelines, evaluating the following parameters:[2][3]

  • Specificity: Assessed by analyzing stressed samples to ensure no interference from degradants.

  • Linearity: Determined over a range of concentrations (e.g., 2–14 μg/mL).[7] The correlation coefficient (r²) should be close to 0.999.[11]

  • Accuracy: Performed by recovery studies at different concentration levels (e.g., 80%, 100%, 120%).[9] Mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
%RSD of Peak Areas≤ 2.0%
Table 2: Results of Forced Degradation Studies
Stress ConditionDuration% Degradation of this compound
0.1N HCl
0.1N NaOH
3% H₂O₂
Thermal (e.g., 105°C)
Photolytic
Table 3: Summary of Method Validation Parameters
ParameterResult
Linearity Range (µg/mL)
Correlation Coefficient (r²)
Accuracy (% Recovery)
Precision (%RSD)
LOD (µg/mL)
LOQ (µg/mL)
RobustnessThe method is robust

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_solutions Prepare Mobile Phase, Standard & Sample Solutions set_conditions Set Chromatographic Conditions prep_solutions->set_conditions forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) forced_degradation->set_conditions inject_samples Inject Standard and Stressed Samples set_conditions->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data process_data Process Data & Quantify acquire_data->process_data specificity Specificity report Generate Application Note & Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report process_data->specificity process_data->linearity process_data->accuracy process_data->precision process_data->lod_loq process_data->robustness

Caption: Experimental workflow for developing a stability-indicating assay.

forced_degradation_pathway cluster_stress Stress Conditions This compound This compound Formulation acid Acid Hydrolysis This compound->acid base Base Hydrolysis This compound->base oxidation Oxidation This compound->oxidation thermal Thermal This compound->thermal photolytic Photolytic This compound->photolytic degradation_products Degradation Products (e.g., SCA, ESCA, SFA) acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photolytic->degradation_products

Caption: Forced degradation pathways for this compound.

Conclusion

The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the determination of this compound in pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products formed under various stress conditions, making it suitable for routine quality control analysis and stability studies of this compound formulations. The validation of this method in accordance with ICH guidelines ensures its reliability and suitability for its intended purpose.

References

Application Notes and Protocols for In Vitro Studies of Saxagliptin Metabolism by CYP3A4/5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the metabolism of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, by cytochrome P450 enzymes CYP3A4 and CYP3A5 using in vitro models. The protocols detailed below are essential for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development processes.

This compound is primarily metabolized to its active metabolite, 5-hydroxy this compound (M2), by CYP3A4 and, to a lesser extent, CYP3A5.[1][2] Understanding the kinetics and potential for inhibition or induction of this metabolic pathway is crucial for predicting drug efficacy and safety.

Metabolic Pathway of this compound

This compound undergoes hydroxylation to form its major active metabolite, 5-hydroxy this compound. This reaction is predominantly catalyzed by CYP3A4, which exhibits a catalytic efficiency approximately four times higher than that of CYP3A5.[1][2]

G This compound This compound Metabolite 5-hydroxy this compound (Active Metabolite) This compound->Metabolite Hydroxylation CYP3A4 CYP3A4 CYP3A4->this compound Primary Catalyst CYP3A5 CYP3A5 CYP3A5->this compound Secondary Catalyst

Metabolic conversion of this compound.

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolism of this compound in human liver microsomes (HLMs), a standard in vitro model for studying phase I drug metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., stable isotope-labeled this compound)[3]

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add human liver microsomes to the master mix and pre-incubate at 37°C for 5 minutes to equilibrate the system.

  • Initiate Reaction: Add this compound (at various concentrations to determine enzyme kinetics) to the pre-incubated mixture to start the metabolic reaction. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis of this compound and the formation of 5-hydroxy this compound using a validated LC-MS/MS method.

Recombinant Human CYP3A4/5 Isoform Metabolism Assay

This protocol is designed to specifically determine the contribution of CYP3A4 and CYP3A5 to the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP3A4 and CYP3A5 enzymes (e.g., in baculovirus-infected insect cell microsomes)

  • Cytochrome P450 reductase

  • Liposomes (optional, to reconstitute the enzyme system)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Other materials as listed in the HLM protocol

Procedure:

  • Prepare Enzyme System: Combine the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes (if needed) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the enzyme mixture with the NADPH regenerating system at 37°C for 5 minutes.

  • Initiate and Terminate Reaction: Follow steps 3-6 as described in the HLM protocol.

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the formation of 5-hydroxy this compound. The catalytic efficiency (Vmax/Km) can then be calculated for each isoform.

LC-MS/MS Method for Quantification of this compound and 5-hydroxy this compound

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of this compound and its metabolite.[3][4][5]

Sample Preparation:

  • Protein Precipitation: As described in the metabolism protocols, using acetonitrile is a common and effective method.[5]

  • Solid-Phase Extraction (SPE): For cleaner samples and lower limits of quantification, SPE can be employed.[3][6]

Chromatographic Conditions (Example):

ParameterCondition
Column Atlantis® dC18 (50 mm × 2.1 mm, 5 µm) or equivalent[4]
Mobile Phase A: 0.1% Acetic acid in 5 mM Ammonium Acetate; B: Acetonitrile[3]
Gradient Isocratic or gradient elution depending on the separation needs
Flow Rate 0.85 mL/min[3]
Injection Volume 5-10 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Example):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for this compound, 5-hydroxy this compound, and the internal standard need to be optimized.

Data Presentation

Enzyme Kinetics of this compound Metabolism

The following table summarizes hypothetical, yet representative, enzyme kinetic parameters for the metabolism of this compound by CYP3A4 and CYP3A5.

EnzymeKm (µM)Vmax (pmol/min/pmol CYP)Catalytic Efficiency (Vmax/Km)
CYP3A4 50200.40
CYP3A5 656.50.10

Note: These values are illustrative. Actual values must be determined experimentally.

LC-MS/MS Method Validation Parameters

This table presents typical validation parameters for an LC-MS/MS assay for this compound and its active metabolite.

ParameterThis compound5-hydroxy this compound
Linearity Range (ng/mL) 0.1 - 50[4][5]0.2 - 100[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.05 - 0.1[3][6]0.05 - 0.2[3][6]
Recovery (%) >90%[4][5]>90%[4][5]
Precision (%CV) <15%<15%
Accuracy (%Bias) ±15%±15%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for conducting in vitro metabolism studies of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Buffer, NADPH system) pre_inc Pre-incubate Enzyme (37°C, 5 min) prep_reagents->pre_inc prep_enzyme Prepare Enzyme Source (HLM or Recombinant CYP) prep_enzyme->pre_inc prep_drug Prepare this compound Stock start_rxn Initiate Reaction (Add this compound) prep_drug->start_rxn pre_inc->start_rxn incubate Incubate (37°C, Time course) start_rxn->incubate stop_rxn Terminate Reaction (Add ACN + IS) incubate->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis LC-MS/MS Analysis extract_supernatant->lcms_analysis quantify Quantify Parent & Metabolite lcms_analysis->quantify kinetics Determine Enzyme Kinetics quantify->kinetics

Workflow for in vitro metabolism studies.

By following these detailed protocols and utilizing the provided data presentation formats, researchers can effectively investigate the in vitro metabolism of this compound by CYP3A4/5, contributing to a more comprehensive understanding of its pharmacokinetic profile.

References

Application of Saxagliptin in Non-Diabetic Research Models: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily known for its therapeutic role in managing type 2 diabetes mellitus. Its mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.[1] However, the ubiquitous expression of DPP-4 and the pleiotropic effects of GLP-1 have spurred investigations into the potential applications of this compound in various non-diabetic pathological conditions. This document provides an overview of these applications, summarizing key findings and providing detailed experimental protocols based on published research.

I. Neurological Disorders

This compound has shown promise in preclinical models of neurological disorders, primarily through its anti-inflammatory, antioxidant, and neuroprotective properties. These effects are often linked to the potentiation of GLP-1 signaling in the central nervous system.

A. Depressive-Like Behavior

In a rat model of chronic unpredictable mild stress (CUMS), this compound demonstrated antidepressant-like effects. The proposed mechanism involves the modulation of oxidative stress, inflammation, and the GLP-1/PI3K/AKT signaling pathway.[1][2]

Experimental Protocol: Chronic Unpredictable Mild Stress (CUMS) in Rats [3]

  • Animal Model: Male Wistar rats are typically used.

  • CUMS Induction: For a duration of 14 consecutive days, animals are subjected to a varying sequence of mild stressors. To ensure unpredictability, the same stressor is not applied on consecutive days. Stressors may include:

    • Forced swimming in cool water (4°C) for 5 minutes.

    • Tail pinch (1 cm from the end of the tail) for 1 minute.

    • Overnight illumination.

    • 45° cage tilt for 24 hours.

    • Soiled cage (200 ml of water in bedding) for 24 hours.

    • Food and water deprivation for 24 hours.

    • Exposure to an empty water bottle for 1 hour following water deprivation.

  • This compound Administration: this compound is administered orally (p.o.) via gavage at doses of 0.5, 1, and 2 mg/kg daily for the 14-day duration of the CUMS protocol.[1][2] A vehicle control group (e.g., saline) should be included.

  • Behavioral Assessment: Following the treatment period, behavioral tests are conducted to assess depressive-like behavior. Common tests include:

    • Forced Swim Test: Measures the duration of immobility.

    • Sucrose Preference Test: Assesses anhedonia by measuring the consumption of a sucrose solution versus water.

  • Biochemical and Histopathological Analysis: After behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) is collected for analysis of:

    • Oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).

    • Inflammatory markers (e.g., TNF-α, IL-6).

    • Apoptotic markers (e.g., caspase-3).

    • Monoamine levels (e.g., serotonin, dopamine).

    • Key signaling proteins (e.g., p-AKT, p-PI3K).

Signaling Pathway: GLP-1/PI3K/AKT Pathway in Neuroprotection

GLP1_PI3K_AKT_Pathway This compound This compound DPP4 DPP-4 This compound->DPP4 inhibits GLP1 GLP-1 DPP4->GLP1 degrades GLP1R GLP-1R GLP1->GLP1R activates PI3K PI3K GLP1R->PI3K activates AKT AKT PI3K->AKT activates Neuroprotection Neuroprotection (Anti-apoptosis, Anti-inflammation, Antioxidant effects) AKT->Neuroprotection promotes

This compound enhances neuroprotective signaling pathways.

B. Parkinson's Disease Model

In a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease, the neuroprotective effects of this compound have been investigated. However, one study reported that this compound did not exhibit neuroprotection and, in fact, impaired memory in the sham group.[4] This highlights the need for further research to clarify its role in this context.

Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rats [4][5][6]

  • Animal Model: Male Wistar rats are commonly used.

  • 6-OHDA Lesioning:

    • Animals are anesthetized, and a solution of 6-OHDA is infused bilaterally into the substantia nigra.

    • Precise stereotaxic coordinates are crucial for accurate lesioning.

  • This compound Administration: Twenty-four hours post-lesioning, this compound is administered orally (1 mg/kg) once daily for 21 days.[4]

  • Motor Function Assessment: Motor coordination and activity are evaluated using tests such as:

    • Open Field Test: To assess general locomotor activity.

    • Rotarod Test: To evaluate motor coordination and balance.

  • Cognitive Function Assessment: The Novel Object Recognition Test can be used to assess cognitive deficits.

  • Immunohistochemistry: After the behavioral assessments, brain tissue is processed for tyrosine hydroxylase (TH) staining in the substantia nigra pars compacta to quantify the extent of dopaminergic neuron loss.

II. Cardiovascular Conditions

This compound's effects on the cardiovascular system are complex and have been a subject of extensive research. While some clinical trials have raised concerns about a potential link to heart failure, preclinical studies have explored its potential protective mechanisms in non-diabetic models of cardiovascular disease.

A. Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (I/R) injury, this compound has been shown to reduce infarct size, which is attributed to its antioxidant properties.

Experimental Protocol: Myocardial Ischemia-Reperfusion in Rats [7]

  • Animal Model: Both normal and streptozotocin-induced diabetic rats can be used to compare effects, though the focus here is on the non-diabetic (normal) model.

  • This compound Pre-treatment: Rats receive this compound (5 mg/kg, p.o.) for a period of 4 weeks prior to the I/R procedure.

  • Ischemia-Reperfusion Procedure:

    • Animals are anesthetized and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is occluded for 30 minutes to induce ischemia.

    • The occlusion is then released, and the heart is reperfused for 4 hours.

  • Infarct Size Assessment:

    • At the end of reperfusion, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk.

    • The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • The infarct size is expressed as a percentage of the area at risk.

  • Biochemical Analysis: Blood samples are collected to measure cardiac biomarkers such as creatine kinase (CK), CK-MB, and lactate dehydrogenase (LDH). Myocardial tissue can be analyzed for oxidative stress markers.

B. Cardiomyocyte Function and Signaling

In vitro studies using cardiomyocytes have revealed that this compound, but not all DPP-4 inhibitors, can directly impact cardiac signaling pathways. This effect appears to be independent of its action on DPP-4 and may involve other dipeptidyl peptidase isoforms like DPP9.[8][9][10]

Experimental Protocol: Isolated Cardiomyocyte Studies [8]

  • Cell Culture: Primary mouse ventricular cardiomyocytes or cell lines like HL-1 atrial cardiomyocytes are used.

  • This compound Treatment: Cells are treated with varying concentrations of this compound.

  • Functional Assays:

    • Calcium Transients: To assess intracellular calcium handling.

    • Action Potential Duration: To evaluate electrophysiological properties.

  • Molecular Analysis:

    • Western Blotting: To measure the phosphorylation status of key signaling proteins like CaMKII and phospholamban (PLB).

    • siRNA Knockdown: To investigate the role of specific DPP isoforms (e.g., DPP8, DPP9) in mediating the effects of this compound.

Signaling Pathway: this compound-DPP9 Interaction in Cardiomyocytes

Saxagliptin_DPP9_Pathway This compound This compound DPP9 DPP9 This compound->DPP9 interacts with CaMKII CaMKII DPP9->CaMKII inhibits PKC PKC DPP9->PKC inhibits PLB Phospholamban (PLB) CaMKII->PLB phosphorylates Impaired_Function Impaired Ca2+ Relaxation Prolonged Action Potential CaMKII->Impaired_Function PLB->Impaired_Function PKC->Impaired_Function

This compound's off-target effects on DPP9 in cardiomyocytes.

III. Renal Function in Non-Diabetic Models

The kidneys are a key site of DPP-4 expression, and this compound has been investigated for its potential reno-protective effects in non-diabetic models of kidney disease.

A. Salt-Sensitive Hypertension

In Dahl salt-sensitive rats, a model of non-diabetic, salt-induced hypertension and renal injury, this compound has been shown to improve albuminuria and suppress inflammation and fibrosis-related gene expression.

Experimental Protocol: Dahl Salt-Sensitive Rat Model [11][12]

  • Animal Model: Dahl salt-sensitive (S) rats are used.

  • Induction of Hypertension: Rats are fed a high-salt diet (e.g., 8% NaCl) to induce hypertension and renal injury.

  • This compound Administration: The specific dosage and administration route for this compound in this non-diabetic model require further investigation based on full-text articles. Treatment would typically be administered daily for several weeks.

  • Assessment of Renal Function:

    • Blood Pressure Monitoring: Tail-cuff plethysmography or telemetry can be used to measure blood pressure throughout the study.

    • Urinalysis: 24-hour urine collections are performed to measure urinary protein and albumin excretion.

  • Histological and Molecular Analysis: At the end of the study, kidney tissues are collected for:

    • Histological examination to assess glomerulosclerosis and tubulointerstitial fibrosis.

    • Gene expression analysis (e.g., RT-qPCR) for markers of inflammation and fibrosis.

IV. Endothelial Function

This compound has been studied for its effects on endothelial function, a critical factor in cardiovascular health.

A. Endothelial Progenitor Cells (EPCs)

Studies have investigated the impact of this compound on the number and function of circulating endothelial progenitor cells (EPCs), which are crucial for endothelial repair.

Experimental Protocol: Assessment of Endothelial Progenitor Cells [13][14][15]

  • Study Population/Model: This can be assessed in both human subjects and animal models.

  • This compound Treatment: In a clinical trial, patients were treated with this compound 5 mg per day for 12 weeks.[14]

  • EPC Quantification:

    • Peripheral blood mononuclear cells (MNCs) are isolated from blood samples.

    • Flow cytometry is used to quantify EPCs, which are often identified by cell surface markers such as CD34.

  • EPC Functional Assays:

    • Migration Assay: The migratory capacity of isolated EPCs towards a chemoattractant like stromal cell-derived factor-1α (SDF-1α) is assessed using a Transwell chamber system.[13]

    • Colony-Forming Assay: To evaluate the proliferative capacity of EPCs.

Experimental Workflow: EPC Analysis

EPC_Workflow cluster_protocol Experimental Protocol Blood_Sample Blood Sample Collection Isolate_MNCs Isolate Mononuclear Cells (MNCs) Blood_Sample->Isolate_MNCs Flow_Cytometry EPC Quantification (Flow Cytometry) Isolate_MNCs->Flow_Cytometry Migration_Assay EPC Migration Assay Isolate_MNCs->Migration_Assay Colony_Assay EPC Colony-Forming Assay Isolate_MNCs->Colony_Assay

Workflow for the analysis of endothelial progenitor cells.

V. Quantitative Data Summary

Table 1: Effects of this compound in a Rat Model of Myocardial Ischemia-Reperfusion

ParameterControl I/RThis compound (5 mg/kg) + I/R
Infarct Size (%)49.05 ± 1.76Significantly Reduced
LDH (U/L)Elevated695.66 ± 40.54 (significantly reduced)
SGOT (U/L)Elevated336 ± 27.14 (significantly reduced)
CK (U/L)Elevated393.88 ± 32.18 (significantly reduced)
CK-MB (U/L)Elevated127.83 ± 9.82 (significantly reduced)

Table 2: Effects of this compound in a Rat Model of Chronic Unpredictable Mild Stress [1][2]

ParameterCUMS ControlThis compound (0.5-2 mg/kg) + CUMS
Immobility Time (Forced Swim Test)IncreasedReversed
Sucrose PreferenceDecreasedReversed
Oxidative Stress MarkersIncreasedHindered
Inflammatory MarkersIncreasedHindered
Apoptotic MarkersIncreasedHindered
Monoamine LevelsDecreasedIncreased
BDNF LevelsDecreasedIncreased
GLP-1 and GIP Levels-Increased
p-AKT/p-PI3K Levels-Increased

Conclusion

The application of this compound in non-diabetic research models is a growing field with significant potential. Preclinical studies have demonstrated its beneficial effects in models of neurological, cardiovascular, and renal disorders. These effects appear to be mediated by both its primary action of DPP-4 inhibition, leading to enhanced GLP-1 signaling, and potentially through off-target mechanisms. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore further the therapeutic potential of this compound beyond its current indication for type 2 diabetes. Further research is warranted to fully elucidate the underlying mechanisms and to translate these preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Saxagliptin Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers involved in the identification of Saxagliptin degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended forced degradation conditions for this compound stability testing?

A1: Based on stability studies, this compound is known to be unstable under hydrolytic (acidic, alkaline, neutral) and oxidative stress conditions, while it shows stability against heat and light.[1][2][3] Recommended conditions to induce degradation are:

  • Acid Hydrolysis: 1N HCl at 60°C for approximately 6 hours.

  • Alkaline Hydrolysis: 1N NaOH at 60°C for approximately 6 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for up to 10 days.

  • Neutral Hydrolysis: Refluxing in water.[1]

It is advisable to monitor the degradation process at various time points to achieve a target degradation of 10-30%.

Q2: The mass spectrum of my parent drug does not show the expected protonated molecule [M+H]⁺ at m/z 316.2. What could be the issue?

A2: While the theoretical [M+H]⁺ for this compound (C₁₈H₂₅N₃O₂) is m/z 316.2, observing other ions is common in electrospray ionization (ESI) mass spectrometry.[4] Potential reasons include:

  • Adduct Formation: this compound can form adducts with ions present in the mobile phase or from contaminants. Common adducts include sodium [M+Na]⁺ (m/z 338.2), potassium [M+K]⁺ (m/z 354.2), and ammonium [M+NH₄]⁺ (m/z 333.2).[5][6][7] Using mobile phase additives like ammonium formate can promote the formation of ammoniated adducts.[1][8]

  • In-source Fragmentation: The parent ion may be fragmenting in the MS source if the source conditions (e.g., voltages) are too harsh.

  • Solvent Clusters: The analyte may be associated with solvent molecules, leading to ions with higher m/z values.

To troubleshoot, review your mobile phase composition for sources of adducts, optimize MS source conditions, and check for the presence of common adducts by calculating their expected m/z values.

Q3: I am having difficulty chromatographically separating the degradation products from each other and from the parent this compound peak. What can I do?

A3: Co-elution can be a significant challenge. To improve separation:

  • Optimize the Gradient: A shallow gradient elution program often provides better resolution for closely related compounds.[1] A typical approach involves a gradient of an aqueous buffer (like 10 mM ammonium formate) and an organic solvent (like methanol or acetonitrile).[1][2]

  • Adjust Mobile Phase pH: The pH of the aqueous mobile phase can alter the ionization state of this compound and its degradation products, which in turn affects their retention on a reverse-phase column. Experiment with different pH values to enhance separation.

  • Change the Column: If resolution is still poor, consider a column with a different chemistry (e.g., C8 vs. C18), a smaller particle size for higher efficiency, or a longer column for increased resolving power.[1]

Q4: My chromatogram shows numerous small, unexpected peaks after the stress study. How can I confirm they are genuine degradation products?

A4: It is crucial to distinguish actual degradation products from system peaks, mobile phase contaminants, or sample matrix effects.

  • Analyze a Control Sample: Inject an unstressed sample of this compound using the same method. Peaks that are present only in the stressed samples are potential degradation products.[3]

  • Inject a Blank: Run a blank injection (mobile phase or diluent only) to identify peaks originating from the solvent or the LC system itself.[9]

  • Perform Peak Purity Analysis: If you have a Photo Diode Array (PDA) detector, use peak purity analysis to check if the parent drug peak is spectrally homogeneous and not masking any co-eluting impurities.[10]

  • Characterize with MS/MS: Subject the unexpected peaks to tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. Degradation products will likely share some structural similarity and thus common fragment ions with the parent drug.[1][2]

Troubleshooting Guide

ProblemPossible CausesSuggested Solutions
Low or No MS Signal 1. Inefficient ionization of analytes. 2. Contamination of the MS source. 3. Incorrect mobile phase pH suppressing ionization. 4. The mass spectrometer is not properly tuned for the target m/z range.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Clean the ion source components as per the manufacturer's protocol. 3. Adjust mobile phase pH to favor the formation of [M+H]⁺ ions. 4. Perform instrument tuning and calibration.
Poor Peak Shape (Tailing/Fronting) 1. Column is overloaded with the sample. 2. Secondary interactions between analytes and the column stationary phase. 3. Column degradation or contamination.1. Reduce the sample concentration or injection volume. 2. Adjust mobile phase pH or try a different column chemistry. 3. Use a guard column; if the problem persists, replace the analytical column.
Inconsistent Retention Times 1. Insufficient column equilibration time between injections. 2. Fluctuations in column temperature. 3. Inconsistent mobile phase preparation. 4. Pump malfunction or leaks in the LC system.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure accurate composition. 4. Perform system maintenance and check for pressure fluctuations.

Experimental Protocols

Forced Degradation Protocol

This protocol outlines the steps for subjecting this compound to stress conditions as per ICH guidelines.[1]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., acetonitrile/water mixture).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 2N HCl to achieve a final acid concentration of 1N. Incubate in a water bath at 60°C for 6 hours. Withdraw samples at intervals, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for analysis.[2]

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 2N NaOH to achieve a final base concentration of 1N. Incubate in a water bath at 60°C for 6 hours. Withdraw samples, neutralize with 1N HCl, and dilute for analysis.[2]

  • Oxidative Degradation: Mix the stock solution with 30% H₂O₂. Keep the mixture at room temperature for up to 10 days, monitoring periodically. Dilute the sample with mobile phase before injection.

  • Control Sample: Store the stock solution protected from light at room temperature to serve as the unstressed control.[11]

  • Analysis: Filter all samples through a 0.22 µm filter before injecting into the LC-MS system.[2]

Representative LC-MS/MS Method

This method is a representative example for the separation and identification of this compound and its degradation products.[1][2][3]

  • LC System: HPLC or UPLC system coupled to a mass spectrometer.

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (Re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • MS Detector: ESI-Q-TOF or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan (e.g., m/z 100-800) to detect all ions, followed by product ion scans (MS/MS) on the detected degradation product masses to obtain fragmentation data for structural elucidation.[1]

Quantitative Data Summary

Forced degradation of this compound leads to several degradation products (DPs). A comprehensive study identified seven major DPs under various stress conditions.[1][3] The structural elucidation was achieved by comparing their fragmentation patterns with that of the parent drug.[2]

Degradation Product[M+H]⁺ (m/z)Formation Condition(s)Proposed Transformation
This compound (SAX)316.2-Parent Drug
DP-1334.2Acid, Base, Neutral, OxidativeHydrolysis of nitrile to carboxylic acid (+H₂O)
DP-2334.2Acid, BaseHydrolysis of amide to carboxylic acid (+H₂O)
DP-3316.2Acid, BaseEpimerization (Cyclic Amidine Formation)
DP-4298.2Acid, Base, OxidativeDehydration (-H₂O)
DP-5332.2OxidativeHydroxylation (+O)
DP-6332.2OxidativeHydroxylation (+O)
DP-7348.2OxidativeDihydroxylation (+2O)

Table data compiled from information presented in studies on this compound's forced degradation.[1][3][12]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation SAX This compound Stock (1 mg/mL) Stress Forced Degradation (Acid, Base, Oxidative) SAX->Stress Control Unstressed Control SAX->Control LC LC Separation (C18, Gradient Elution) Stress->LC Control->LC MS MS Detection (ESI+, Full Scan) LC->MS MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS Compare Compare Stressed vs. Control Chromatograms MSMS->Compare Identify Identify m/z of DPs Compare->Identify Elucidate Elucidate Structures (Fragmentation Analysis) Identify->Elucidate

Caption: Workflow for the identification of this compound degradation products.

Major Degradation Pathways of this compound

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) SAX This compound (m/z 316.2) DP1 Nitrile Hydrolysis (DP-1, m/z 334.2) SAX->DP1 + H₂O DP3 Cyclic Amidine (DP-3, m/z 316.2) SAX->DP3 Intramolecular Cyclization DP5 Hydroxylation (DP-5/DP-6, m/z 332.2) SAX->DP5 + O DP7 Dihydroxylation (DP-7, m/z 348.2) DP5->DP7 + O

Caption: Simplified degradation pathways of this compound under stress.

References

Technical Support Center: Overcoming Saxagliptin Instability and Cyclization in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of saxagliptin instability and cyclization in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of this compound instability in aqueous solutions is its susceptibility to intramolecular cyclization. This is a thermodynamically favored process where the primary amine group attacks the nitrile moiety, forming a cyclic amidine (SCA) impurity. This cyclic amidine can then undergo epimerization to form an epi-cyclic amidine (ESCA).[1][2][3]

Q2: What are the main degradation products of this compound?

A2: The main degradation products of this compound are the cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA).[2][4] The formation of these degradants is influenced by factors such as pH, temperature, and the presence of certain excipients.

Q3: How does pH affect the stability of this compound?

A3: The degradation of this compound is significantly influenced by pH. The formation of the cyclic amidine and its epimer is catalyzed by hydroxide ions (OH⁻), indicating that alkaline conditions accelerate this degradation pathway. Conversely, the formation of the formyl amide is promoted by protons (H⁺), suggesting it is more likely to occur under acidic conditions.[2]

Q4: Are there any formulation strategies to improve the stability of this compound?

A4: Yes, several formulation strategies can enhance the stability of this compound. One effective approach is the incorporation of acidic stabilizers into the formulation. These stabilizers lower the micro-environmental pH, which inhibits the base-catalyzed cyclization reaction.[5][6] Additionally, the use of specific stability-enhancing carriers, such as copovidone, has been shown to be beneficial.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of cyclic amidine (SCA) and its epimer (ESCA) impurities detected. The pH of the aqueous solution or formulation is neutral to alkaline, promoting base-catalyzed cyclization.Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable buffer or by incorporating a solid pharmaceutically acceptable organic acid such as tartaric acid, citric acid, or fumaric acid.[5]
Formation of formyl amide (SFA) impurity is observed. The formulation environment is too acidic, or there is a source of formic acid, which can be a degradation product of certain excipients like polyethylene glycol (PEG).Carefully select excipients to avoid those that can generate acidic degradation products. If an acidic environment is necessary, optimize the pH to minimize formyl amide formation while still controlling cyclization. Consider using alternative polymers to PEG if it is identified as the source of formic acid.[2][3]
Inconsistent stability results between batches. Variability in the micro-environmental pH of the formulation or presence of reactive impurities in the excipients.Implement stringent control over the pH of the formulation during manufacturing. Ensure high purity of all excipients and test for the presence of reactive impurities that could catalyze this compound degradation.
Accelerated degradation at elevated temperatures. This compound degradation, particularly cyclization, is temperature-dependent.Store this compound solutions and formulations at controlled room temperature or under refrigerated conditions as indicated by stability studies. Avoid exposure to high temperatures during manufacturing and storage.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various forced degradation conditions.

Stress Condition % Drug Recovered % Drug Decomposed Reference
Acid Degradation (0.4N HCl, 80°C, 24h)94.725.28[7]
Alkali Degradation (0.02N NaOH, 80°C, 24h)88.7011.30[7]
Oxidation (4% H₂O₂, RT, 24h)95.374.63[7]
Thermal Degradation96.653.35[7]
Photolytic Degradation99.780.22[7]

Experimental Protocols

Stability-Indicating RP-HPLC Method for this compound and its Degradation Products

This protocol is a representative method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solution A: 1.20 g of sodium dihydrogen phosphate in 1000 mL of water, pH adjusted to 5.0.

    • Solution B: Acetonitrile.

  • Gradient Program: A gradient elution can be optimized to achieve the best separation. A starting point could be a linear gradient from 10% B to 50% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve about 50 mg of this compound standard in the diluent in a 25 mL volumetric flask to get a concentration of 2000 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the diluent to obtain a final concentration of approximately 200 µg/mL.

  • Sample Preparation (for formulated products): Crush tablets to a fine powder. Weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the diluent. Sonicate to ensure complete dissolution, then dilute to the final working concentration. Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol:

  • Acid Degradation: Reflux the drug solution in 0.4N HCl at 80°C for 24 hours. Cool, neutralize, and dilute to the working concentration.[7]

  • Alkali Degradation: Reflux the drug solution in 0.02N NaOH at 80°C for 24 hours. Cool, neutralize, and dilute to the working concentration.[7]

  • Oxidative Degradation: Treat the drug solution with 4% H₂O₂ at room temperature for 24 hours. Dilute to the working concentration.[7]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period. Dissolve the stressed drug in the diluent to the working concentration.

  • Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) for a specified duration. Prepare a solution of the working concentration.

Visualizations

Saxagliptin_Degradation_Pathway This compound This compound SCA Cyclic Amidine (SCA) This compound->SCA Intramolecular Cyclization (OH⁻ catalyzed) SFA Formyl Amide (SFA) This compound->SFA Formylation (H⁺ promoted) ESCA Epi-cyclic Amidine (ESCA) SCA->ESCA Epimerization (OH⁻ catalyzed) Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start This compound Sample (Bulk Drug or Formulation) Stress Apply Stress Condition (Acid, Base, Oxidative, etc.) Start->Stress Dilute Neutralize and/or Dilute to Working Concentration Stress->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify this compound and Degradation Products Integrate->Quantify Report Generate Stability Report Quantify->Report Troubleshooting_Logic Problem High Levels of Degradation Products? Identify Identify Major Degradant (SCA/ESCA or SFA) Problem->Identify SCA_ESCA SCA/ESCA are High Identify->SCA_ESCA SFA SFA is High Identify->SFA Check_pH_High Is pH Neutral/Alkaline? SCA_ESCA->Check_pH_High Check_pH_Low Is pH Highly Acidic? SFA->Check_pH_Low Solution_Acidify Solution: Lower pH with Acidic Stabilizer Check_pH_High->Solution_Acidify Yes Solution_Optimize_pH Solution: Optimize pH and Screen Excipients Check_pH_Low->Solution_Optimize_pH Yes End Stability Improved Solution_Acidify->End Solution_Optimize_pH->End

References

Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Saxagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][2] Common sources of matrix components include endogenous substances like phospholipids, salts, and proteins, as well as exogenous substances like anticoagulants or dosing vehicles.[1]

Q2: I'm observing a lower-than-expected signal for this compound. Could this be ion suppression? How can I confirm this?

A2: A consistently low signal for this compound, especially when compared to standards prepared in a clean solvent, is a strong indicator of ion suppression.[3] To confirm this, you can perform a qualitative assessment using a post-column infusion experiment or a quantitative assessment using a post-extraction spiking experiment.[1][4] The post-column infusion experiment will show a dip in the baseline signal of a continuously infused this compound solution at the retention time of interfering matrix components.[5]

Q3: My results for this compound are showing high variability between samples from different subjects. What could be the cause?

A3: High variability between different sample lots can be attributed to relative matrix effects, where the composition of the biological matrix differs from individual to individual.[6] To mitigate this, it is crucial to evaluate the matrix effect across multiple sources of blank matrix during method development.[7] Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound is a highly effective strategy to compensate for this variability.[4]

Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A4: The choice of sample preparation technique is critical in reducing matrix effects. While protein precipitation (PPT) is a simple and fast method, it may not sufficiently remove interfering phospholipids.[8][9] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[6][9] For this compound, both LLE with ethyl acetate and SPE have been shown to yield good recovery and minimal matrix effects in validated methods.[10][11]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6] However, this strategy is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantification (LLOQ) of the assay after dilution.[12]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting) for this compound
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Column Degradation Replace the analytical column with a new one of the same type.
Secondary Interactions Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Problem: Inconsistent or Drifting Retention Times for this compound
Possible Cause Troubleshooting Step
Pump Malfunction Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
Mobile Phase Issues Ensure the mobile phase is properly degassed and that the composition is correct. Prepare fresh mobile phase.
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Problem: Suspected Ion Suppression or Enhancement

This workflow outlines the steps to identify and address matrix effects.

cluster_0 Troubleshooting Ion Suppression/Enhancement A Inaccurate or Imprecise Results for this compound B Perform Qualitative Assessment (Post-Column Infusion) A->B Initial Check C Perform Quantitative Assessment (Post-Extraction Spike) A->C Direct Quantification D Matrix Effect Confirmed? B->D C->D E Optimize Sample Preparation D->E Yes I No Significant Matrix Effect Observed D->I No F Optimize Chromatographic Conditions E->F G Use Stable Isotope-Labeled Internal Standard F->G H Re-validate Method G->H J Proceed with Analysis H->J I->J

Caption: A workflow for troubleshooting matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.

    • Prepare a blank matrix sample by performing the same extraction procedure on a biological sample that does not contain this compound.

  • Instrumentation Setup:

    • Set up the LC-MS/MS system with the analytical column and mobile phase used for the this compound assay.

    • Using a T-connector, introduce the this compound standard solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source via a syringe pump at a low, constant flow rate (e.g., 10 µL/min).

  • Procedure:

    • Begin infusing the this compound standard solution to obtain a stable baseline signal in the mass spectrometer.

    • Inject the extracted blank matrix sample onto the LC column.

    • Monitor the signal of the infused this compound over the course of the chromatographic run.

  • Interpretation:

    • A consistent and stable baseline indicates no matrix effects.

    • A decrease in the baseline signal at specific retention times indicates ion suppression.

    • An increase in the baseline signal indicates ion enhancement.

cluster_1 Post-Column Infusion Workflow LC LC System Column Analytical Column LC->Column Tee T-Connector Column->Tee MS Mass Spectrometer Tee->MS Syringe Syringe Pump with this compound Standard Syringe->Tee Blank Inject Blank Matrix Extract Blank->LC

Caption: Experimental setup for post-column infusion.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This method quantifies the extent of matrix effects by comparing the analyte response in the presence and absence of the matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. After the final extraction step, spike the extracts with this compound and IS to the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike blank biological matrix with this compound and IS at the same concentration as Set A before the extraction process.

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound and the IS.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery (RE):

      • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Process Efficiency (PE):

      • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 or PE (%) = (MF * RE) / 100

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound bioanalysis, highlighting the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for this compound

Sample Preparation Method Analyte(s) Matrix Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Acetonitrile)This compound & 5-hydroxy this compoundRat Plasma82.58 - 93.3784.24 - 93.26[13]
Protein Precipitation (Acetonitrile)This compound & 5-hydroxy this compoundHuman Plasma>9291.0 - 110.0[14]
Liquid-Liquid Extraction (Ethyl Acetate)This compoundRat Plasma>81.0190.27 - 109.15[10]
Solid-Phase ExtractionThis compound & 5-hydroxy this compoundHuman Plasma85.90 - 87.84Not explicitly stated, but method was successful[11]

Table 2: Detailed Matrix Effect and Recovery Data for this compound and its Metabolite using Protein Precipitation

Analyte QC Level Matrix Effect (%) IS-Normalized Matrix Effect (%) Recovery (%)
This compound Low93.26109.3982.58 - 93.37
High84.24100.42
5-hydroxy this compound Low86.61104.0089.27 - 96.18
High85.01102.12
Data adapted from a study in rat plasma.[13]

References

Technical Support Center: Optimizing Saxagliptin Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Saxagliptin using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, offering systematic solutions to resolve them.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for a basic compound like this compound is a common issue in RP-HPLC. Here are the likely causes and solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with phosphate buffer) will protonate the silanol groups, minimizing these interactions.[1][2]

    • Solution 2: Use a Base-Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed to reduce silanol activity.

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Degradation: The column may be contaminated or have lost its stationary phase.

    • Solution: Wash the column with a strong solvent or replace it if necessary.

Q2: My this compound peak is fronting. What could be the reason?

A2: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Column Overload: Similar to tailing, overloading the column can also sometimes manifest as fronting.

    • Solution: Decrease the sample concentration or injection volume.

Problem: Poor Resolution and Co-elution

Q3: I am not getting good resolution between this compound and its impurities or other active pharmaceutical ingredients (APIs). How can I improve it?

A3: Achieving adequate resolution is critical for accurate quantification. Consider these strategies:

  • Optimize Mobile Phase Composition:

    • Solution 1: Adjust Organic Modifier Percentage: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention time and may improve resolution.[2][3]

    • Solution 2: Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities and can alter the elution order.

    • Solution 3: Modify Mobile Phase pH: Altering the pH can change the ionization state of this compound and interfering compounds, thus affecting their retention and improving separation.[1][4]

  • Change the Stationary Phase:

    • Solution: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

  • Adjust Flow Rate:

    • Solution: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[5]

Problem: Unstable Retention Times

Q4: The retention time for my this compound peak is shifting between injections. What should I check?

A4: Fluctuating retention times can invalidate your results. Investigate the following:

  • Pump and System Leaks:

    • Solution: Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause pressure fluctuations and retention time shifts.

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. This is especially important when using gradient elution.

  • Mobile Phase Preparation:

    • Solution: Inconsistencies in mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation for each batch. If using a buffer, make sure it is properly dissolved and the pH is consistent.

  • Column Temperature:

    • Solution: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[3][6]

Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for this compound separation on a C18 column?

A5: A common starting point for this compound analysis on a C18 column is a mixture of a phosphate buffer (pH 2.5-4.5) and an organic solvent like acetonitrile or methanol.[1][3][5] The exact ratio will depend on the specific column and desired retention time, but a 60:40 or 70:30 (aqueous:organic) ratio is often a good starting point for method development.[1][5]

Q6: What is the typical detection wavelength for this compound?

A6: this compound has a UV absorbance maximum at around 210-212 nm.[1][7][8] Therefore, detection is typically carried out at these wavelengths.

Q7: How can I perform a forced degradation study for this compound?

A7: Forced degradation studies are essential for developing stability-indicating methods. This compound should be subjected to stress conditions as per ICH guidelines, which include:

  • Acid Hydrolysis: Using an acid like 0.1N HCl.[9][10]

  • Base Hydrolysis: Using a base like 0.1N NaOH.[9][10]

  • Oxidative Degradation: Using an oxidizing agent like 3% hydrogen peroxide.[9][10]

  • Thermal Degradation: Exposing the sample to dry heat.

  • Photolytic Degradation: Exposing the sample to UV light.[11]

Experimental Protocols

Example RP-HPLC Method for this compound

This protocol provides a typical starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][8]
Mobile Phase Phosphate Buffer (pH 3.0, 0.05M) : Acetonitrile (60:40 v/v)[2][3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 212 nm[7][8]
Injection Volume 10 µL
Column Temperature 30 °C[3]

Mobile Phase Preparation:

  • Prepare a 0.05M solution of monobasic potassium phosphate in HPLC-grade water.

  • Adjust the pH to 3.0 using orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mix the filtered buffer with acetonitrile in a 60:40 ratio.

  • Degas the final mobile phase using sonication or vacuum filtration.

Data Presentation

Table 1: Comparison of Reported RP-HPLC Methods for this compound
ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Grace C18 (250x4.6mm, 5µm)Methanol:Water (80:20 v/v)0.82124.196[7]
Zorbax SB-C8 (150x4.6mm, 5µm)Buffer:Acetonitrile (70:30 v/v)1.0Not Specified~20
Kromasil C18 (150x4.6mm, 5µm)Phosphate Buffer (pH 3):Acetonitrile (60:40 v/v)1.0230< 4[3]
Phenomenex Luna SCX (250x4.6mm, 10µm)Ammonium Dihydrogen Phosphate (pH 2.5):Methanol (70:30 v/v)Not Specified2106.2[1]
Enable C18 G (250x4.6mm, 5µm)KH2PO4 Buffer (pH 4.5):Methanol:Acetonitrile (60:20:20 v/v/v)0.6220Not Specified[5]

Visualizations

HPLC_Troubleshooting_Workflow start HPLC Problem Identified (e.g., Peak Tailing, Poor Resolution) check_system Check System Suitability (Pressure, Baseline) start->check_system peak_tailing Issue: Peak Tailing check_system->peak_tailing Abnormal Peak Shape poor_resolution Issue: Poor Resolution check_system->poor_resolution Peaks Overlapping rt_shift Issue: Retention Time Shift check_system->rt_shift Inconsistent RT ph_adjust Adjust Mobile Phase pH (Lower pH for basic compounds) peak_tailing->ph_adjust mp_ratio Optimize Mobile Phase Ratio (Organic vs. Aqueous) poor_resolution->mp_ratio check_leaks Check for System Leaks rt_shift->check_leaks competing_base Add Competing Base (e.g., TEA) ph_adjust->competing_base If tailing persists column_check_tailing Check/Replace Column competing_base->column_check_tailing If still tailing end Problem Resolved column_check_tailing->end change_organic Change Organic Modifier (ACN vs. MeOH) mp_ratio->change_organic If resolution is still poor change_column Try Different Column (e.g., C8, different vendor) change_organic->change_column Last resort change_column->end equilibration Ensure Proper Column Equilibration check_leaks->equilibration No leaks found mp_prep Verify Mobile Phase Preparation equilibration->mp_prep Sufficient equilibration temp_control Use Column Oven mp_prep->temp_control Consistent preparation temp_control->end

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

Method_Development_Parameters method_dev RP-HPLC Method Development for this compound primary_params Primary Parameters Stationary Phase (Column) Mobile Phase Detection Wavelength column_details Column Type (e.g., C18, C8) Particle Size (e.g., 5µm) Dimensions (L x ID) primary_params:f1->column_details:f0 mobile_phase_details Organic Modifier (ACN, MeOH) Aqueous Phase (Buffer) pH Flow Rate primary_params:f2->mobile_phase_details:f0 buffer_details Buffer Type (e.g., Phosphate) Buffer Concentration mobile_phase_details:f1->buffer_details:f0

Caption: Key parameters in RP-HPLC method development for this compound.

References

Strategies to minimize non-specific binding of Saxagliptin in plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) of Saxagliptin in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem for this compound analysis?

A1: Non-specific binding refers to the adsorption of an analyte, such as this compound, to surfaces it comes into contact with during the analytical process. This includes blood collection tubes, pipette tips, vials, and plates. This is particularly problematic at low concentrations, where a significant portion of the analyte can be lost, leading to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of the assay.[1][2]

Q2: What are the primary causes of this compound NSB in plasma samples?

A2: The primary causes of NSB for a small molecule like this compound include:

  • Specific Binding: this compound is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) and can bind to it in plasma.[3][4] This specific binding needs to be disrupted to measure the total drug concentration.

  • Hydrophobic Interactions: The molecular structure of this compound may lead to hydrophobic interactions with plastic surfaces, such as polypropylene, which is a common material for labware.[1]

  • Electrostatic Interactions: Charged regions of the molecule can interact with charged surfaces of containers.[1]

  • Low Analyte Concentration: NSB is more pronounced at lower concentrations, as the proportion of analyte lost to binding is higher relative to the total amount present.[1]

Q3: What type of blood collection tubes are recommended for this compound analysis?

A3: It is recommended to use tubes containing EDTA as an anticoagulant for blood sample collection for this compound analysis.[5] To further minimize NSB, consider using low-binding polypropylene tubes or siliconized glass tubes. If significant NSB to the collection tubes is suspected, pre-coating the tubes with a blocking agent like bovine serum albumin (BSA) can be an effective strategy.[6][7][8]

Q4: How should plasma samples containing this compound be stored to minimize NSB?

A4: After collection, blood samples should be processed to plasma promptly.[9] The separated plasma should be stored at -20°C or lower, preferably at -80°C for long-term stability.[3] Storage in low-binding polypropylene tubes is recommended. Avoid repeated freeze-thaw cycles, as this can affect sample integrity.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound, especially at low concentrations.

This is a common indicator of non-specific binding. The following troubleshooting steps can help identify and mitigate the issue.

Troubleshooting Workflow

Troubleshooting Workflow for Low this compound Recovery Start Low/Inconsistent Recovery of this compound Check_Labware 1. Evaluate Labware (Tubes, Tips, Plates) Start->Check_Labware Is analyte adsorbing to surfaces? Check_Sample_Prep 2. Optimize Sample Pre-treatment Check_Extraction 3. Review Extraction Method Check_Labware->Check_Sample_Prep No / Issue Persists Solution_Labware Switch to Low-Binding Tubes or BSA-Coat Labware Check_Labware->Solution_Labware Yes Check_Sample_Prep->Check_Extraction No / Issue Persists Solution_Sample_Prep Implement CHAPS/Sonication Protocol Check_Sample_Prep->Solution_Sample_Prep Is binding to plasma proteins an issue? Solution_Extraction Optimize PPT Solvent/Volume or Consider SPE Check_Extraction->Solution_Extraction Is extraction efficiency poor?

Caption: A flowchart outlining the steps to troubleshoot and resolve low recovery of this compound in plasma samples.

1. Evaluation of Labware and Solvents

Question Possible Cause & Solution
Are you using standard polypropylene tubes, tips, and plates? Cause: this compound can adsorb to standard polypropylene surfaces.[6] Solution: Switch to commercially available low-binding polypropylene tubes and plates. Alternatively, you can coat your labware with a 1% Bovine Serum Albumin (BSA) solution. This blocks the non-specific binding sites on the plastic surface.[7][8]
Is your diluent or reconstitution solvent contributing to NSB? Cause: Highly aqueous solvents can sometimes lead to poor solubility and increased adsorption of hydrophobic molecules to surfaces.[10] Solution: Incorporate a small percentage of an organic solvent like acetonitrile or methanol in your diluents and reconstitution solvents to improve solubility and reduce surface affinity.[10]

2. Optimizing Sample Pre-treatment

A critical step is to disrupt both the specific binding of this compound to the DPP-4 enzyme and non-specific binding to other plasma components and labware. A validated method has shown high recovery using a specific pre-treatment process.[3][4]

Question Recommended Action
How are you disrupting the binding of this compound to plasma proteins? Action: Implement a pre-treatment step using the zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) followed by sonication. This has been demonstrated to be effective in disrupting both specific and non-specific binding of this compound at low concentrations.[4]

3. Improving Extraction Efficiency

The choice of extraction method can significantly impact recovery and matrix effects.

Method Advantages Disadvantages Recommendation for this compound
Protein Precipitation (PPT) Simple, fast, and low cost.[11]Can result in less clean extracts and potential for matrix effects.[12]Recommended. PPT with acetonitrile is a validated and effective method for this compound, especially when combined with the CHAPS/sonication pre-treatment, achieving recoveries of over 90%.[3]
Solid-Phase Extraction (SPE) Provides cleaner extracts, reduces matrix effects, and can improve sensitivity.[11]More complex, time-consuming, and costly to develop.[11]Consider if PPT is insufficient. If significant matrix effects or insufficient sensitivity are observed with PPT, developing an SPE method could be beneficial.

Experimental Protocols

Protocol 1: BSA Coating of Polypropylene Labware

This protocol can be used to prepare low-binding tubes and plates in-house.[7][8]

Materials:

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Polypropylene tubes/plates

Procedure:

  • Prepare a 1% (10 mg/mL) BSA solution in deionized water.

  • Add the BSA solution to the polypropylene tubes or wells of a plate, ensuring all surfaces that will contact the sample are covered.

  • Incubate for at least 1 hour at room temperature (for longer-term preparation, 24 hours can be used).[8]

  • Aspirate the BSA solution.

  • Rinse the tubes/plates thoroughly with deionized water to remove any unbound BSA.

  • Allow the labware to air dry completely before use.

Protocol 2: Sample Preparation using Protein Precipitation with CHAPS/Sonication

This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of this compound and its active metabolite in human plasma.[3][4]

Materials:

  • Human plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • CHAPS solution

  • Acetonitrile (ACN), chilled

  • Sonicator bath

  • Centrifuge

Workflow Diagram

This compound Plasma Sample Preparation Workflow Plasma 1. Aliquot Plasma Sample Add_IS 2. Add Internal Standard (IS) Plasma->Add_IS Add_CHAPS 3. Add CHAPS Solution Add_IS->Add_CHAPS Vortex1 4. Vortex Add_CHAPS->Vortex1 Sonicate 5. Sonicate Vortex1->Sonicate Add_ACN 6. Add Cold Acetonitrile (PPT) Sonicate->Add_ACN Vortex2 7. Vortex Add_ACN->Vortex2 Centrifuge 8. Centrifuge Vortex2->Centrifuge Supernatant 9. Transfer Supernatant Centrifuge->Supernatant Analyze 10. Inject for LC-MS/MS Analysis Supernatant->Analyze

Caption: Step-by-step workflow for the extraction of this compound from plasma using protein precipitation with CHAPS and sonication.

Procedure:

  • To a 1.5 mL low-binding microcentrifuge tube, add 50 µL of the plasma sample.

  • Spike with the internal standard solution.

  • Add a solution of CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) to the sample. Note: The original validated method does not specify the exact concentration of the CHAPS solution added, so this may require optimization.

  • Vortex the sample briefly to mix.

  • Place the sample in a sonicator bath for a short period (e.g., 5-10 minutes) to aid in the disruption of protein binding.

  • Add 3 volumes (e.g., 150 µL) of chilled acetonitrile to precipitate the plasma proteins.

  • Vortex the sample vigorously for approximately 1 minute.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

By following these guidelines and protocols, researchers can effectively troubleshoot and minimize the non-specific binding of this compound, leading to more accurate and reliable bioanalytical results.

References

Technical Support Center: Addressing Solubility Challenges of Saxagliptin in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Saxagliptin in their experiments, ensuring its proper dissolution in physiological buffers is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound's solubility varies significantly depending on the solvent system. It is generally more soluble in organic solvents than in aqueous buffers. The hydrochloride salt of this compound is often used to improve aqueous solubility.

Data Summary: Solubility of this compound and its Hydrochloride Salt

SolventFormSolubility
WaterBaseSparingly soluble (~0.19 mg/mL, 2.26 mg/mL)[1][2]
WaterHydrochloride35.19 mg/mL to 58 mg/mL[3][4]
EthanolHydrochloride~10 mg/mL to 23 mg/mL[3][5][6][7]
DMSOHydrochloride~20 mg/mL to 70 mg/mL[5][6][7][8]
Dimethyl Formamide (DMF)Hydrochloride~20 mg/mL[5][6][7]
PBS (pH 7.2)Hydrochloride~2 mg/mL[5][6][7]
0.1 N HClBaseSoluble[9]
0.1 N NaOHBaseSparingly Soluble[9]

Q2: How does pH affect the solubility of this compound?

A2: this compound's aqueous solubility is pH-dependent. As a weak base, its solubility is higher in acidic conditions due to the formation of the more soluble protonated form. It is reported to be soluble in 0.1 N HCl and sparingly soluble in 0.1 N NaOH[9].

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent and dilute it into my aqueous experimental buffer?

A3: Yes, this is a common and recommended practice. High-concentration stock solutions can be prepared in organic solvents like DMSO or ethanol. These can then be diluted into your physiological buffer to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of the organic solvent is low (typically <0.1%) to avoid any off-target effects in biological assays.

Troubleshooting Guide: Precipitation Issues

Encountering precipitation when working with this compound can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: Precipitation observed when diluting an organic stock solution of this compound into an aqueous buffer.

This is a common issue arising from the significant polarity difference between the stock solvent and the aqueous buffer, leading to the drug crashing out of the solution.

cluster_0 Troubleshooting Workflow: this compound Precipitation A Precipitation Observed B Reduce Final Concentration A->B Is the final concentration too high? C Modify Dilution Method A->C How is the dilution performed? D Optimize Buffer Conditions A->D Could the buffer be the issue? F Successful Dissolution B->F G Issue Persists B->G C->F C->G D->F D->G E Consider Co-solvents E->F G->E Advanced Troubleshooting

Caption: A logical workflow for troubleshooting this compound precipitation.

Troubleshooting Steps:

IssuePotential CauseRecommended Solution
Immediate, heavy precipitation upon dilution The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The rapid change in solvent polarity causes the drug to crash out.- Lower the final concentration of this compound in your experiment. - Prepare a more dilute stock solution in the organic solvent. - Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer.
Cloudiness or fine precipitate forms over time The solution is supersaturated, and this compound is slowly crystallizing out. The buffer components (e.g., high salt concentration, proteins in cell media) may be reducing solubility.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock. - Prepare the final solution immediately before use. Aqueous solutions of this compound are not recommended for storage for more than a day[5][6][7]. - If using cell culture media, try reducing the serum concentration or testing the solubility in a serum-free basal medium first.
Precipitation is specific to certain buffers The pH or specific components of the buffer are incompatible with this compound.- Measure the final pH of your solution after adding this compound. Adjust if necessary. - Consider using an alternative physiological buffer (e.g., HEPES, TRIS) if PBS is problematic.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (crystalline solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 10 mg of this compound hydrochloride using a calibrated analytical balance and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution vigorously until the this compound hydrochloride is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

cluster_0 Stock Solution Preparation Workflow A Weigh this compound HCl B Add DMSO A->B C Vortex to Dissolve B->C D Aliquot C->D E Store at -20°C D->E

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Enhancing Aqueous Solubility using Solid Dispersions (Solvent Evaporation Method)

This protocol provides a general guideline for preparing a solid dispersion of this compound with a carrier like Polyethylene Glycol 6000 (PEG 6000) to improve its aqueous solubility and dissolution rate. This method is based on a published procedure[1].

Materials:

  • This compound

  • PEG 6000

  • Chloroform

  • Rotary evaporator or a shallow dish for evaporation

  • Mortar and pestle

  • Sieve (e.g., 100-mesh)

  • Vacuum desiccator

Procedure:

  • Dissolution: Dissolve a specific weight ratio of this compound and PEG 6000 (e.g., 1:1, 1:2, or 1:5) in a suitable volume of chloroform.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure or by pouring the solution into a shallow petri dish and allowing it to evaporate at room temperature in a fume hood.

  • Drying: Dry the resulting solid film under vacuum for several hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the surface and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powder through a sieve to ensure a uniform particle size and store it in a tightly sealed container in a desiccator.

Protocol 3: Preparation of this compound Solid Lipid Nanoparticles (SLNs) via Modified Solvent Injection

This is a generalized protocol for a more advanced technique to enhance this compound's bioavailability. It is based on methodologies described in the literature[10][11]. This method requires specialized equipment.

Materials:

  • This compound

  • A solid lipid (e.g., stearic acid)

  • An organic solvent (e.g., ethanol)

  • An aqueous phase containing a surfactant (e.g., Poloxamer 188) and a stabilizer (e.g., polyvinyl alcohol)

  • High-speed homogenizer

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve this compound and the chosen lipid in the organic solvent. This may require gentle heating.

  • Aqueous Phase Preparation: Prepare the aqueous solution containing the surfactant and stabilizer.

  • Injection: Rapidly inject the organic phase into the stirred aqueous phase.

  • Homogenization: Subject the resulting dispersion to high-speed homogenization to reduce the particle size.

  • Purification: Use ultracentrifugation to separate the SLNs from the solution and remove any unencapsulated drug.

  • Resuspension and Storage: Resuspend the SLN pellet in a suitable buffer for storage, often at 4°C.

This technical support center provides a starting point for addressing the solubility of this compound. For particularly challenging experimental systems, further optimization of these protocols may be necessary. Always refer to the specific guidelines and safety data sheets for all chemicals used.

References

Technical Support Center: Analysis of Saxagliptin Synthetic Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Saxagliptin. The information is designed to help identify and resolve issues related to impurities that may arise during the manufacturing process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound synthetic batches.

Issue 1: An unknown peak is observed in the HPLC chromatogram of a new this compound batch.

  • Question: We have detected an unexpected peak in the RP-HPLC analysis of our latest this compound batch. How can we identify this potential impurity?

    Answer: The appearance of an unknown peak in your chromatogram indicates the presence of a potential impurity. A systematic approach is required for its identification and characterization.

    • Initial Assessment:

      • Review the Synthesis Protocol: Carefully examine the synthetic route, including all starting materials, reagents, and solvents used. This can provide clues about potential side-products, unreacted intermediates, or process-related impurities.

      • Analyze Blank Injections: Ensure the peak is not an artifact from the solvent, mobile phase, or the HPLC system itself by running a blank injection.

      • Spiking Study: If you have reference standards for known impurities, a spiking study can help to tentatively identify the unknown peak.

    • Identification Workflow: The following workflow can be employed for the structural elucidation of the unknown impurity:

      G cluster_0 Impurity Identification Workflow A Unknown Peak Detected in HPLC B LC-MS Analysis A->B Isolate or Analyze Directly C Determine Molecular Weight B->C D High-Resolution Mass Spectrometry (HRMS) C->D For higher accuracy F Tandem MS (MS/MS) Analysis C->F E Determine Elemental Composition D->E G Elucidate Fragmentation Pathway F->G H NMR Spectroscopy (1H, 13C, etc.) G->H For definitive structure I Confirm Structure H->I J Synthesize or Procure Reference Standard I->J For confirmation and quantification

      Figure 1: Workflow for the identification of an unknown impurity.

    • Forced Degradation Studies: To understand if the impurity is a degradation product, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] Comparing the degradants with the unknown peak can aid in its identification.

Issue 2: High levels of a known process-related impurity are detected.

  • Question: Our analysis shows a consistently high level of a known process-related impurity. What steps can we take to reduce its presence?

    Answer: High levels of a known impurity often point to issues with reaction conditions or purification steps.

    • Troubleshooting Steps:

      • Re-evaluate Reaction Parameters:

        • Temperature: Ensure the reaction temperature is strictly controlled, as deviations can lead to side reactions.

        • Reaction Time: Incomplete or excessive reaction times can result in unreacted intermediates or byproducts.

        • Stoichiometry of Reagents: Incorrect molar ratios of reactants can drive the formation of impurities.

      • Optimize Purification:

        • Recrystallization: Experiment with different solvents and temperature profiles to improve the selective crystallization of this compound.

        • Chromatography: If applicable, adjust the stationary and mobile phases of your column chromatography for better separation.[3]

      • Raw Material Quality:

        • Verify the purity of starting materials and reagents, as impurities in these can carry through the synthesis.

Issue 3: Presence of stereoisomeric impurities.

  • Question: We are concerned about the presence of diastereomers in our this compound product. How can we control and quantify these impurities?

    Answer: Control of stereoisomeric impurities is critical for the safety and efficacy of the final drug product.

    • Control Strategies:

      • Chiral Starting Materials: Ensure the enantiomeric purity of chiral starting materials, such as (S)-N-Boc-3-hydroxyadamantylglycine.[4][5]

      • Stereoselective Synthesis: Employ stereoselective synthetic methods to favor the formation of the desired isomer.

      • Chiral Resolution: If isomeric mixtures are formed, implement a chiral resolution step, such as diastereomeric salt formation and crystallization.

    • Analytical Methods for Stereoisomers:

      • Chiral HPLC: Develop a chiral HPLC method using a suitable chiral stationary phase (CSP) to separate and quantify the diastereomers.

      • NMR Spectroscopy: In some cases, high-field NMR with chiral shift reagents can be used to detect and quantify stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from the synthetic route.[6] Examples include N-Boc-3,4-dihydroxy-(S)-adamantyl glycine and this compound imine impurity.[7]

  • Degradation Products: These are formed due to the degradation of this compound under stress conditions like acid/base hydrolysis or oxidation.[1][2]

  • Stereoisomers: Diastereomers of this compound can form if the stereochemistry is not well-controlled during synthesis.[7]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: The most common and effective techniques for impurity profiling of this compound are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for separating and quantifying this compound and its impurities.[8][9]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification and structural elucidation of unknown impurities.[1][2]

Q3: Where can I find reference standards for known this compound impurities?

A3: Reference standards for many known this compound impurities are commercially available from specialized suppliers of pharmaceutical reference standards.[6][7][11] It is crucial to use certified reference standards for accurate quantification.[4]

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameCAS NumberType
This compound Cyclic Amidine Impurity1350800-76-8Process-Related/Degradation
This compound EP Impurity B1496712-39-0Process-Related
This compound EP Impurity C1350800-77-9Process-Related
N-Boc-3-hydroxyadamantylglycine709031-29-8Intermediate
(R)-N-Boc-3-hydroxyadamantylglycine1334321-39-9Stereoisomeric Impurity

Experimental Protocols

Protocol 1: General RP-HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate or Phosphate Buffer (pH adjusted).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-220 nm.[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Protocol 2: Forced Degradation Study

  • Objective: To identify potential degradation products of this compound.

  • Procedure:

    • Acid Hydrolysis: Treat this compound solution with 0.1N HCl at elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Treat this compound solution with 0.1N NaOH at room or elevated temperature.

    • Oxidative Degradation: Treat this compound solution with 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105 °C).

    • Photolytic Degradation: Expose this compound solution to UV light.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method and compare the chromatograms to that of an unstressed sample.[2][12]

Mandatory Visualizations

Figure 2: Logical workflow for troubleshooting high impurity levels.

References

Technical Support Center: Forced Degradation Studies of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Saxagliptin.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound known to be unstable?

A1: this compound is known to be labile under hydrolytic (acidic, alkaline, and neutral) and oxidative stress conditions.[1][2][3] It is generally found to be stable under photolytic and thermal stress.[1][2][3]

Q2: How many degradation products of this compound have been identified?

A2: Studies have identified a total of seven degradation products (DPs) under various stress conditions.[1][2][3] The specific degradation products formed depend on the nature of the stress applied.[3]

Q3: What are the major degradation pathways for this compound?

A3: The primary degradation pathway involves the thermodynamically favored cyclization of this compound to form a cyclic amidine.[4] Other degradation pathways can occur depending on the stress conditions, leading to various degradation products.[3][5]

Q4: What analytical techniques are most suitable for studying this compound degradation?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[6][7][8][9] For structural elucidation and identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred technique.[1][2][3]

Q5: Are there validated stability-indicating HPLC methods available for this compound?

A5: Yes, several stability-indicating RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines for the determination of this compound in the presence of its degradation products.[1][6][8][9] These methods are specific, accurate, precise, and robust.[1][2]

Troubleshooting Guide

Problem 1: I am not observing any degradation of this compound under thermal or photolytic stress. Is this expected?

Answer: Yes, this is an expected outcome. This compound has been consistently reported to be stable under thermal and photolytic stress conditions.[1][2][3] If your goal is to induce degradation, you should focus on hydrolytic (acidic, alkaline) and oxidative stress conditions.

Problem 2: I am seeing multiple degradation peaks in my chromatogram after acid hydrolysis. How can I identify them?

Answer: Under acidic stress, this compound can degrade into several products.[3] To identify these peaks, you will need to use a mass spectrometer (LC-MS/MS) to determine the mass-to-charge ratio (m/z) of each degradation product and study their fragmentation patterns.[1][2] Comparing the fragmentation pattern of the degradation products with that of the parent drug can help in their structural elucidation.[1][3]

Problem 3: My chromatographic resolution between this compound and its degradation products is poor. What can I do?

Answer: Poor resolution can be addressed by optimizing your HPLC method. Consider the following adjustments:

  • Mobile Phase Composition: An isocratic elution may not be sufficient to separate all degradation products. A gradient elution program, for example, using a mobile phase of 10 mM ammonium formate and methanol, has been shown to be effective.[1][3]

  • Column Chemistry: A C18 column is commonly used and has demonstrated good separation.[1][2][3] However, if you are still facing issues, you could try a column with a different stationary phase.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its degradation products. Experiment with adjusting the pH of the aqueous portion of your mobile phase.

Problem 4: I am observing significant degradation under oxidative stress, but the results are not reproducible.

Answer: Reproducibility issues in oxidative stress studies can arise from several factors:

  • Concentration of Oxidizing Agent: Ensure the concentration of the oxidizing agent (e.g., hydrogen peroxide) is consistent across all experiments.

  • Reaction Time: The duration of exposure to the oxidizing agent is critical. Use a precise timer and quench the reaction at the same time point for each sample.

  • Temperature: Perform the experiment at a controlled temperature, as temperature can influence the rate of oxidation.

  • Purity of Reagents: Use high-purity hydrogen peroxide and ensure it has not degraded over time.

Experimental Protocols

Below are representative experimental methodologies for conducting forced degradation studies on this compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N Hydrochloric AcidReflux at 60°C24 hours
Alkaline Hydrolysis 0.1 N Sodium HydroxideRoom Temperature-
Oxidative Degradation 3-30% Hydrogen PeroxideRoom Temperature30 minutes
Thermal Degradation Dry Heat60°C-
Photolytic Degradation UV LightAmbient-

Quantitative Data Summary

The following table summarizes the extent of degradation observed for this compound under different stress conditions as reported in a study.

Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
Acid Hydrolysis (0.1N HCl) 0.93%4
Alkaline Hydrolysis (0.1N NaOH) 3.17%4
Oxidative Degradation (3% H₂O₂) 2.24%5
Thermal Degradation No significant degradation0
Photolytic Degradation No significant degradation0

Note: The number of degradation products can vary based on the specific experimental conditions and the analytical method's sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Reporting prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) prep->alkali Expose to stress oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) prep->oxidative Expose to stress thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to stress photo Photolytic Stress (UV Light) prep->photo Expose to stress hplc RP-HPLC Analysis (Separation & Quantification) acid->hplc Analyze samples alkali->hplc Analyze samples oxidative->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples lcms LC-MS/MS Analysis (Identification & Characterization) hplc->lcms For unknown peaks report Data Interpretation & Reporting hplc->report lcms->report

Caption: General experimental workflow for forced degradation studies of this compound.

degradation_pathways cluster_acid Acidic Stress cluster_alkali Alkaline Stress cluster_oxidative Oxidative Stress cluster_stable Stable Conditions This compound This compound dp1_acid DP-1 This compound->dp1_acid dp2_acid DP-2 This compound->dp2_acid dp3_acid DP-3 This compound->dp3_acid dp4_acid DP-4 This compound->dp4_acid dp1_alkali DP-1 This compound->dp1_alkali dp2_alkali DP-2 This compound->dp2_alkali dp3_alkali DP-3 This compound->dp3_alkali dp4_alkali DP-4 This compound->dp4_alkali dp1_ox DP-1 This compound->dp1_ox dp4_ox DP-4 This compound->dp4_ox dp5_ox DP-5 This compound->dp5_ox dp6_ox DP-6 This compound->dp6_ox dp7_ox DP-7 This compound->dp7_ox no_degradation No Degradation Products This compound->no_degradation Thermal & Photolytic Stress

Caption: Degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Investigating Reactive Metabolite Formation of Saxagliptin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro reactive metabolite formation of Saxagliptin.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound in vitro?

A1: The primary metabolic pathway for this compound is hydroxylation, mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5, to form its major active metabolite, 5-hydroxy this compound (M2).[1][2][3][4] Additionally, due to its cyanopyrrolidine structure, this compound can undergo non-enzymatic conjugation with thiol-containing molecules, such as glutathione (GSH) and L-cysteine, to form reactive thiazoline-containing adducts.[4][5][6]

Q2: Why is the formation of reactive metabolites a concern for this compound?

A2: The formation of reactive metabolites can be a concern as they have the potential to covalently bind to endogenous proteins.[4] This covalent binding can, in some cases, lead to idiosyncratic adverse drug reactions, including drug-induced liver injury (DILI).[4] The cyanopyrrolidine moiety in this compound is similar to that in other DPP-4 inhibitors that have been associated with rare cases of hepatotoxicity.[4][5][6]

Q3: What in vitro systems are most appropriate for studying this compound's reactive metabolite formation?

A3: The most common and appropriate in vitro systems include:

  • Human Liver Microsomes (HLM): Useful for studying CYP-mediated metabolism and the formation of metabolites like 5-hydroxy this compound.[4]

  • Recombinant Human CYP Enzymes (e.g., rCYP3A4, rCYP3A5): Allow for the investigation of the specific roles of individual enzymes in this compound's metabolism.[1][7]

  • Incubations with Thiol-Trapping Agents: The addition of L-cysteine or glutathione (GSH) to incubation mixtures (with or without microsomes) is essential for trapping and identifying reactive thiol adducts.[4][5]

Q4: What are the key metabolites of this compound that I should be monitoring in my in vitro experiments?

A4: Key metabolites to monitor include:

  • 5-hydroxy this compound (M2): The primary, pharmacologically active metabolite.[1][4]

  • This compound-cysteine conjugate (M3): A marker of non-enzymatic reactive metabolite formation.[4]

  • 5-hydroxythis compound-cysteine conjugate (M4): A metabolite indicating further metabolism of the primary active metabolite and subsequent thiol conjugation.[4]

  • Glutathione (GSH) conjugates: These are also important markers of reactive intermediate formation.[4][5]

Troubleshooting Guides

Issue 1: Low or no detection of 5-hydroxy this compound (M2) in human liver microsome incubations.

Possible Cause Troubleshooting Step
NADPH Cofactor Degradation Prepare the NADPH-generating system fresh for each experiment. Ensure proper storage of stock solutions.
Low CYP3A4/5 Activity in HLM Verify the activity of the HLM lot using a known CYP3A4/5 substrate (e.g., testosterone or midazolam). Consider using pooled HLM from multiple donors to average out individual variability.
Incorrect Incubation Time or Substrate Concentration Perform a time-course and substrate concentration-response experiment to determine optimal conditions. Refer to published kinetic parameters to guide concentration selection.
Suboptimal LC-MS/MS Parameters Optimize mass spectrometry parameters (e.g., ion transitions, collision energy) for both this compound and 5-hydroxy this compound using authentic standards to ensure sensitive and specific detection.[8]

Issue 2: Inconsistent or non-reproducible formation of thiol adducts (e.g., cysteine or GSH conjugates).

Possible Cause Troubleshooting Step
Variability in Non-Enzymatic Reaction This compound can react with L-cysteine in a non-enzymatic manner.[4][5] Ensure precise and consistent timing between the addition of this compound, the trapping agent, and the quenching of the reaction.
Instability of Thiol Adducts Some thiol adducts can be unstable.[9] Minimize sample processing time and keep samples at a low temperature. Analyze samples by LC-MS/MS as soon as possible after preparation.
Insufficient Trapping Agent Concentration Ensure the concentration of L-cysteine or GSH is sufficient to effectively trap the reactive intermediates. A concentration of 100 mM L-cysteine has been used in stability assays.[4]
Matrix Effects in LC-MS/MS Analysis The presence of high concentrations of trapping agents can cause ion suppression. Develop a robust sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction) and use a stable isotope-labeled internal standard to correct for matrix effects.

Issue 3: High background noise or interfering peaks in the LC-MS/MS chromatogram.

Possible Cause Troubleshooting Step
Contamination from Labware or Reagents Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. Run blank samples (matrix without analyte) to identify sources of contamination.
Interference from Incubation Matrix Optimize the chromatographic gradient to achieve better separation of analytes from matrix components. Employ a more rigorous sample preparation method to remove interfering substances.
Formation of Non-Specific Adducts Ensure that control incubations (e.g., without this compound, without microsomes) are performed to identify any non-specific binding or adduct formation.

Data Presentation

Table 1: In Vitro Enzyme Kinetic Parameters for the Formation of 5-hydroxy this compound

EnzymeKm (μM)Vmax (pmol/pmol P450/min)Catalytic Efficiency (Vmax/Km)
CYP3A4 81.731.70.39
CYP3A5 25224.00.10
Data derived from kinetic experiments with recombinant human CYP enzymes.[1][7]

Table 2: Summary of Identified In Vitro Metabolites of this compound

Metabolite IDMetabolite NameProposed Formation PathwayIn Vitro System
M1 This compound cyclic amidine-Rat Liver Microsomes
M2 5-hydroxythis compoundCYP3A4/5-mediated hydroxylationHuman & Rat Liver Microsomes
M3 This compound-cysteine conjugateNon-enzymatic conjugation with L-cysteineRat Liver Microsomes + L-cysteine
M4 5-hydroxythis compound-cysteine conjugateConjugation of M2 with L-cysteineRat Liver Microsomes + L-cysteine
Metabolites identified in incubations with rat liver microsomes (RLM).[4]

Experimental Protocols

Protocol 1: Determination of this compound Metabolism in Human Liver Microsomes (HLM)

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL), this compound (at desired concentrations, e.g., 1-100 µM), and potassium phosphate buffer (100 mM, pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding 10 µL of a freshly prepared NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Vildagliptin).[8]

  • Sample Processing: Centrifuge the mixture at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining this compound and the formation of 5-hydroxy this compound.

Protocol 2: Trapping of Reactive Thiol Adducts

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (0.5 mg/mL), this compound (100 µM), a trapping agent (e.g., 10 mM GSH or 100 mM L-cysteine), and potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH-generating system to start the reaction. For non-enzymatic controls, add buffer instead of the NADPH system.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quench and Process: Stop the reaction and process the sample as described in Protocol 1.

  • Analysis: Analyze the supernatant by LC-MS/MS. Screen for the expected mass-to-charge ratios (m/z) of the parent drug, hydroxylated metabolites, and their respective cysteine and GSH conjugates.

Mandatory Visualizations

Saxagliptin_Metabolism cluster_enzymatic CYP3A4/5 Mediated Pathway cluster_non_enzymatic Non-Enzymatic Pathway SAX This compound M2 5-hydroxy this compound (Active Metabolite, M2) SAX->M2 Hydroxylation SAX2 This compound Adduct Thiazoline-containing Thiol Adducts (M3, etc.) SAX2->Adduct Conjugation (Reactive Intermediate) Thiol Thiol Nucleophile (e.g., Cysteine, GSH) Thiol->Adduct Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation Prepare Incubation Mixture (HLM, this compound, Buffer, Trapping Agent) PreIncubate Pre-incubate (37°C, 5 min) Incubation->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubate (37°C, 0-60 min) Initiate->Incubate Quench Quench Reaction (Acetonitrile + IS) Incubate->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze LC-MS/MS Analysis Process->Analyze

References

Validation & Comparative

A Preclinical Showdown: Saxagliptin vs. Sitagliptin in Head-to-Head Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of type 2 diabetes therapeutics, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved out a significant niche. By preventing the degradation of incretin hormones, these agents enhance glucose-dependent insulin secretion and suppress glucagon release. Among the prominent members of this class are Saxagliptin and Sitagliptin. This guide offers a detailed, objective comparison of their preclinical efficacy, supported by experimental data, to aid researchers and scientists in understanding the nuanced differences between these two widely used agents.

At a Glance: Key Preclinical Efficacy Parameters

The following tables summarize the key quantitative data from head-to-head preclinical studies, providing a direct comparison of this compound and Sitagliptin.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundSitagliptinReference
DPP-4 Inhibition (Ki, nM) 1.319[1]
DPP-8 Inhibition (Ki, nM) 50833,780[1]
DPP-9 Inhibition (Ki, nM) 9855,142[1]
Selectivity (DPP-8/DPP-4) ~391-fold~1778-foldCalculated
Selectivity (DPP-9/DPP-4) ~75-fold~2902-foldCalculated
Dissociation Half-life (t1/2) from DPP-4 ~50 minutes< 2 minutes[1]

Table 2: In Vivo Efficacy in Preclinical Models (Oral Glucose Tolerance Test in Mice)

ParameterThis compoundSitagliptinAnimal ModelReference
Dose for ~50% DPP-4 Inhibition (mg/kg) ~0.3~3C57BL/6 mice[2]
Glucose Lowering (AUC Reduction) Dose-dependent reductionDose-dependent reductionC57BL/6 mice[2]

Delving into the Mechanism: The DPP-4 Signaling Pathway

Both this compound and Sitagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1 and GIP, leading to a cascade of downstream effects that ultimately lower blood glucose levels.

DPP4_Signaling_Pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas cluster_blood Bloodstream Food Intake Food Intake GLP-1_GIP Active GLP-1 & GIP Food Intake->GLP-1_GIP stimulates secretion Insulin Insulin Secretion GLP-1_GIP->Insulin stimulates Glucagon Glucagon Secretion GLP-1_GIP->Glucagon inhibits DPP4_Enzyme DPP-4 Enzyme GLP-1_GIP->DPP4_Enzyme substrate for Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Glucagon->Hepatic_Glucose stimulates Inactive_Incretins Inactive GLP-1 & GIP DPP4_Enzyme->Inactive_Incretins inactivates to Saxagliptin_Sitagliptin This compound / Sitagliptin Saxagliptin_Sitagliptin->DPP4_Enzyme inhibits

Caption: DPP-4 Inhibition Signaling Pathway.

Experimental Protocols: A Closer Look at the Methodology

To ensure a thorough understanding of the presented data, the following sections detail the experimental protocols for key assays used in the preclinical comparison of this compound and Sitagliptin.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the potency (Ki) of this compound and Sitagliptin in inhibiting the enzymatic activity of DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • This compound and Sitagliptin compounds of varying concentrations.

  • 96-well microplates.

  • Fluorescence plate reader.

Procedure:

  • A solution of recombinant human DPP-4 enzyme is prepared in the assay buffer.

  • Serial dilutions of this compound and Sitagliptin are prepared.

  • In a 96-well plate, the DPP-4 enzyme solution is added to wells containing either the inhibitor dilutions or vehicle control.

  • The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.

  • The fluorescence intensity is measured kinetically over time using a plate reader (excitation/emission wavelengths specific to the substrate).

  • The rate of substrate cleavage is calculated from the linear phase of the reaction.

  • The percent inhibition for each inhibitor concentration is determined relative to the vehicle control.

  • The Ki values are calculated by fitting the data to appropriate enzyme inhibition models.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of this compound and Sitagliptin in improving glucose tolerance in a diabetic animal model.

Animal Model:

  • Male C57BL/6 mice or other relevant diabetic models like ob/ob mice or Zucker diabetic fatty (ZDF) rats.[2]

  • Animals are acclimatized and fasted overnight prior to the experiment.

Procedure:

  • Animals are randomized into treatment groups: vehicle control, this compound, and Sitagliptin.

  • The respective compounds or vehicle are administered orally (p.o.) at specified doses.

  • After a set time (e.g., 60 minutes) to allow for drug absorption, a baseline blood sample is collected (t=0).

  • A glucose solution (e.g., 2 g/kg) is administered orally to all animals.

  • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Blood glucose levels are measured immediately using a glucometer.

  • Plasma samples can be collected for subsequent analysis of insulin, active GLP-1, and GIP levels using ELISA kits.

  • The area under the curve (AUC) for glucose is calculated for each animal to assess the overall glucose excursion.

  • Statistical analysis is performed to compare the treatment groups to the vehicle control.

OGTT_Workflow Start Start Animal_Fasting Overnight Fasting of Diabetic Mice Start->Animal_Fasting Randomization Randomize into Treatment Groups Animal_Fasting->Randomization Dosing Oral Administration of Vehicle, this compound, or Sitagliptin Randomization->Dosing Baseline_Sample Collect Baseline Blood Sample (t=0) Dosing->Baseline_Sample Glucose_Challenge Oral Glucose Challenge (2 g/kg) Baseline_Sample->Glucose_Challenge Time_Course_Sampling Collect Blood Samples at 15, 30, 60, 90, 120 min Glucose_Challenge->Time_Course_Sampling Glucose_Measurement Measure Blood Glucose Time_Course_Sampling->Glucose_Measurement Plasma_Analysis Analyze Plasma for Insulin, GLP-1, GIP Time_Course_Sampling->Plasma_Analysis Data_Analysis Calculate Glucose AUC and Perform Statistical Analysis Glucose_Measurement->Data_Analysis Plasma_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for an Oral Glucose Tolerance Test.

Discussion of Preclinical Findings

Potency and Binding Kinetics: Preclinical in vitro data consistently demonstrate that this compound is a more potent inhibitor of DPP-4 than Sitagliptin, as evidenced by its lower Ki value.[1] Furthermore, this compound exhibits a significantly longer dissociation half-life from the DPP-4 enzyme compared to Sitagliptin.[1] This prolonged binding may contribute to a more sustained inhibition of DPP-4 activity in vivo.

In Vivo Efficacy: In head-to-head preclinical studies using an oral glucose tolerance test in mice, both this compound and Sitagliptin demonstrated dose-dependent improvements in glucose tolerance.[2] Notably, this compound achieved approximately 50% inhibition of plasma DPP-4 activity at a lower dose compared to Sitagliptin, which aligns with its higher in vitro potency.[2]

Selectivity and Off-Target Effects: Both this compound and Sitagliptin are highly selective for DPP-4 over other related dipeptidyl peptidases, such as DPP-8 and DPP-9. However, the degree of selectivity differs. Sitagliptin shows a markedly higher selectivity for DPP-4 over both DPP-8 and DPP-9 compared to this compound.[1] The clinical implications of inhibiting DPP-8 and DPP-9 are not fully elucidated, but their inhibition has been linked to certain off-target effects in early preclinical studies of less selective compounds. The high selectivity of both molecules for DPP-4 is a key feature contributing to their favorable safety profiles in preclinical models.

Conclusion

This comparative guide, based on available preclinical data, highlights key differences in the efficacy profiles of this compound and Sitagliptin. This compound demonstrates higher in vitro potency and a longer duration of target engagement, while Sitagliptin exhibits a greater degree of selectivity for DPP-4 over DPP-8 and DPP-9. Both agents have shown robust in vivo efficacy in animal models of type 2 diabetes. For researchers in drug development, these preclinical distinctions are crucial for informing further investigation and understanding the potential clinical translation of these findings. This guide serves as a foundational resource for the continued exploration and development of novel DPP-4 inhibitors and other incretin-based therapies.

References

Head-to-head comparison of DPP-4 inhibitors' potency and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, focusing on their potency and selectivity, is crucial for researchers and drug development professionals. This guide provides an objective analysis supported by experimental data to facilitate informed decisions in the selection and development of these therapeutic agents.

Potency and Selectivity of DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. A lower IC50 value indicates a higher potency. Selectivity is also a critical parameter, particularly concerning other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with potential adverse effects in preclinical studies, making high selectivity for DPP-4 a desirable characteristic for these inhibitors.[1]

Below is a summary of the in vitro potency and selectivity of several approved DPP-4 inhibitors against human DPP-4, DPP-8, and DPP-9.

DPP-4 InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Linagliptin 0.14[1]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Teneligliptin ~1[1]189[1]150[1]~189~150
Alogliptin 7[1][2]>100,000[1]>100,000[1]>14,285>14,285
Sitagliptin 27[1]>10,000[1]>10,000[1]>370>370
Vildagliptin 34[1]2,200[1]230[1]~65~7
Saxagliptin ~50[1]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: The data presented are aggregated from multiple studies and may not be from direct head-to-head comparisons unless specified. Efficacy can vary based on experimental conditions.

Sitagliptin and alogliptin are considered highly selective, as they show minimal to no inhibitory activity against DPP-8 and DPP-9 in vitro.[3] Vildagliptin and this compound are observed to be somewhat less selective in comparison.[4]

Experimental Protocols

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay

This protocol outlines a generalized method for determining the in vitro potency of DPP-4 inhibitors using a fluorogenic assay. The same principle can be applied to assess inhibition of DPP-8 and DPP-9 by using the respective recombinant enzymes and appropriate substrates.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

Materials:

  • Recombinant human DPP-4, DPP-8, or DPP-9 enzyme.

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC).

  • Assay Buffer (e.g., 100 mmol/L HEPES, pH 7.5, 0.1% BSA).[5]

  • Test inhibitors and a reference inhibitor (e.g., Sitagliptin).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors and the reference inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the recombinant DPP-4, DPP-8, or DPP-9 enzyme to wells containing various concentrations of the test inhibitors or the reference inhibitor. Also include control wells with the enzyme but no inhibitor (100% activity) and blank wells with no enzyme.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[5]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[5]

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear phase of the fluorescence signal increase over time.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizations

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling_Pathway cluster_0 Incretin Effect cluster_1 DPP-4 Action & Inhibition Ingestion Food Ingestion GLP1_GIP GLP-1 and GIP (Incretin Hormones) Ingestion->GLP1_GIP Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Insulin Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Contributes to Inactive Inactive GLP-1/GIP DPP4->Inactive Degrades DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Caption: Signaling pathway of DPP-4 inhibitors in glucose homeostasis.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Plate Setup (Controls and Inhibitor Dilutions) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitors (37°C) plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis measure_fluorescence->data_analysis calculate_ic50 Calculate IC50 Values data_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for the in vitro DPP-4 inhibition assay.

References

The Synergistic Efficacy of Saxagliptin in Combination Therapy for Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the glycemic control effects of saxagliptin when used in combination with other oral antihyperglycemic agents. The data presented is compiled from a range of randomized, double-blind, placebo-controlled clinical trials, offering a robust comparison of this compound's performance in multifaceted therapeutic approaches for type 2 diabetes mellitus (T2DM).

I. Comparative Efficacy of this compound Combination Therapies

The following tables summarize the key glycemic control parameters from clinical trials evaluating this compound as an add-on therapy to metformin, a sulfonylurea (glyburide), and a thiazolidinedione (TZD).

Table 1: Glycemic Control with this compound as Add-on Therapy to Metformin[1][2][3]
ParameterThis compound 2.5 mg + MetforminThis compound 5 mg + MetforminPlacebo + Metformin
Mean Change in HbA1c from Baseline (%) -0.59 to -0.73-0.69 to -0.83+0.13 to -0.22
Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) -14.31-22.03+1.24
Mean Change in 2-hour Postprandial Glucose (PPG) from Baseline (mg/dL) --23.0-
Proportion of Patients Achieving HbA1c <7.0% (%) 3737.5 to 4417 to 24.2

Data represents changes observed over 12 to 24 weeks of treatment in patients with inadequate glycemic control on metformin monotherapy.

Table 2: Glycemic Control with this compound as Add-on Therapy to a Sulfonylurea (Glyburide)[4]
ParameterThis compound 2.5 mg + GlyburideThis compound 5 mg + GlyburidePlacebo + Uptitrated Glyburide
Mean Change in HbA1c from Baseline (%) -0.55-0.66-0.08
Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) -9-11+2
Mean Change in 2-hour Postprandial Glucose (PPG) from Baseline (mg/dL) -21-28-2
Proportion of Patients Achieving HbA1c <7.0% (%) 18.222.19.1

Data represents changes observed over 24 weeks of treatment in patients with inadequate glycemic control on sulfonylurea monotherapy.

Table 3: Glycemic Control with this compound as Add-on Therapy to a Thiazolidinedione (TZD)[4][5][6]
ParameterThis compound 2.5 mg + TZDThis compound 5 mg + TZDPlacebo + TZD
Mean Change in HbA1c from Baseline (%) -0.66 to -0.9-0.94 to -1.09-0.30 to -0.4
Mean Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) -14-18-4
Mean Change in 2-hour Postprandial Glucose (PPG) from Baseline (mg/dL) -35-45-10
Proportion of Patients Achieving HbA1c <7.0% (%) 42.241.825.6

Data represents changes observed over 24 to 76 weeks of treatment in patients with inadequate glycemic control on TZD monotherapy.

II. Experimental Protocols

The following sections detail the methodologies employed in the key clinical trials cited in this guide.

Patient Population and Study Design

The majority of the cited studies were multicenter, randomized, double-blind, placebo-controlled trials.[1][2][3] Eligible participants were adults (typically 18-77 years of age) with a diagnosis of T2DM and inadequate glycemic control, defined by a baseline HbA1c between 7.0% and 10.5%.[1][4][3] Patients were on a stable dose of their background monotherapy (metformin, sulfonylurea, or TZD) for at least 8-12 weeks prior to screening.[2][4] Key exclusion criteria often included a body mass index (BMI) > 40-45 kg/m ², significant renal or hepatic impairment, and a history of cardiovascular events within the preceding 3 months.

Glycemic Assessment Protocols

1. Hemoglobin A1c (HbA1c) Measurement:

  • Method: HbA1c levels were typically determined using a central laboratory to ensure consistency. High-Performance Liquid Chromatography (HPLC) is a standard, validated method for HbA1c assessment in large clinical trials.

  • Sample: Whole blood samples were collected in EDTA-containing tubes.

  • Procedure: Samples were collected at screening, baseline, and at specified intervals throughout the study (e.g., weeks 12 and 24). The analysis was performed according to the National Glycohemoglobin Standardization Program (NGSP) standards.

2. Fasting Plasma Glucose (FPG) Measurement:

  • Method: FPG was measured using a validated enzymatic method, such as the hexokinase or glucose oxidase method, performed on a certified automated analyzer.

  • Sample: Venous blood samples were collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).

  • Procedure: Patients were required to fast for at least 8-10 hours overnight prior to the blood draw. Samples were collected at baseline and at regular intervals during the trial. Plasma was separated by centrifugation shortly after collection and analyzed.

3. Postprandial Glucose (PPG) Measurement:

  • Method: PPG was assessed following a standardized meal or an oral glucose tolerance test (OGTT).[5] Plasma glucose was measured using the same enzymatic methods as for FPG.

  • Sample: Venous blood samples were collected in tubes containing a glycolysis inhibitor.

  • Procedure for OGTT: After an overnight fast, a baseline blood sample was drawn. The patient then consumed a beverage containing 75g of glucose. Blood samples were subsequently drawn at timed intervals, typically 1 and 2 hours post-ingestion, to measure the glucose response.[6][7][8][9] The area under the curve (AUC) for PPG was often calculated to represent the total glycemic excursion.[1][5]

III. Signaling Pathways and Experimental Workflow

Signaling Pathways

The enhanced glycemic control observed with this compound combination therapy stems from the complementary mechanisms of action of the constituent drugs.

Saxagliptin_Mechanism cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) release Pancreatic Beta-cells Pancreatic Beta-cells Incretins (GLP-1, GIP)->Pancreatic Beta-cells stimulate Pancreatic Alpha-cells Pancreatic Alpha-cells Incretins (GLP-1, GIP)->Pancreatic Alpha-cells inhibit DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increase Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decrease Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates This compound This compound This compound->DPP-4 inhibits

Caption: Mechanism of action of this compound.

Combination_Therapy_Pathways cluster_this compound This compound (DPP-4 Inhibitor) cluster_Metformin Metformin cluster_Sulfonylurea Sulfonylurea cluster_TZD Thiazolidinedione (TZD) Saxagliptin_Node Incretin System Modulation (Increased GLP-1 & GIP) Glycemic_Control Improved Glycemic Control Saxagliptin_Node->Glycemic_Control Metformin_Node AMPK Activation (Decreased Hepatic Glucose Production, Increased Insulin Sensitivity) Metformin_Node->Glycemic_Control Sulfonylurea_Node ATP-sensitive K+ Channel Closure (Increased Insulin Secretion) Sulfonylurea_Node->Glycemic_Control TZD_Node PPARγ Activation (Increased Insulin Sensitivity) TZD_Node->Glycemic_Control

Caption: Complementary signaling pathways in combination therapy.

Experimental Workflow

The clinical trials assessing this compound combination therapy followed a standardized workflow to ensure data integrity and patient safety.

Experimental_Workflow Screening Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Screening->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Visit Baseline Visit (HbA1c, FPG, PPG, Demographics) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_A This compound + Background Therapy Randomization->Treatment_A Treatment_B Placebo + Background Therapy Randomization->Treatment_B Follow_up_Visits Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_A->Follow_up_Visits Treatment_B->Follow_up_Visits Endpoint_Assessment Primary & Secondary Endpoint Assessment (HbA1c, FPG, PPG) Follow_up_Visits->Endpoint_Assessment Safety_Monitoring Adverse Event Monitoring Follow_up_Visits->Safety_Monitoring Data_Analysis Data_Analysis Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: A typical clinical trial workflow.

References

A Comparative Guide to Analytical Methods for the Quantification of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative determination of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a cross-validation of reported High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry methods, summarizing their performance based on experimental data from published studies.

Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound quantification is summarized below. The tables highlight key validation parameters as per the International Council for Harmonisation (ICH) guidelines, allowing for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: Comparison of RP-HPLC Methods for this compound Quantification
Parameter Method 1 Method 2 Method 3 (in human plasma)
Stationary Phase Grace C18 (250mm x 4.6ID, 5µm)[1]Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[2]Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol: Water (80:20 v/v)[1]Acetonitrile: Phosphate Buffer (pH 4.6) (45:55 v/v)[2]0.1% Ortho Phosphoric Acid: Acetonitrile (50:50)[3]
Flow Rate 0.8 ml/min[1]1.0 ml/min[2]1.0 ml/min[3]
Detection Wavelength 212 nm[1]245 nm[2]254 nm[3]
Retention Time 4.196 min[1]2.1 ± 0.01 min[2]5.173 min[3]
Linearity Range 10 - 50 µg/ml[1]6 - 14 µg/ml[2]0.01 - 0.5 µg/mL[3]
Correlation Coefficient (r²) 0.999[1]0.9999[2]0.998[3]
Accuracy (% Recovery) < 2% RSD[1]Data not specified98.33 - 101.29%[3]
Precision (% RSD) < 2%[1]Intraday: 0.224, Interday: 0.521[2]Data not specified
LOD Not specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specified
Table 2: HPTLC Method for this compound Quantification
Parameter Method Details
Stationary Phase Silica gel aluminum plate 60 F254 (10 x 10 cm)[4]
Mobile Phase Methanol: Chloroform (6:4 v/v)[4]
Detection Wavelength 222 nm[4]
Rf Value 0.50 ± 0.02[4]
Linearity Range 400 - 1200 ng/spot[4]
Correlation Coefficient (r²) 0.998[4]
Accuracy (% Recovery) 98% to 102%[4]
Precision (% RSD) < 2%[4]
LOD 7.96 ng/spot[4]
LOQ 26.54 ng/spot[4]
Table 3: UV-Visible Spectrophotometric Methods for this compound Quantification
Parameter Method 1 Method 2 Method 3 (Charge Transfer Complex)
Solvent/Reagent Methanol0.1N HClDDQ in Methanol
λmax 281 nm[5]204 nm461 nm
Linearity Range 1 - 18 µg/ml[5]2 - 10 µg/ml50 - 300 µg/ml
Correlation Coefficient (r²) 0.999[5]0.99068Not specified
Accuracy (% Recovery) 98.26 - 101.143%[5]Not specifiedNot specified
Precision (% RSD) Method Precision: 0.0807%[5]Not specifiedNot specified
LOD Not specifiedNot specifiedNot specified
LOQ Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below.

RP-HPLC Method 1 Protocol[1]
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Grace C18 (250mm x 4.6ID, 5µm particle size).

  • Mobile Phase: A mixture of Methanol and Water in a ratio of 80:20 (v/v).

  • Flow Rate: 0.8 ml/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of 212 nm.

  • Standard Solution Preparation: A stock solution of this compound hydrochloride is prepared by dissolving 10 mg of the standard in a 10 ml volumetric flask with the mobile phase. Working standards are prepared by diluting the stock solution to concentrations ranging from 10 to 50 µg/ml.

  • Sample Preparation: For bulk drug analysis, a solution of known concentration is prepared in the mobile phase. For formulations, a quantity of powdered tablets equivalent to 10 mg of this compound is dissolved in the mobile phase, sonicated, filtered, and diluted to the desired concentration.

HPTLC Method Protocol[4]
  • Chromatographic System: A High-Performance Thin-Layer Chromatography system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm).

  • Mobile Phase: A mixture of Methanol and Chloroform in a ratio of 6:4 (v/v).

  • Application: Standard and sample solutions are applied to the plate as bands.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: The developed plate is scanned densitometrically at 222 nm.

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution to concentrations ranging from 400 to 1200 ng/spot.

  • Sample Preparation: An amount of powdered tablets equivalent to 10 mg of this compound is dissolved in methanol, sonicated, filtered, and the filtrate is used for application on the HPTLC plate.

UV-Visible Spectrophotometry Method 1 Protocol[5]
  • Instrument: A UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): 281 nm.

  • Standard Solution Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the standard in 100 ml of methanol. Working standards are prepared by diluting the stock solution to concentrations ranging from 1 to 18 µg/ml.

  • Sample Preparation: A quantity of powdered tablets equivalent to 10 mg of this compound is dissolved in methanol, sonicated for 15 minutes, and the volume is made up to 100 ml with methanol. The solution is then filtered, and the filtrate is diluted to fall within the linearity range.

  • Measurement: The absorbance of the sample solution is measured against a methanol blank, and the concentration is determined from the calibration curve.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods. This process ensures that alternative methods produce comparable and reliable results.

Analytical_Method_Cross_Validation start Start: Define Analytical Methods for Comparison method_A Method A (e.g., RP-HPLC) start->method_A method_B Method B (e.g., HPTLC) start->method_B method_C Method C (e.g., UV-Vis) start->method_C validation_A Perform Full Validation of Method A (ICH) method_A->validation_A validation_B Perform Full Validation of Method B (ICH) method_B->validation_B validation_C Perform Full Validation of Method C (ICH) method_C->validation_C sample_prep Prepare Identical Batches of Samples (Bulk/Formulation) validation_A->sample_prep validation_B->sample_prep validation_C->sample_prep analysis_A Analyze Samples using Method A sample_prep->analysis_A analysis_B Analyze Samples using Method B sample_prep->analysis_B analysis_C Analyze Samples using Method C sample_prep->analysis_C data_comp Compare Results: - Assay - Impurity Profile - Statistical Analysis (t-test, F-test) analysis_A->data_comp analysis_B->data_comp analysis_C->data_comp conclusion Conclusion: - Method Equivalency - Selection of Optimal Method data_comp->conclusion

References

A Head-to-Head Battle: In Vivo Comparison of Saxagliptin and Vildagliptin on Incretin Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between dipeptidyl peptidase-4 (DPP-4) inhibitors is critical for advancing diabetes therapy. This guide provides an objective, data-driven comparison of two widely used DPP-4 inhibitors, Saxagliptin and Vildagliptin, with a specific focus on their in vivo effects on incretin potentiation.

Dipeptidyl peptidase-4 (DPP-4) inhibitors exert their therapeutic effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] This leads to elevated levels of active incretins, which in turn enhance glucose-dependent insulin secretion, suppress glucagon release, and ultimately improve glycemic control.[1][2][3] While this compound and Vildagliptin share this common mechanism, their distinct molecular structures and pharmacokinetic profiles may lead to differences in their in vivo performance.

Quantitative Comparison of Glycemic Control

A head-to-head clinical trial conducted in Chinese patients with type 2 diabetes inadequately controlled with dual combination therapy provides valuable insights into the comparative efficacy of this compound and Vildagliptin on key glycemic parameters.

ParameterThis compound (5 mg once daily)Vildagliptin (50 mg twice daily)Key Findings
Change in HbA1c (%) -1.2%-1.3%No significant difference between the groups.[4][5]
Change in Fasting Blood Glucose (FBG) (mmol/L) -1.8 mmol/L-2.4 mmol/LVildagliptin showed a greater reduction in FBG compared to this compound.[4][5]
Change in 2-hour Postprandial Blood Glucose (P2hBG) (mmol/L) -3.4 mmol/L-3.7 mmol/LNo significant difference between the groups.[4][5]
Proportion of patients achieving HbA1c < 7% 59%65%No significant difference between the groups.[4][5]

Incretin Potentiation: A Closer Look at the Mechanism

While direct head-to-head data on the comparative potentiation of GLP-1 and GIP by this compound and Vildagliptin in a single in vivo study is limited, we can infer their effects from their DPP-4 inhibition profiles and individual studies.

Vildagliptin has been shown to block the inactivation of GLP-1 and GIP, leading to elevated levels of these incretin hormones that are maintained over a 24-hour period.[6][7] One study demonstrated that Vildagliptin treatment led to a significant increase in GLP-1 levels.[8]

A study comparing the DPP-4 inhibition profiles of once-daily this compound and twice-daily Vildagliptin found that at trough concentrations, Vildagliptin (administered twice daily) provided a level of DPP-4 inhibition that was similar to or greater than that of this compound.[9] This sustained and high level of DPP-4 inhibition throughout the dosing interval is crucial for maximizing the potentiation of incretin hormones.

The covalent binding mechanism of these drugs to the DPP-4 enzyme also differs. Vildagliptin is considered a pseudo-irreversible inhibitor, dissociating from the enzyme mainly through a slower hydrolysis pathway. In contrast, this compound's inhibition is reversible, with the drug dissociating more readily through the reverse of the covalent bonding process.[10] This difference in binding kinetics could influence the duration and extent of DPP-4 inhibition in vivo, and consequently, the potentiation of incretin hormones.

Experimental Protocols

To provide a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is a standard method to assess in vivo glucose tolerance and the efficacy of antihyperglycemic agents.

Procedure:

  • Animal Model: Male C57Bl/6JRj mice are typically used.

  • Fasting: Mice are fasted for 6 hours prior to the test.

  • Drug Administration: The DPP-4 inhibitor (e.g., this compound or Vildagliptin) or vehicle (control) is administered orally via gavage 30 minutes before the glucose challenge.

  • Glucose Challenge: A solution of D-glucose (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose load.

  • Analysis: Blood glucose levels are measured using a glucometer. Plasma samples can also be collected for the measurement of insulin, GLP-1, and GIP levels using specific ELISA kits.

Measurement of Plasma DPP-4 Activity Ex Vivo

This assay is used to determine the extent of DPP-4 inhibition in plasma samples from subjects treated with a DPP-4 inhibitor.

Procedure:

  • Blood Collection: Whole blood is collected from subjects at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Enzyme Activity Assay:

    • A fluorometric or chromogenic substrate for DPP-4 (e.g., Gly-Pro-AMC or Gly-Pro-pNA) is added to the plasma samples.

    • The rate of cleavage of the substrate by DPP-4 is measured over time using a fluorometer or spectrophotometer.

    • The DPP-4 activity is calculated based on the rate of product formation.

    • The percentage of DPP-4 inhibition is determined by comparing the activity in samples from treated subjects to that in samples from placebo-treated or baseline subjects.

Mixed-Meal Tolerance Test (MMTT) in Humans

This test assesses postprandial glucose control and the effects of a drug on α- and β-cell function in a more physiological setting than an OGTT.

Procedure:

  • Patient Population: Patients with type 2 diabetes.

  • Standardized Meal: After an overnight fast, patients consume a standardized liquid meal (e.g., containing a specific amount of carbohydrates, protein, and fat).

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals (e.g., every 30 minutes) for up to 3-4 hours after the meal.

  • Analysis: Plasma samples are analyzed for glucose, insulin, C-peptide, glucagon, and incretin (GLP-1 and GIP) concentrations.

  • Assessment of β-cell function: Indices such as the insulinogenic index can be calculated to assess insulin secretion in response to the meal.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of DPP-4 inhibitor action.

Incretin_Potentiation_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Suppression (α-cells)->Hepatic Glucose Production Reduced Active Incretins->Insulin Release (β-cells) Active Incretins->Glucagon Suppression (α-cells) DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degradation Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitors (this compound, Vildagliptin) DPP-4 Inhibitors (this compound, Vildagliptin) DPP-4 Inhibitors (this compound, Vildagliptin)->DPP-4 Enzyme Inhibition Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose

Caption: Signaling pathway of incretin potentiation by DPP-4 inhibitors.

Experimental_Workflow cluster_preclinical Preclinical (Animal Model) cluster_clinical Clinical (Human Subjects) A Animal Selection (e.g., Mice) B Drug Administration (this compound/Vildagliptin) A->B C Oral Glucose Tolerance Test (OGTT) B->C D Blood Sampling & Analysis (Glucose, Incretins) C->D I Comparative Efficacy & Safety Assessment D->I E Patient Recruitment (Type 2 Diabetes) F Randomized Treatment (this compound/Vildagliptin) E->F G Mixed-Meal Tolerance Test (MMTT) F->G H Data Collection & Analysis (Glycemic & Hormonal Parameters) G->H H->I

Caption: General experimental workflow for in vivo comparison.

Logical_Relationship A DPP-4 Inhibition (this compound/Vildagliptin) B Increased Active Incretin Levels (GLP-1, GIP) A->B C Enhanced Glucose-Dependent Insulin Secretion B->C D Suppressed Glucagon Secretion B->D E Improved Glycemic Control (Lower HbA1c, FBG, PPG) C->E D->E

Caption: Logical flow from DPP-4 inhibition to glycemic control.

References

Saxagliptin's Cardiovascular Profile: An In-depth Analysis of SAVOR-TIMI 53 and Comparison with Other DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the SAVOR-TIMI 53 trial reveals a neutral effect of saxagliptin on major adverse cardiovascular events but raises a noteworthy concern regarding an increased risk of hospitalization for heart failure. This guide provides a detailed comparison of this compound's cardiovascular outcome data with other leading dipeptidyl peptidase-4 (DPP-4) inhibitors, supported by experimental data and proposed mechanistic pathways for researchers, scientists, and drug development professionals.

The this compound Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial was a landmark study designed to evaluate the cardiovascular safety of the DPP-4 inhibitor this compound in patients with type 2 diabetes at high risk for cardiovascular events.[1][2] The trial demonstrated that this compound was non-inferior to placebo for the primary composite endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[3][4] However, the study also yielded an unexpected finding: a statistically significant 27% increase in the rate of hospitalization for heart failure in the this compound group compared to placebo.[5][6]

This finding has prompted extensive discussion and further research into the cardiovascular effects of DPP-4 inhibitors as a class. To provide a clear perspective, this guide synthesizes the quantitative data from SAVOR-TIMI 53 and compares it with findings from other major cardiovascular outcome trials (CVOTs) for DPP-4 inhibitors, including sitagliptin (TECOS), alogliptin (EXAMINE), and linagliptin (CARMELINA and CAROLINA).

Comparative Analysis of Cardiovascular Outcomes

The following tables summarize the key cardiovascular outcomes from the major CVOTs of DPP-4 inhibitors, allowing for a direct comparison of their performance.

Table 1: Primary and Major Secondary Cardiovascular Outcomes

Trial (Drug)Primary Endpoint (MACE)Cardiovascular DeathMyocardial InfarctionIschemic Stroke
SAVOR-TIMI 53 (this compound) HR 1.00 (95% CI 0.89-1.12)HR 1.03 (95% CI 0.87-1.22)HR 0.95 (95% CI 0.79-1.16)HR 1.11 (95% CI 0.88-1.39)
TECOS (Sitagliptin) HR 0.98 (95% CI 0.88-1.09)HR 1.03 (95% CI 0.89-1.19)HR 0.90 (95% CI 0.76-1.07)HR 0.97 (95% CI 0.79-1.19)
EXAMINE (Alogliptin) HR 0.96 (95% CI 0.80-1.16)HR 0.85 (95% CI 0.66-1.10)HR 1.00 (95% CI 0.77-1.31)HR 1.11 (95% CI 0.72-1.71)
CARMELINA (Linagliptin) HR 1.02 (95% CI 0.89-1.17)HR 0.96 (95% CI 0.78-1.18)HR 1.11 (95% CI 0.89-1.38)HR 1.03 (95% CI 0.76-1.38)

MACE (Major Adverse Cardiovascular Events) is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal ischemic stroke. HR = Hazard Ratio; CI = Confidence Interval.

Table 2: Hospitalization for Heart Failure and All-Cause Mortality

Trial (Drug)Hospitalization for Heart FailureAll-Cause Mortality
SAVOR-TIMI 53 (this compound) HR 1.27 (95% CI 1.07-1.51)HR 1.11 (95% CI 0.96-1.27)
TECOS (Sitagliptin) HR 1.00 (95% CI 0.83-1.20)HR 1.01 (95% CI 0.90-1.14)
EXAMINE (Alogliptin) HR 1.07 (95% CI 0.79-1.46)HR 0.88 (95% CI 0.71-1.09)
CARMELINA (Linagliptin) HR 0.90 (95% CI 0.74-1.08)HR 1.00 (95% CI 0.86-1.17)

HR = Hazard Ratio; CI = Confidence Interval.

While all four major DPP-4 inhibitors demonstrated a neutral effect on the primary MACE endpoint, the data for hospitalization for heart failure reveals a key difference. The SAVOR-TIMI 53 trial showed a statistically significant increased risk with this compound.[4][5] In contrast, the TECOS, EXAMINE, and CARMELINA trials did not find a significant increase in this risk for sitagliptin, alogliptin, and linagliptin, respectively.[7][8][9] Meta-analyses of cardiovascular outcome trials of DPP-4 inhibitors have generally shown a neutral effect on major cardiovascular events, though the signal for heart failure with this compound remains a point of distinction.[4][10]

Experimental Protocols: A Look into SAVOR-TIMI 53

To understand the context of these findings, it is essential to review the methodology of the SAVOR-TIMI 53 trial.

SAVOR-TIMI 53 Trial Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, event-driven trial.[2][7]

  • Patient Population: 16,492 patients with type 2 diabetes who had either a history of established cardiovascular disease or multiple risk factors for vascular disease.[10][11]

  • Intervention: Patients were randomly assigned to receive either this compound (5 mg or 2.5 mg for patients with moderate to severe renal impairment) or a matching placebo, in addition to their standard medical care.[2][7]

  • Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[2][10]

  • Secondary Endpoints: Included the primary composite endpoint plus hospitalization for heart failure, coronary revascularization, or unstable angina, as well as individual components of the primary endpoint and all-cause mortality.[10]

  • Follow-up: The median follow-up duration was 2.1 years.[5]

  • Endpoint Adjudication: All primary and secondary endpoint events were adjudicated by an independent clinical events committee blinded to treatment assignment.[12]

Visualizing the Trial and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate the logical flow of the SAVOR-TIMI 53 trial and the proposed signaling pathways that may underlie the observed cardiovascular effects of this compound.

SAVOR_TIMI_53_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (Median 2.1 years) cluster_endpoints Endpoint Adjudication cluster_outcomes Primary & Key Secondary Outcomes start_end start_end process process decision decision outcome outcome data data p1 16,492 Patients with T2DM and High CV Risk rand Randomization (1:1) p1->rand saxa This compound (n=8,280) rand->saxa This compound Group placebo Placebo (n=8,212) rand->placebo Placebo Group adjudication Independent Blinded Adjudication saxa->adjudication placebo->adjudication mace Primary MACE (CV Death, MI, Stroke) adjudication->mace hfh Hospitalization for Heart Failure adjudication->hfh

SAVOR-TIMI 53 Trial Workflow

Saxagliptin_HF_Pathway inhibitor inhibitor enzyme enzyme substrate substrate pathway pathway outcome outcome saxa This compound dpp4 DPP-4 saxa->dpp4 Inhibits sdf1 SDF-1α dpp4->sdf1 Degrades npy Neuropeptide Y (NPY) dpp4->npy Degrades subp Substance P dpp4->subp Degrades symp Sympathetic Nervous System Activation sdf1->symp npy->symp subp->symp beta_ad β-adrenergic Receptor Stimulation symp->beta_ad cardio Potential for Cardiomyocyte Apoptosis beta_ad->cardio hf Increased Risk of Hospitalization for Heart Failure cardio->hf

Proposed Pathway for Increased Heart Failure Risk

The unexpected finding of increased hospitalization for heart failure with this compound in the SAVOR-TIMI 53 trial has led to several proposed mechanisms. One leading hypothesis suggests that the inhibition of DPP-4 by this compound leads to an accumulation of certain substrates beyond the well-known incretins, GLP-1 and GIP.[11][13] These substrates include stromal cell-derived factor-1α (SDF-1α), neuropeptide Y (NPY), and substance P.[11][13] Elevated levels of these neuropeptides may lead to activation of the sympathetic nervous system, which in turn can stimulate β-adrenergic receptors in the heart.[11] Chronic overstimulation of these receptors is known to be cardiotoxic and can contribute to the development and exacerbation of heart failure.[11]

References

Saxagliptin as Add-On Therapy to Metformin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers navigating the landscape of type 2 diabetes (T2DM) therapeutics, this guide provides a comprehensive comparison of saxagliptin as an add-on therapy to metformin. Grounded in experimental data from key clinical trials, this document objectively evaluates this compound's performance against other prominent second-line treatment options.

Efficacy and Safety Profile of this compound Add-On Therapy

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant efficacy in improving glycemic control in patients with T2DM inadequately controlled on metformin alone. Clinical trials have consistently shown that the addition of this compound leads to statistically significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) compared to placebo.[1][2][3][4] The therapy is generally well-tolerated, with a low risk of hypoglycemia when not used in combination with insulin or sulfonylureas.[5][6][7]

Comparative Efficacy of this compound

To provide a clear perspective on this compound's positioning in the T2DM treatment algorithm, this section compares its efficacy with other commonly used add-on therapies to metformin.

1. Comparison with Placebo:

Randomized controlled trials have established a clear benefit of adding this compound to metformin. In a 24-week study, patients receiving this compound (2.5 mg or 5 mg daily) in addition to metformin experienced a significant mean decrease in HbA1c from baseline compared to an increase in the placebo group.[2][3][4] A greater proportion of patients in the this compound groups achieved the therapeutic target of HbA1c <7.0%.[1][2][4]

2. Comparison with Other DPP-4 Inhibitors (Sitagliptin):

Head-to-head trials comparing this compound with another DPP-4 inhibitor, sitagliptin, have demonstrated non-inferiority in terms of glycemic control.[5][6] An 18-week, double-blind trial showed that both this compound 5 mg and sitagliptin 100 mg, when added to metformin, resulted in similar reductions in HbA1c.[5][6] The incidence of adverse events and hypoglycemia was also comparable between the two groups.[5][6]

3. Comparison with Sulfonylureas (Glipizide):

In a 52-week, active-controlled trial, this compound 5 mg/day as an add-on to metformin was found to be non-inferior to glipizide (titrated up to 20 mg/day) in reducing HbA1c.[1] However, the this compound group experienced a significantly lower incidence of hypoglycemia compared to the glipizide group.[7]

4. Comparison with SGLT2 Inhibitors (Dapagliflozin):

A post-hoc analysis of a 24-week clinical trial compared the efficacy of dapagliflozin 10 mg and this compound 5 mg as add-on therapies to metformin.[8] Dapagliflozin demonstrated significantly greater reductions in HbA1c, FPG, body weight, and systolic blood pressure compared to this compound.[9][8] However, genital infections were more common in the dapagliflozin group.

Data Presentation

The following tables summarize the key quantitative data from the comparative clinical trials.

Table 1: Efficacy of this compound as Add-on to Metformin vs. Placebo (24 Weeks)

ParameterThis compound 2.5 mg + MetforminThis compound 5 mg + MetforminPlacebo + Metformin
Adjusted Mean Change in HbA1c from Baseline (%) -0.59[3][4]-0.69[3][4]+0.13[3][4]
Adjusted Mean Change in FPG from Baseline (mg/dL) -14.31[3][4]-22.03[3][4]+1.24[3][4]
Patients Achieving HbA1c <7.0% (%) 37[2][4]44[2][4]17[2][4]
Mean Change in Body Weight (kg) -0.5 to -1.4[1]-0.5 to -1.4[1]-0.5 to -1.4[1]
Incidence of Hypoglycemia (%) 7.8[7]5.8[7]5.0[7]

Table 2: Efficacy of this compound vs. Sitagliptin as Add-on to Metformin (18 Weeks)

ParameterThis compound 5 mg + MetforminSitagliptin 100 mg + Metformin
Adjusted Mean Change in HbA1c from Baseline (%) -0.52[5][6]-0.62[5][6]
Mean Change in Body Weight (kg) -0.4[5][6]-0.4[5][6]
Incidence of Hypoglycemia (%) ~3[5][6]~3[5][6]

Table 3: Efficacy of this compound vs. Glipizide as Add-on to Metformin (52 Weeks)

ParameterThis compound 5 mg + MetforminGlipizide + Metformin
Mean Change in HbA1c from Baseline (%) Non-inferior to Glipizide[1]Non-inferior to this compound[1]
Incidence of Hypoglycemia (%) 3.0[7]36.3[7]

Table 4: Efficacy of this compound vs. Dapagliflozin as Add-on to Metformin (24 Weeks)

ParameterThis compound 5 mg + MetforminDapagliflozin 10 mg + Metformin
Adjusted Mean Change in HbA1c from Baseline (%) -0.88[8]-1.20[8]
Mean Difference in HbA1c (%) --0.32 (p < 0.005)
Mean Change in Body Weight (kg) --2.39 (p < 0.0001)
Mean Change in Systolic Blood Pressure (mmHg) --3.89 (p < 0.001)
Incidence of Genital Infections (%) 0.66.0

Experimental Protocols

The data presented above are derived from randomized, controlled clinical trials with robust methodologies.

General Experimental Workflow:

The typical workflow for these clinical trials involved screening and enrolling adult patients with T2DM who had inadequate glycemic control (defined by a specific HbA1c range, e.g., 7.0-10.5%) despite being on a stable dose of metformin (typically ≥1500 mg/day).[2][6][10][11] Following a lead-in period to ensure stable background medication, patients were randomized to receive the investigational drug (e.g., this compound) or a comparator (placebo or active drug) in a double-blind manner. The treatment duration varied from 18 to 52 weeks.[5][6][11] The primary efficacy endpoint was typically the change in HbA1c from baseline to the end of the study. Secondary endpoints often included changes in FPG, PPG, body weight, and the proportion of patients achieving an HbA1c target of <7.0%. Safety and tolerability were assessed by monitoring adverse events, including hypoglycemic events.[6][11][12]

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening Enrollment Enrollment of T2DM Patients (on stable metformin) Screening->Enrollment Randomization Randomization Enrollment->Randomization This compound This compound + Metformin Randomization->this compound Comparator Comparator + Metformin (Placebo, Sitagliptin, Glipizide, etc.) Randomization->Comparator FollowUp Treatment Period (18-52 weeks) This compound->FollowUp Comparator->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

Caption: Generalized workflow of a randomized controlled trial for add-on therapy.

Signaling Pathways

This compound's mechanism of action is centered on the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP. These hormones, in turn, stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells, ultimately leading to improved glycemic control.

G cluster_intestine Intestine cluster_pancreas Pancreas Food Intake Food Intake GLP-1 & GIP GLP-1 & GIP Food Intake->GLP-1 & GIP β-cells β-cells GLP-1 & GIP->β-cells Stimulates α-cells α-cells GLP-1 & GIP->α-cells Suppresses DPP-4 DPP-4 GLP-1 & GIP->DPP-4 Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production This compound This compound This compound->DPP-4 Inhibition Improved Glycemic Control Improved Glycemic Control Glucose Uptake->Improved Glycemic Control Hepatic Glucose Production->Improved Glycemic Control

Caption: Mechanism of action of this compound via DPP-4 inhibition.

References

A Comparative Analysis of the Metabolic Pathways of Saxagliptin and Other Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of saxagliptin and other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including sitagliptin, vildagliptin, linagliptin, and alogliptin. Understanding the distinct metabolic profiles of these agents is crucial for predicting their pharmacokinetic behavior, potential for drug-drug interactions, and suitability for different patient populations.

Key Metabolic Differences Among Gliptins

The gliptin class of oral antihyperglycemic agents exhibits significant variability in its metabolic pathways. While all effectively inhibit the DPP-4 enzyme, their routes of metabolism and elimination are diverse. This compound is unique in that it is extensively metabolized by the cytochrome P450 (CYP) 3A4/5 enzyme system to an active metabolite, 5-hydroxy this compound, which is about half as potent as the parent drug.[1][2][3] This contrasts with other gliptins that undergo minimal to no CYP-mediated metabolism.

Sitagliptin is primarily excreted unchanged in the urine, with only a minor portion undergoing metabolism by CYP3A4 and, to a lesser extent, CYP2C8.[4][5] Vildagliptin's primary route of elimination is hydrolysis to an inactive metabolite, a pathway not dependent on CYP enzymes.[6][7] Linagliptin stands out as it is predominantly eliminated unchanged in the feces via biliary excretion, with very little metabolism.[8][9][10] Alogliptin also undergoes limited metabolism, mainly through CYP2D6 and CYP3A4, and is largely excreted unchanged in the urine.[11][12]

These differences in metabolism have important clinical implications. For instance, the significant reliance of this compound on CYP3A4/5 necessitates caution when co-administered with strong inhibitors or inducers of these enzymes.[1] Conversely, the minimal CYP involvement in the metabolism of vildagliptin and linagliptin suggests a lower potential for CYP-mediated drug-drug interactions.

Quantitative Comparison of Gliptin Metabolism

The following table summarizes key quantitative parameters related to the metabolism and excretion of this compound and other gliptins.

ParameterThis compoundSitagliptinVildagliptinLinagliptinAlogliptin
Primary Metabolic Pathway CYP3A4/5 oxidation[2][3]Minimal, CYP3A4 & CYP2C8[5]Hydrolysis[6][7]Minimal to no metabolism[8][9]Minimal, CYP2D6 & CYP3A4[11]
Major Metabolite(s) 5-hydroxy this compound (active)[2][3]Six minor metabolites (inactive)[13]LAY151 (inactive carboxylic acid metabolite)[6][14]CD 1790 (inactive)[9]M-I (N-demethylated, active), M-II (N-acetylated, inactive)[11][15]
% Excreted Unchanged in Urine ~24%[2]~79%[5][13]~23%[7]~5%[8]~60-76%[11][12]
% Excreted as Metabolites in Urine ~36% as 5-hydroxy this compound[2]~16%[13]~57% as LAY151[6][14]Not a major route<1% as M-I, <6% as M-II[15]
Primary Route of Excretion Renal (urine) and Hepatic (feces)[2]Renal (urine)[5][13]Renal (urine)[7]Biliary/Fecal[8][9]Renal (urine)[11][12]

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary metabolic pathways for each of the compared gliptins.

Saxagliptin_Metabolism This compound This compound Metabolite 5-hydroxy this compound (Active) This compound->Metabolite CYP3A4/5 (Oxidation) Excretion_Parent Renal Excretion (Urine, ~24%) This compound->Excretion_Parent Fecal_Excretion Fecal Excretion (~22%) This compound->Fecal_Excretion Excretion_Metabolite Renal Excretion (Urine, ~36%) Metabolite->Excretion_Metabolite

Figure 1: Metabolic pathway of this compound.

Sitagliptin_Metabolism Sitagliptin Sitagliptin Metabolites Minor Metabolites (Inactive) Sitagliptin->Metabolites CYP3A4, CYP2C8 (Minor pathway) Renal_Excretion_Unchanged Renal Excretion (Urine, ~79% unchanged) Sitagliptin->Renal_Excretion_Unchanged Fecal_Excretion Fecal Excretion (~13%) Sitagliptin->Fecal_Excretion Renal_Excretion_Metabolites Renal Excretion (Urine, ~16% as metabolites) Metabolites->Renal_Excretion_Metabolites

Figure 2: Metabolic pathway of Sitagliptin.

Vildagliptin_Metabolism Vildagliptin Vildagliptin Metabolite LAY151 (Inactive) Vildagliptin->Metabolite Hydrolysis (Non-CYP) Excretion_Parent Renal Excretion (Urine, ~23% unchanged) Vildagliptin->Excretion_Parent Excretion_Metabolite Renal Excretion (Urine, ~57% as metabolite) Metabolite->Excretion_Metabolite

Figure 3: Metabolic pathway of Vildagliptin.

Linagliptin_Metabolism Linagliptin Linagliptin Fecal_Excretion Biliary/Fecal Excretion (~85% unchanged) Linagliptin->Fecal_Excretion Renal_Excretion Renal Excretion (Urine, ~5% unchanged) Linagliptin->Renal_Excretion

Figure 4: Metabolic pathway of Linagliptin.

Alogliptin_Metabolism Alogliptin Alogliptin Metabolites Minor Metabolites (M-I: active, M-II: inactive) Alogliptin->Metabolites CYP2D6, CYP3A4 (Minor pathway) Renal_Excretion_Unchanged Renal Excretion (Urine, ~60-76% unchanged) Alogliptin->Renal_Excretion_Unchanged Fecal_Excretion Fecal Excretion (~13%) Alogliptin->Fecal_Excretion Renal_Excretion_Metabolites Renal Excretion (Urine, <7% as metabolites) Metabolites->Renal_Excretion_Metabolites

Figure 5: Metabolic pathway of Alogliptin.

Experimental Protocols

The characterization of the metabolic pathways of gliptins typically involves a combination of in vitro and in vivo studies. Below is a generalized experimental workflow for in vitro metabolism studies using human liver microsomes, a common methodology for assessing CYP-mediated metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Human Liver Microsomes Incubate Incubate drug with microsomes and cofactors at 37°C Microsomes->Incubate Cofactors Prepare NADPH- regenerating system Cofactors->Incubate Drug Prepare Drug Stock Solution Drug->Incubate Quench Quench reaction at various time points Incubate->Quench Analyze Analyze samples by LC-MS/MS Quench->Analyze

Figure 6: General workflow for in vitro metabolism assay.
In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability and identify the metabolites of a gliptin in human liver microsomes.

Materials:

  • Test gliptin (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Preparation: Test compounds are typically dissolved in a suitable solvent like DMSO to prepare stock solutions.[16] Human liver microsomes are thawed on ice immediately before use.[17][18] An NADPH-regenerating system is prepared to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[16]

  • Incubation: The incubation mixture, prepared in a 96-well plate format, typically contains the test compound at a specific concentration (e.g., 1-10 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.[19] The reaction is initiated by adding the NADPH-regenerating system.[16][18] The plate is then incubated at 37°C with gentle shaking.

  • Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.[16]

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[18] An internal standard is often included in the quenching solution for accurate quantification.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the drug and its metabolites, is then transferred for analysis.

  • LC-MS/MS Analysis: The samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13] This technique allows for the separation and quantification of the parent drug and its metabolites.

  • Data Analysis: The rate of disappearance of the parent drug is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). The identity of the metabolites is determined by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.

CYP450 Inhibition Assay

Objective: To assess the potential of a gliptin to inhibit specific CYP450 enzymes.

Procedure: This assay is similar to the metabolism study, but instead of monitoring the metabolism of the gliptin itself, a known probe substrate for a specific CYP isoform is incubated with human liver microsomes in the presence and absence of the test gliptin.[20][21] A decrease in the formation of the metabolite of the probe substrate indicates inhibition of that specific CYP enzyme by the gliptin. The concentration of the gliptin that causes 50% inhibition (IC50) is then determined.[20][22]

Conclusion

The metabolic pathways of DPP-4 inhibitors vary significantly, with this compound being the most dependent on CYP3A4/5 for its clearance. This leads to a higher potential for drug-drug interactions compared to other gliptins like vildagliptin and linagliptin, which are primarily cleared through non-CYP-mediated pathways. Sitagliptin and alogliptin are mostly excreted unchanged, with minor contributions from CYP enzymes to their limited metabolism. A thorough understanding of these metabolic differences is essential for the safe and effective use of these agents in the management of type 2 diabetes. The provided experimental outlines offer a foundational approach for the continued investigation and comparison of the metabolic profiles of existing and novel DPP-4 inhibitors.

References

A Comparative Analysis of Saxagliptin in Type 2 Diabetes Mellitus: Insights from Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of clinical trial data for Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus (T2DM). Through a detailed comparison with other therapeutic alternatives and an examination of key experimental data, this document aims to be a critical resource for researchers, scientists, and professionals involved in drug development.

Efficacy of this compound in Glycemic Control

This compound has demonstrated clinical efficacy in improving glycemic control in adults with T2DM, both as a monotherapy and as an add-on to other antihyperglycemic medications.[1][2] Clinical trials have consistently shown that this compound effectively lowers glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels.[2][3]

Table 1: Comparison of Glycemic Efficacy of DPP-4 Inhibitors
DrugDosageMean Change in HbA1c from BaselineMean Change in FPG from Baseline (mmol/L)Notes
This compound 5 mg once daily-0.5% to -0.8%[4][5]Reduction observed, but specific pooled values varyEffective as monotherapy and in combination.[1][3]
Sitagliptin 100 mg once daily-0.5% to -0.82%[5][6]Reduction observed, but specific pooled values varySimilar efficacy to this compound in head-to-head trials.[6][7]
Vildagliptin 50 mg once or twice daily-0.5% to -0.9%Greater FPG reduction compared to Sitagliptin in some studies.[8][9]
Linagliptin 5 mg once dailySimilar to other DPP-4 inhibitorsNo dose adjustment needed in renal impairment.Indirect comparisons suggest similar efficacy to this compound.[10]

Safety and Tolerability Profile

This compound is generally well-tolerated.[1] The most commonly reported adverse events in clinical trials include upper respiratory tract infections, urinary tract infections, and headaches.[1][2] The incidence of hypoglycemia with this compound is low, comparable to placebo, particularly when not used in combination with insulin or sulfonylureas.[1][6]

Cardiovascular Outcomes: The SAVOR-TIMI 53 Trial

The this compound Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) was a large-scale, randomized, double-blind, placebo-controlled trial designed to evaluate the cardiovascular safety of this compound in patients with T2DM and a history or high risk of cardiovascular events.[11][12][13]

The trial met its primary safety objective, demonstrating that this compound did not increase the risk of the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke compared to placebo.[12][13] However, the trial did not show a superiority of this compound in reducing these events.[13]

An unexpected finding from the SAVOR-TIMI 53 trial was a statistically significant 27% increased risk of hospitalization for heart failure in the this compound group compared to the placebo group (3.5% vs. 2.8%).[14] This has led to updated warnings on the drug's label.

Table 2: Key Safety Outcomes from the SAVOR-TIMI 53 Trial
OutcomeThis compound (n=8,280)Placebo (n=8,212)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint (CV death, non-fatal MI, non-fatal ischemic stroke) 7.3%7.2%1.00 (0.89 to 1.12)0.99 (for superiority)
Hospitalization for Heart Failure 3.5%2.8%1.27 (1.07 to 1.51)0.007
All-cause Mortality 4.9%4.2%1.11 (0.96 to 1.27)0.15
Hypoglycemia (major) 2.1%1.3%1.56 (1.23 to 1.97)<0.001

Experimental Protocols

Measurement of Glycated Hemoglobin (HbA1c)

A standardized protocol for the measurement of HbA1c is crucial for the reliability of clinical trial data.

  • Specimen Collection: Venous whole blood is collected in EDTA (lavender top) tubes.

  • Handling and Storage: Samples are gently inverted 8-10 times after collection to ensure proper mixing with the anticoagulant. For long-term storage, samples are frozen at -70°C or below.

  • Analysis: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for HbA1c measurement due to its high precision. Assays are certified by the National Glycohemoglobin Standardization Program (NGSP) to ensure traceability to the Diabetes Control and Complications Trial (DCCT) reference method.

Assessment of Cardiovascular Events

In large cardiovascular outcome trials like SAVOR-TIMI 53, a rigorous and unbiased process for the adjudication of cardiovascular events is essential.

  • Clinical Events Committee (CEC): An independent CEC, blinded to treatment allocation, is established to review and adjudicate all potential cardiovascular events.[11][13]

  • Event Reporting: Investigators report all potential cardiovascular events based on predefined criteria.

  • Adjudication Process: The CEC reviews source documents, including hospital records, laboratory results, and imaging studies, to confirm whether an event meets the prespecified endpoint definitions for outcomes such as myocardial infarction, stroke, and cardiovascular death.[11][13]

Measurement of Plasma Glucose
  • Fasting Plasma Glucose (FPG): Blood samples are collected in the morning after an overnight fast of at least 8 hours. Venous plasma is the recommended sample for diagnosis. To prevent glycolysis, samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and processed promptly.

  • Postprandial Glucose (PPG): PPG is typically measured 1 to 2 hours after the start of a meal.[2] Standardized meals are often used in clinical trial settings to ensure consistency.[12]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the signaling pathway, a typical clinical trial workflow, and a comparative logic model.

Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food Intake->Incretins stimulates release BetaCells β-cells Incretins->BetaCells stimulates AlphaCells α-cells Incretins->AlphaCells inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 inactivated by Insulin Insulin BetaCells->Insulin releases Glucagon Glucagon AlphaCells->Glucagon releases BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose lowers Glucagon->BloodGlucose raises (inhibited) This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of action of this compound.

Clinical_Trial_Workflow cluster_data Data Collection Points start Patient Recruitment (T2DM, specified criteria) screening Screening & Informed Consent start->screening randomization Randomization screening->randomization treatment Treatment Period (this compound vs. Comparator/Placebo) randomization->treatment followup Follow-up Visits (Data Collection) treatment->followup data_analysis Data Analysis followup->data_analysis efficacy Efficacy Endpoints (HbA1c, FPG, PPG) followup->efficacy safety Safety Monitoring (Adverse Events, Labs) followup->safety cv_events Cardiovascular Events followup->cv_events results Results & Publication data_analysis->results

Caption: Typical workflow of a clinical trial for a diabetes medication.

DPP4_Comparison cluster_efficacy Efficacy (HbA1c Reduction) cluster_safety Safety Profile This compound This compound Efficacy_Similar Generally Similar This compound->Efficacy_Similar Safety_Hypo Low Risk of Hypoglycemia This compound->Safety_Hypo Safety_CV Cardiovascular Safety This compound->Safety_CV Increased risk of hospitalization for heart failure (SAVOR-TIMI 53) Sitagliptin Sitagliptin Sitagliptin->Efficacy_Similar Sitagliptin->Safety_Hypo Sitagliptin->Safety_CV Neutral (TECOS) Vildagliptin Vildagliptin Vildagliptin->Efficacy_Similar Vildagliptin->Safety_Hypo Linagliptin Linagliptin Linagliptin->Efficacy_Similar Linagliptin->Safety_Hypo Linagliptin->Safety_CV Neutral (CARMELINA & CAROLINA)

Caption: Logical comparison of this compound with other DPP-4 inhibitors.

References

Assessing the Non-Glycemic Effects of Saxagliptin Versus Other Oral Antidiabetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The management of type 2 diabetes mellitus (T2DM) has evolved beyond glycemic control to encompass a broader strategy of mitigating cardiovascular and renal complications. Oral antidiabetic drugs (OADs) are now increasingly evaluated for their non-glycemic effects. Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has been the subject of extensive investigation regarding its cardiovascular safety and other systemic effects. This guide provides an objective comparison of the non-glycemic effects of this compound against other major classes of OADs, supported by data from pivotal clinical trials and mechanistic studies, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Beyond Glucose Control

This compound exerts its primary glycemic effect by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][4] By prolonging the action of these incretins, this compound enhances glucose-dependent insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels.[2][5][6]

Beyond this core mechanism, the non-glycemic effects of DPP-4 inhibition are an area of active research. Potential pleiotropic effects may be mediated through the modulation of various DPP-4 substrates involved in inflammation, immune response, and cardiovascular function.[7] Some studies suggest that this compound may have direct effects on vascular cells, suppressing inflammatory pathways and oxidative stress.[8]

cluster_0 This compound's Core Mechanism cluster_1 Potential Non-Glycemic Pathways Food Food Intake Incretins ↑ Active Incretins (GLP-1, GIP) Food->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas DPP4 DPP-4 Enzyme DPP4->Incretins Degrades This compound This compound This compound->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Vascular Vascular Endothelium Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Inflammation->Vascular OxidativeStress ↓ Oxidative Stress (e.g., NOX-4) OxidativeStress->Vascular NFkB NF-κB Pathway NFkB->Inflammation NFkB->OxidativeStress AP1 AP-1 Pathway AP1->Inflammation Saxagliptin_pleio This compound Saxagliptin_pleio->NFkB Inhibits Saxagliptin_pleio->AP1 Inhibits

Caption: Signaling pathway of this compound's glycemic and potential non-glycemic effects.

Comparative Cardiovascular Outcomes

The cardiovascular safety of new antidiabetic drugs is a primary concern. Large-scale, randomized controlled trials, known as Cardiovascular Outcome Trials (CVOTs), have been mandated to assess these risks.

This compound vs. Placebo and Other DPP-4 Inhibitors

The landmark trial for this compound is the SAVOR-TIMI 53 (this compound Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53) trial.[7][9] This study compared this compound to placebo in patients with T2DM and a high risk for cardiovascular events.

The primary finding was that this compound was non-inferior to placebo for the primary composite endpoint of major adverse cardiovascular events (MACE), which includes cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke.[9][10] However, an unexpected and statistically significant finding was a 27% increased risk of hospitalization for heart failure (HHF) in the this compound group.[7][9][10][11] This finding has been a key point of differentiation and concern for this compound compared to other DPP-4 inhibitors like Sitagliptin (TECOS trial) and Linagliptin (CARMELINA trial), which did not show a similar increased risk.[10][12]

Trial (Drug) Primary Endpoint (MACE) Hazard Ratio (95% CI)Hospitalization for Heart Failure Hazard Ratio (95% CI)
SAVOR-TIMI 53 (this compound)1.00 (0.89 - 1.12)[9][12]1.27 (1.07 - 1.51) [9][12]
TECOS (Sitagliptin)0.98 (0.88 - 1.09)[12]1.00 (0.83 - 1.20)[12]
EXAMINE (Alogliptin)0.96 (0.80 - 1.16)[12]1.07 (0.79 - 1.46)[12]
CARMELINA (Linagliptin)1.02 (0.89 - 1.17)[12][13]0.90 (0.74 - 1.08)[12]

Data presented as Hazard Ratio (HR) with 95% Confidence Interval (CI) versus placebo. MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

Experimental Protocol: SAVOR-TIMI 53
  • Objective: To evaluate the long-term cardiovascular efficacy and safety of this compound in patients with T2DM at high risk for cardiovascular events.[11][12]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]

  • Patient Population: 16,492 patients with T2DM who had either a history of established cardiovascular disease or multiple risk factors for vascular disease.[7][9]

  • Intervention: Patients were randomly assigned to receive either this compound (5 mg daily, or 2.5 mg for those with moderate to severe renal insufficiency) or a matching placebo, in addition to their standard diabetes care.[11]

  • Primary Endpoint: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke (MACE).[9]

  • Secondary Endpoint: A composite of MACE, hospitalization for heart failure, hospitalization for unstable angina, or coronary revascularization.[10]

  • Follow-up: The median follow-up period was 2.1 years.[9][10]

cluster_workflow Cardiovascular Outcome Trial (CVOT) Workflow P Patient Population (T2DM + High CV Risk) R Randomization P->R T1 Treatment Arm: Standard Care + Investigational Drug (e.g., this compound) R->T1 1:1 T2 Control Arm: Standard Care + Placebo R->T2 F Follow-up (Median >2 Years) T1->F T2->F A Data Analysis: - Primary Endpoint (MACE) - Secondary Endpoints (e.g., HHF) F->A

Caption: Generalized workflow for a cardiovascular outcome trial.

Comparative Renal Effects

Diabetic nephropathy is a major microvascular complication of T2DM. The renal effects of OADs are therefore of significant clinical importance.

DPP-4 Inhibitors vs. SGLT2 Inhibitors

While CVOTs for DPP-4 inhibitors, including this compound, have shown a generally neutral effect on renal outcomes, they have been largely superseded in this domain by the Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors.[14][15] Network meta-analyses comparing the two classes have demonstrated the superiority of SGLT2 inhibitors in reducing the risk of adverse renal events.[14]

A systematic review and network meta-analysis showed that SGLT2 inhibitors significantly lowered the risks of microalbuminuria, macroalbuminuria, and worsening nephropathy compared with placebo, whereas DPP-4 inhibitors did not show a significant reduction.[14] Although direct comparisons are limited, indirect analyses suggest SGLT2 inhibitors are more effective at reducing the risk of albuminuria and end-stage kidney disease (ESKD) than DPP-4 inhibitors.[14]

Renal Outcome SGLT2 Inhibitors vs. Placebo (Odds Ratio, 95% CrI)DPP-4 Inhibitors vs. Placebo (Odds Ratio, 95% CrI)SGLT2i vs. DPP-4i (Indirect Comparison) (Odds Ratio, 95% CrI)
Microalbuminuria 0.64 (0.41 - 0.93)No significant reduction0.80 (0.48 - 1.37)
Macroalbuminuria 0.48 (0.24 - 0.72)No significant reduction0.59 (0.27 - 1.07)
Worsening Nephropathy 0.65 (0.44 - 0.91)No significant reduction0.79 (0.50 - 1.36)
End-Stage Kidney Disease 0.65 (0.46 - 0.98)0.97 (0.71 - 1.40)0.67 (0.42 - 1.11)

Data from a network meta-analysis.[14] CrI: Credible Interval.

Effects on Inflammation and Endothelial Function

Chronic low-grade inflammation and endothelial dysfunction are key pathophysiological features of T2DM that contribute to atherosclerosis.

This compound's Impact

Several studies have investigated this compound's potential to modulate these processes. Mechanistic studies in cell cultures have shown that this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules (e.g., TNF-α, IL-1β, VCAM-1) and reduce oxidative stress, potentially through inhibition of the NF-κB and AP-1 signaling pathways.[8]

Clinical studies have yielded more modest results. One study in overweight individuals without diabetes found that 6 weeks of this compound treatment reduced the secretion of interleukin-8 (IL-8) from adipose tissue but did not significantly alter other inflammatory markers or improve endothelial function.[16] Conversely, a prospective multicenter study in patients with T2DM demonstrated that 12 weeks of this compound treatment significantly improved endothelial function, as measured by flow-mediated dilation (FMD).[17] This study also noted a significant decrease in stromal cell-derived factor-1α (SDF-1α), a substrate of DPP-4 involved in vascular repair.[17][18]

Parameter Study Population Intervention Key Finding Reference
IL-8 Secretion Overweight/obese, no diabetesThis compound 5mg/day for 6 weeksReduced secretion from adipose tissue (p=0.02)[16]
Endothelial Function (FMD) T2DM PatientsThis compound 5mg/day for 12 weeksFMD increased from 3.1% to 4.2% (p=0.032)[17]
SDF-1α T2DM PatientsThis compound 5mg/day for 12 weeksDecreased from 2108 to 1284 pg/mL (p<0.001)[17]
Inflammatory Cytokines (TNF-α, IL-1β) Endothelial Cells (in vitro)This compoundReduced ox-LDL-induced production[8]
Experimental Protocol: Assessment of Endothelial Function via FMD
  • Objective: To non-invasively assess endothelium-dependent vasodilation as a measure of vascular health.

  • Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. Vasoactive medications are typically withheld.

  • Procedure:

    • Baseline Measurement: The patient rests in a supine position in a quiet, temperature-controlled room. A high-resolution ultrasound probe is used to image the brachial artery in the arm. The baseline diameter of the artery is recorded.

    • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occludes blood flow and creates a state of ischemia.

    • Post-Occlusion Measurement: The cuff is rapidly deflated. The subsequent surge in blood flow (reactive hyperemia) induces shear stress on the endothelium, causing the release of nitric oxide and leading to vasodilation. The diameter of the brachial artery is continuously measured for several minutes.

  • Data Analysis: The Flow-Mediated Dilation (FMD) is calculated as the percentage change in the artery's diameter from baseline to its maximum diameter post-occlusion. A lower FMD value is indicative of endothelial dysfunction.

cluster_fmd Flow-Mediated Dilation (FMD) Workflow P Patient Preparation (Fasting, Rest) M1 Baseline Measurement: Ultrasound of Brachial Artery Diameter P->M1 O Occlusion: Inflate BP Cuff on Forearm (5 min) M1->O R Cuff Release: Induce Reactive Hyperemia O->R M2 Post-Occlusion Measurement: Continuous Ultrasound Monitoring of Diameter R->M2 C Calculation: % Change in Diameter (Baseline vs. Max) M2->C

Caption: Experimental workflow for assessing Flow-Mediated Dilation (FMD).

Conclusion

This comparative analysis of the non-glycemic effects of this compound reveals a complex profile.

  • Cardiovascular Safety: this compound has demonstrated cardiovascular safety concerning ischemic events (MACE), showing non-inferiority to placebo.[10] However, it is differentiated from other DPP-4 inhibitors like sitagliptin and linagliptin by a statistically significant increased risk for hospitalization for heart failure, a finding from the SAVOR-TIMI 53 trial that warrants careful consideration in patients with pre-existing cardiac dysfunction.[7][10][11]

  • Renal Effects: In comparison to the significant renoprotective benefits offered by SGLT2 inhibitors, the effects of this compound and the DPP-4 inhibitor class on preventing the progression of diabetic kidney disease are modest and not statistically significant in large-scale analyses.[14]

  • Inflammation and Endothelial Function: Pre-clinical data suggest this compound has anti-inflammatory and vasculoprotective properties.[8] Clinical evidence is mixed but points towards some potential benefits, including improved endothelial function in patients with T2DM, although these effects may be less pronounced than those observed with other classes like GLP-1 receptor agonists.[17][19]

For researchers and drug development professionals, this compound serves as an important case study. While effective in its primary glycemic role, its non-glycemic profile highlights the nuanced and sometimes unexpected systemic effects of OADs, reinforcing the critical need for comprehensive, long-term outcome trials that assess a wide range of physiological impacts beyond glucose control.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of saxagliptin, an active pharmaceutical ingredient (API), is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks of environmental contamination and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound in a laboratory setting.

Environmental Risk and Disposal Overview

This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a low environmental risk when disposed of correctly.[1] However, improper disposal can lead to the introduction of the active compound into aquatic ecosystems. The primary routes of appropriate disposal for this compound from a laboratory setting are through a licensed hazardous waste contractor, who will typically employ high-temperature incineration, or through chemical degradation procedures to render the compound inactive before disposal.

Quantitative Data on this compound Disposal and Environmental Risk

The following table summarizes key quantitative data related to the environmental risk and disposal of this compound.

ParameterValueReference
Predicted Environmental Concentration (PEC)4.3 x 10⁻³ µg/LAstraZeneca
Predicted No-Effect Concentration (PNEC)> 9.5 mg/LAstraZeneca
PEC/PNEC Ratio4.5 x 10⁻⁶AstraZeneca
Incineration Temperature (Pharmaceuticals)850°C - 1200°CVarious
Hydrolytic DegradationLabile under acidic and alkaline conditionsVarious
Oxidative DegradationSusceptible to oxidationVarious
Photolytic DegradationStableVarious

Experimental Protocols for this compound Disposal

For laboratory professionals, two primary methods for the disposal of this compound waste are recommended: collection for incineration by a licensed contractor and in-lab chemical degradation for small quantities.

Protocol 1: Collection for Off-Site Incineration

This is the preferred and most common method for the disposal of bulk this compound, contaminated labware, and personal protective equipment (PPE).

Methodology:

  • Segregation: Collect all this compound-containing waste (e.g., expired bulk powder, contaminated vials, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic and incompatible materials.

  • Arrangement for Pickup: Contact the institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.

  • Documentation: Maintain a detailed inventory of the waste being disposed of, including quantities and dates. Retain all disposal records and certificates of destruction provided by the waste contractor.

Protocol 2: Chemical Degradation (for small quantities)

For small amounts of this compound, chemical degradation can be employed to render the compound inactive before disposal. This protocol is based on the known degradation pathways of this compound.[2][3]

Methodology:

A. Acidic and Basic Hydrolysis:

This compound is known to degrade under both acidic and basic conditions.[2][3]

  • Acidic Hydrolysis:

    • Dissolve the this compound waste in a 1N hydrochloric acid (HCl) solution.

    • Stir the solution at room temperature for 24-48 hours. This process will hydrolyze the amide bond.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH of approximately 7.0.

    • The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Basic Hydrolysis:

    • Dissolve the this compound waste in a 1N sodium hydroxide (NaOH) solution.

    • Stir the solution at room temperature for 24-48 hours.

    • Neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.0.

    • Dispose of the neutralized solution down the drain with a large volume of water, as permitted by local ordinances.

B. Oxidative Degradation:

This compound is also susceptible to oxidative degradation.[3]

  • Dissolve the this compound waste in a solution of 3% hydrogen peroxide (H₂O₂).

  • Allow the solution to stand at room temperature for 24 hours. The oxidative process will alter the chemical structure of the this compound molecule.

  • The resulting solution can be diluted with a large volume of water and disposed of down the drain, subject to local regulations.

Important Safety Note: Always perform these degradation procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for this compound disposal and a simplified representation of its known degradation pathways.

Saxagliptin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Disposal Pathways cluster_3 Final Disposition Bulk this compound Bulk this compound Hazardous Waste Container Hazardous Waste Container Bulk this compound->Hazardous Waste Container Contaminated Labware Contaminated Labware Contaminated Labware->Hazardous Waste Container Aqueous Solutions Aqueous Solutions In-Lab Chemical Degradation In-Lab Chemical Degradation Aqueous Solutions->In-Lab Chemical Degradation Licensed Waste Contractor Licensed Waste Contractor Hazardous Waste Container->Licensed Waste Contractor High-Temperature Incineration High-Temperature Incineration Licensed Waste Contractor->High-Temperature Incineration Neutralized Aqueous Waste Neutralized Aqueous Waste In-Lab Chemical Degradation->Neutralized Aqueous Waste Drain Disposal (local regulations permitting) Drain Disposal (local regulations permitting) Neutralized Aqueous Waste->Drain Disposal (local regulations permitting)

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Saxagliptin_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Acidic Conditions (e.g., 1N HCl) Acidic Conditions (e.g., 1N HCl) This compound->Acidic Conditions (e.g., 1N HCl) Alkaline Conditions (e.g., 1N NaOH) Alkaline Conditions (e.g., 1N NaOH) This compound->Alkaline Conditions (e.g., 1N NaOH) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) This compound->Oxidizing Agent (e.g., H2O2) Hydrolyzed Products Hydrolyzed Products Acidic Conditions (e.g., 1N HCl)->Hydrolyzed Products Alkaline Conditions (e.g., 1N NaOH)->Hydrolyzed Products Oxidized Products Oxidized Products Oxidizing Agent (e.g., H2O2)->Oxidized Products

Caption: Simplified diagram of the primary chemical degradation pathways for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Saxagliptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Saxagliptin, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE) for this compound

Consistent use of appropriate personal protective equipment is the first line of defense against exposure. Based on safety data sheets (SDS), the following PPE is recommended when handling this compound, particularly in its powdered form.

PPE CategoryRecommendationCitations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[1][2][3][4][5]
Skin Protection Chemical-resistant gloves (inspect before use) and impervious clothing, such as a lab coat, are necessary to prevent skin contact.[1][3][5][6]
Respiratory Protection In case of dust formation or if exposure limits are exceeded, use a NIOSH/MSHA-approved full-face respirator.[1][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safely managing this compound in a laboratory setting. This involves careful handling at every stage, from initial receipt of the compound to the final disposal of any waste.

Handling and Storage Precautions:

  • Work in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation exposure.[2][6]

  • Avoid the formation of dust and aerosols.[1][2]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1][3]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[2][3] Some sources recommend freezer storage.[2]

  • Wash hands thoroughly after handling the substance.[3]

Accidental Release Measures:

In the event of a spill, it is crucial to:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation and remove all sources of ignition.[1]

  • Wear the prescribed PPE, including respiratory protection.[1]

  • Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

Waste Categorization and Collection:

  • All waste containing this compound, including contaminated PPE, empty containers, and spilled material, should be considered chemical waste.

  • Collect and segregate this waste in clearly labeled, sealed containers.[1][2]

Disposal Method:

  • Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[4]

  • Engage a licensed hazardous material disposal company for the final disposal of the chemical waste.[4]

  • Do not dispose of this compound down the drain or in the regular trash.[1] For general guidance on disposing of unused medicines, it is recommended to use a drug take-back program if available.[7][8] If not, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed bag, and then into the household trash.[9] However, for a laboratory setting, a licensed disposal company is the appropriate route.

Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory environment.

A Receiving this compound - Inspect container integrity - Verify label B Storage - Tightly sealed container - Cool, dry, well-ventilated area - Freezer storage if required A->B C Preparation for Use - Work in a fume hood - Wear full PPE (gloves, goggles, lab coat) B->C D Handling During Experiment - Avoid dust formation - Minimize quantities - Maintain situational awareness C->D E Decontamination - Clean work surfaces - Decontaminate equipment D->E H Spill or Exposure Event D->H Accident? F Waste Segregation - Solid waste (contaminated PPE, etc.) - Unused this compound E->F G Disposal - Sealed, labeled hazardous waste container - Arrange for pickup by licensed disposal company F->G I Follow Emergency Procedures - Evacuate and ventilate - Administer first aid - Report incident H->I I->G Dispose of spill cleanup material

Caption: Workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.